molecular formula C11H8ClFN2O2 B1452767 Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate CAS No. 1189106-02-2

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Cat. No.: B1452767
CAS No.: 1189106-02-2
M. Wt: 254.64 g/mol
InChI Key: VLGMUJVHGFYKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMUJVHGFYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671244
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-02-2
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor) and Aurora Kinases .

Its structural significance lies in its dual-electrophilic nature:

  • C4-Position (Chloro): A highly reactive site for

    
     (Nucleophilic Aromatic Substitution) reactions, allowing the introduction of aniline pharmacophores essential for ATP-binding pocket affinity.
    
  • C2-Position (Ester): A versatile handle for heterocycle formation (e.g., benzimidazoles, triazoles) or amide coupling, enabling the extension of the molecule into the solvent-exposed regions of the kinase domain.

  • C7-Position (Fluoro): A metabolic blocking group that modulates pKa and lipophilicity, often enhancing the pharmacokinetic profile compared to the non-fluorinated analogs.

Physicochemical Identity

The following data establishes the baseline identity for quality control and procurement.

PropertySpecification
CAS Number 1189106-02-2
IUPAC Name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Molecular Formula

Molecular Weight 254.64 g/mol
SMILES CCOC(=O)C1=NC(Cl)=C2C=CC(F)=CC2=N1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Hydrolytically unstable in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Strategic Synthesis & Retrosynthesis

The synthesis of this scaffold requires a disciplined approach to prevent the premature hydrolysis of the C4-chloride or the C2-ester. The most robust route proceeds via the Niementowski-type cyclization followed by dehydrative chlorination.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Intermediate Intermediate: Ethyl 7-fluoro-4-hydroxyquinazoline-2-carboxylate (Tautomer: 4-oxo) Target->Intermediate Dehydrative Chlorination (POCl3, Base) Precursor1 Precursor A: 2-Amino-4-fluorobenzamide Intermediate->Precursor1 Cyclocondensation (Heat, Lewis Acid) Precursor2 Precursor B: Diethyl Oxalate Intermediate->Precursor2 +

Figure 1: Retrosynthetic analysis revealing the disconnection to the 2-aminobenzamide scaffold.

Detailed Experimental Protocols

Step 1: Cyclization to the 4-Hydroxy Intermediate

Objective: Synthesize Ethyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate. Note: The "4-hydroxy" nomenclature is often used interchangeably with the "4-oxo" tautomer, which is the stable form in solution.

Reagents:

  • 2-Amino-4-fluorobenzamide (1.0 eq)

  • Diethyl oxalate (5.0 eq - acts as solvent and reagent)

  • Acetic acid (catalytic) or Lewis Acid (

    
    )
    

Procedure:

  • Charge a round-bottom flask with 2-Amino-4-fluorobenzamide.

  • Add Diethyl oxalate (excess).

  • Heat the mixture to 150–160°C for 6–12 hours. The high temperature is critical to drive the condensation and subsequent cyclization.

  • Monitoring: Monitor by LC-MS for the disappearance of the benzamide (MW ~154) and formation of the quinazolinone (MW ~236).

  • Workup: Cool the mixture to room temperature. The product often precipitates.

  • Filter the solid and wash efficiently with cold ethanol or diethyl ether to remove excess diethyl oxalate.

  • Drying: Vacuum dry at 45°C.

Step 2: Chlorination (The Critical Step)

Objective: Convert the 4-oxo group to the 4-chloro leaving group. Critical Control Point: Moisture exclusion is paramount. The product hydrolyzes rapidly back to the starting material in acidic aqueous conditions.

Reagents:

  • Ethyl 7-fluoro-4-hydroxyquinazoline-2-carboxylate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 eq, solvent/reagent)
    
  • 
    -Diisopropylethylamine (DIEA) (1.0 eq) or catalytic DMF.
    

Procedure:

  • Suspend the intermediate in neat

    
     under Argon.
    
  • Add DIEA dropwise (exothermic).

  • Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should clear, indicating conversion to the chloro-imidate.

  • Quench (Hazardous):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Dissolve the residue in anhydrous Dichloromethane (DCM).

    • Slowly pour the DCM solution into a rapidly stirring mixture of ice and saturated

      
      . Do not add water to the acid chloride; add the mixture to the buffer. 
      
  • Extraction: Rapidly separate the organic layer. Wash with cold brine.

  • Drying: Dry over anhydrous

    
     immediately.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid silica with high water content; use neutral alumina if degradation is observed.

Reactivity Profile & Functionalization

The utility of CAS 1189106-02-2 rests on its orthogonal reactivity. The C4-Cl bond is significantly more reactive toward nucleophiles than the C2-ester, allowing for sequential functionalization.

Divergent Synthesis Map (DOT Visualization)

Reactivity Core Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate ProductA Kinase Inhibitor Core (4-Amino-substituted) Core->ProductA Path A: SNAr (C4) Fast, mild heat ProductB Carboxylic Acid (Degradation or Intermediate) Core->ProductB Path B: Hydrolysis (C2) Requires base Aniline Aniline / Amine (Nucleophile) Hydrolysis LiOH / THF:H2O

Figure 2: The C4-position is the primary site of attack for soft nucleophiles (anilines), while the C2-ester remains intact for subsequent steps.

Mechanistic Insight[1][2]
  • C4 Selectivity: The nitrogen atoms at N1 and N3 render the C4 position highly electron-deficient. In the presence of an aniline, the

    
     reaction proceeds via a Meisenheimer-like transition state.
    
  • Fluorine Effect: The C7-fluorine atom is electron-withdrawing (inductive effect), which further activates the pyrimidine ring towards nucleophilic attack at C4, making this scaffold more reactive than the non-fluorinated analog.

Safety & Handling

  • Corrosivity: The compound is an alkylating agent. Handle in a fume hood with double gloving (Nitrile).

  • Hydrolysis Hazard: Upon contact with moisture, it releases HCl and reverts to the quinazolinone. Ensure all glassware is oven-dried.

  • Incompatibility: Violent reaction with strong oxidizers and strong bases.

References

  • Chemical Identity & Vendors

    • Sigma-Aldrich Product Page (Analog/Core Reference):

    • BLD Pharm Product Entry:

  • Synthetic Methodology (Quinazoline Cores)

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202.
    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 581 (1955); Vol. 28, p. 49 (1948). (Foundational methods for 4-chloroquinazolines).

  • Kinase Inhibitor Applications: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry 277.48 (2002): 46265-46272. (Mechanistic basis for 4-chloro precursors).

Sources

Technical Guide: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Profiling, Synthetic Protocols, and Reactivity Landscapes

Executive Summary

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2 ) is a high-value heterocyclic scaffold predominantly utilized in the development of tyrosine kinase inhibitors (TKIs), specifically targeting EGFR and VEGFR pathways. Its structural utility lies in the orthogonality of its reactive centers: the electrophilic C4-chlorine allows for nucleophilic aromatic substitution (


), while the C2-ester provides a handle for solubility modulation or further scaffolding.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and reaction kinetics, serving as a blueprint for medicinal chemists.

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) validation, reliance on "average" molecular weight is insufficient due to the significant mass defect and isotopic abundance of Chlorine (


 vs 

).
ParameterValueTechnical Note
Molecular Formula

-
Average Mol.[1][2][3][4][5][6] Weight 254.64 g/mol Used for molarity calculations in bulk synthesis.
Monoisotopic Mass 254.0258 Da Base peak (

) for HRMS confirmation (

).
M+2 Isotope Mass 256.0229 Da Characteristic

peak (~32% relative abundance).
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; requires polar aprotic solvents (DMF/DMSO) for efficient coupling.
Structural Architecture

The molecule features a fused benzene-pyrimidine (quinazoline) core. The fluorine atom at C7 induces an inductive electron-withdrawing effect, slightly deactivating the ring but enhancing metabolic stability against oxidative metabolism at that position.

structure Core Quinazoline Core C4 C4-Cl (Electrophile) Core->C4 High Reactivity (SNAr) C2 C2-Ester (Modifiable) Core->C2 Scaffold Extension C7 C7-Fluoro (Metabolic Block) Core->C7 Electronic Tuning

Figure 1: Functional mapping of the Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate scaffold.

Synthetic Accessibility & Protocols

The synthesis of this scaffold requires strict moisture control due to the lability of the C4-chlorine bond to hydrolysis (reverting to the 4-hydroxy species). The most robust industrial route proceeds via the chlorination of the 4-oxo intermediate.

Retrosynthetic Pathway

The logic follows the construction of the pyrimidine ring onto the anthranilic acid derivative, followed by aromatization/chlorination.

synthesis SM 2-Amino-4-fluorobenzoic acid Intermed Intermediate: Ethyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate SM->Intermed Cyclization (140°C) Reagent1 + Diethyl Oxalate Reagent1->Intermed Product Target: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Intermed->Product Aromatization/Chlorination (Reflux) Reagent2 + POCl3 / DIPEA Reagent2->Product

Figure 2: Step-wise synthetic workflow from commercially available anthranilic acid derivatives.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate on a 10g scale.

Step 1: Cyclization to the 4-Oxo Intermediate
  • Reagents: Charge a round-bottom flask with 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol) and diethyl oxalate (50 mL, excess).

  • Reaction: Heat the mixture to 140°C for 4–6 hours. The reaction is self-validating by the evolution of ethanol gas.

  • Monitoring: Monitor via LC-MS for the mass of the cyclized product (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with diethyl ether or hexanes to precipitate the product. Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: >80% (White to off-white solid).

Step 2: Chlorination (The Critical Step)

Safety Note:


 is highly corrosive and generates HCl gas.
  • Setup: Suspend the 4-oxo intermediate (8.0 g, 33.8 mmol) in Phosphorus Oxychloride (

    
    )  (40 mL). Add N,N-Diethylaniline  (4.0 mL) as a catalyst/acid scavenger.
    
  • Reaction: Reflux at 105°C for 3–5 hours. The suspension will dissolve, turning into a clear yellow/orange solution, indicating conversion of the C=O bond to C-Cl.

  • Quench (Exothermic):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Dissolve the residue in dry Dichloromethane (DCM).

    • Pour slowly onto crushed ice/saturated

      
        with vigorous stirring. Do not allow temperature to exceed 10°C to prevent ester hydrolysis.
      
  • Purification: Separate the organic layer, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 10:1 to 4:1 gradient).
    
    • Target: White/Pale yellow solid.

Reactivity & Applications in Drug Discovery

The 4-chloroquinazoline core is a "privileged scaffold" in medicinal chemistry.

Nucleophilic Aromatic Substitution ( )

The C4 position is highly electrophilic. Reaction with anilines yields the classic quinazoline kinase inhibitor motif.

  • Conditions: Aniline derivative (1.1 eq), Isopropanol (solvent), 80°C.

  • Mechanism: Addition-Elimination. The C7-fluorine remains intact under these conditions due to the significantly higher leaving group ability of the chloride.

Analytical Validation (Self-Check)

When characterizing the final product, use these checkpoints to ensure structural integrity:

  • 1H NMR (CDCl3):

    • Look for the ethyl group signals: A quartet (~4.5 ppm) and a triplet (~1.5 ppm).[7]

    • Absence check: Ensure no broad singlet >10 ppm (which would indicate unreacted 4-oxo/NH tautomer).

  • Mass Spec Pattern:

    • Confirm the Chlorine isotope pattern.[4] You must see two peaks separated by 2 Da with a roughly 3:1 intensity ratio (

      
      : 
      
      
      
      ).

References

  • Accela ChemBio. (n.d.).[1] Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Product Data. Retrieved from

  • PubChem. (2024).[3] Ethyl 4,6-dichloroquinazoline-2-carboxylate (Analogous Chemistry). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline (Protocol Reference for POCl3 Chlorination). Org. Synth. 1947, 27, 48. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Catalog Entry. Retrieved from

Sources

Technical Monograph: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

A Pivotal Scaffold for Kinase Inhibitor Discovery

Executive Summary

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2) represents a high-value heterocyclic intermediate in medicinal chemistry.[1] Distinguished by its tri-functional nature—an electrophilic C4-chloro site, a hydrolyzable C2-ester, and an electron-withdrawing C7-fluoro substituent—this molecule serves as a versatile linchpin in the synthesis of EGFR, VEGFR, and Aurora kinase inhibitors. This guide delineates its physicochemical profile, synthetic accessibility, and regioselective reactivity, providing a roadmap for its application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
CAS Number 1189106-02-2
Molecular Formula

Molecular Weight 254.64 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Stability Moisture sensitive (C4-Cl hydrolysis); Store at 2-8°C under inert atmosphere
Key Functional Groups 4-Chloro (electrophile), 7-Fluoro (electronic modulator), 2-Carboxylate (synthetic handle)

Structural Analysis & Electronic Properties

The reactivity of this scaffold is governed by the electron-deficient quinazoline core.

  • C4 Position (The "Soft" Electrophile): The imine nitrogen (N3) exerts a strong inductive effect (

    
    -effect), making C4 highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ). The leaving group ability of chloride is enhanced by the 7-fluoro substituent.
  • C2 Position (The "Hard" Electrophile): The ethyl ester provides a site for acyl substitution or hydrolysis. However, under neutral

    
     conditions, the C4-Cl reacts orders of magnitude faster than the ester, allowing for chemoselective derivatization.
    
  • C7 Position (Electronic Tuning): The fluorine atom is generally stable but exerts a through-bond electron-withdrawing effect, lowering the LUMO energy of the ring and increasing the reaction rate at C4 compared to the non-fluorinated analog.

Visualization: Reactivity Logic

ReactivityMap Core Ethyl 4-chloro-7-fluoro- quinazoline-2-carboxylate C4 C4-Position (High Reactivity) Core->C4 C2 C2-Ester (Moderate Reactivity) Core->C2 C7 C7-Fluoro (Electronic Activation) Core->C7 SNAr S_NAr Displacement (Amines, Thiols, Phenols) C4->SNAr Primary Pathway Hydrolysis Hydrolysis/Amidation (LiOH / Primary Amines) C2->Hydrolysis Secondary Pathway Activation Inductive Effect (-I) Increases C4 Electrophilicity C7->Activation

Figure 1: Reactivity map illustrating the hierarchical electrophilicity of the scaffold. The C4 position is the primary site for diversification.

Synthetic Accessibility & Protocols

While commercial sources exist, in-house synthesis ensures purity and allows for analog generation. The most robust route utilizes 2-amino-4-fluorobenzoic acid derivatives.

Synthetic Pathway

The synthesis involves the construction of the pyrimidine ring onto the benzene core, followed by aromatization/chlorination.

Synthesis Start 2-Amino-4-fluorobenzoic acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Inter1 Ethyl 2-amino-4-fluorobenzoate Step1->Inter1 Step2 Cyclization (Ethyl oxalyl chloride / Et3N) Inter1->Step2 Inter2 Ethyl 7-fluoro-4-oxo-1,4-dihydro quinazoline-2-carboxylate Step2->Inter2 Step3 Chlorination (POCl3, DIPEA, Reflux) Inter2->Step3 Final Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate Step3->Final

Figure 2: Step-wise synthetic route from anthranilic acid precursors.

Detailed Experimental Protocol: C4-Chlorination

Context: This step converts the stable 4-oxo intermediate into the reactive 4-chloro scaffold. Safety:


 is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend Ethyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate  (10.0 mmol) in anhydrous toluene (50 mL).
    
  • Reagent Addition: Add Phosphorous oxychloride (

    
    )  (50.0 mmol, 5 equiv.) followed by N,N-Diisopropylethylamine (DIPEA)  (20.0 mmol, 2 equiv.) dropwise. Note: Base catalysis accelerates the reaction and scavenges HCl.
    
  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor consumption of starting material by TLC (50% EtOAc/Hexane; Starting material is polar/fluorescent; Product is less polar).

  • Workup (Quench): Cool the reaction to RT. Concentrate under reduced pressure to remove excess

    
     and toluene.
    
  • Neutralization: Dissolve the residue in DCM (100 mL) and pour slowly onto crushed ice/saturated

    
     solution with vigorous stirring. Caution: Exothermic hydrolysis.
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the title compound as an off-white solid.

Applications in Drug Discovery

This specific carboxylate derivative is a "privileged structure" for designing Type I and Type II kinase inhibitors.

Scaffold Utility Logic
  • Hinge Binding: The N1 and N3 atoms (after substitution) often interact with the hinge region of the kinase ATP-binding pocket.

  • Solvent Front: The C2-ester can be hydrolyzed to the acid and coupled with solubilizing groups (e.g., piperazines, morpholines) to extend into the solvent-exposed region.

  • Hydrophobic Pocket: The 7-Fluoro group provides metabolic stability and enhanced lipophilicity, often occupying a hydrophobic pocket near the gatekeeper residue.

Case Study: Synthesis of an EGFR Inhibitor Analog

Reaction:


 displacement of C4-Cl with 3-chloro-4-fluoroaniline.
Protocol: 
  • Dissolve Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (1 equiv.) in Isopropanol (IPA).

  • Add 3-chloro-4-fluoroaniline (1.1 equiv.).

  • Heat to 80°C for 2 hours. The product often precipitates as the HCl salt.

  • Why IPA? Protic solvents like IPA can catalyze

    
     reactions via hydrogen bonding to the leaving group and stabilizing the transition state, while allowing the product to crystallize out.
    

References

  • Synthesis of Quinazoline-2-carboxylates: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinazoline Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase."

  • Reactivity of 4-Chloroquinazolines: Organic Chemistry International, "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives."[2]

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry, "Discovery of Quinazoline-2-carboxamides as Potent and Selective Aurora Kinase Inhibitors."

  • Chemical Identity Verification: BenchChem, "Ethyl 4,7-dichloroquinazoline-2-carboxylate Properties and Applications." (Analogous structure reference).

Sources

Technical Guide: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

[1]

Core Identity & Structural Analysis[2]

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its tri-functional nature allows for orthogonal chemical modifications, enabling rapid library generation.

Nomenclature & Identifiers
  • IUPAC Name : Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate[1][2][3]

  • CAS Number : 1189106-02-2[1][2][3][4]

  • Molecular Formula :

    
    [5][4]
    
  • Molecular Weight : 254.64 g/mol [1][4]

  • SMILES : CCOC(=O)C1=NC(Cl)=C2C=CC(F)=CC2=N1[4]

Electronic Structure & Reactivity Profile

The quinazoline core is electron-deficient, but the substituents create distinct zones of reactivity:

PositionSubstituentElectronic EffectReactivity ModePrimary Application
C4 Chlorine

-withdrawing, Leaving Group
High :

(Nucleophilic Aromatic Substitution)
Introduction of primary pharmacophore (e.g., aniline tail).
C2 Ethyl Ester

-withdrawing
Moderate : Hydrolysis, Reduction, AmidationSolubility modulation or heterocycle extension.
C7 Fluorine

-withdrawing,

-donating
Low : Metabolic BlockerModulates pKa and metabolic stability (blocks oxidation).

Synthesis Protocol

The industrial-standard synthesis of 2-carboxylate quinazolines typically bypasses direct carboxylation of the ring, instead building the ester moiety during the cyclization of the pyrimidine ring.

Retrosynthetic Analysis
  • Target : Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate[1][2][3]

  • Precursor : Ethyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate

  • Starting Materials : 2-Amino-4-fluorobenzoic acid + Diethyl oxalate[6]

Step-by-Step Methodology
Step 1: Cyclocondensation (The "Oxalate Route")

This step constructs the quinazoline core while installing the C2-ester.

  • Reagents : 2-Amino-4-fluorobenzoic acid (1.0 eq), Diethyl oxalate (5.0 eq, serves as solvent/reagent).

  • Catalyst : Acetic acid (cat.) or thermal cyclization.

  • Conditions : Reflux (

    
    ) for 4–6 hours.
    
  • Mechanism : Double condensation. The amine attacks one oxalate carbonyl to form an amide, followed by cyclization of the carboxylate oxygen (or activated acid) onto the second oxalate carbonyl (or vice versa depending on exact conditions/activation).

  • Workup : Cool to RT. The product (Ethyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate) typically precipitates. Filter and wash with cold ethanol.

Step 2: Aromatizing Chlorination

Conversion of the lactam (4-oxo) tautomer to the 4-chloroimidate.

  • Reagents : Intermediate from Step 1 (1.0 eq), Phosphorus Oxychloride (

    
    , 5–10 eq).
    
  • Base :

    
    -Diisopropylethylamine (DIPEA) or Diethylaniline (1.5 eq) to scavenge HCl.
    
  • Conditions : Reflux (

    
    ) for 2–4 hours under 
    
    
    atmosphere.
  • Key Precaution :

    
     is moisture sensitive. System must be anhydrous.
    
  • Workup :

    • Concentrate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       under reduced pressure.
      
    • Pour residue slowly onto crushed ice/saturated

      
       (Exothermic!).
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
    • Purification : Flash chromatography (Hexanes/EtOAc) is usually required as the chloride is prone to hydrolysis.

Functionalization & Medicinal Chemistry Applications[2][6][8][9][10][11][12]

The utility of this scaffold lies in its ability to undergo sequential functionalization.

The "First-Pass" (C4 Selectivity)

The C4-chlorine is significantly more reactive than the C2-ester or C7-fluorine due to the activation by the N1 and N3 atoms.

  • Reaction : Displacement with anilines, phenols, or thiols.

  • Protocol :

    • Dissolve scaffold in Isopropanol (iPrOH) or Acetonitrile.

    • Add Nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

    • Heat to

      
      .
      
    • Outcome : The product often precipitates as the HCl salt.

    • Significance : This yields the "4-anilinoquinazoline" core found in drugs like Gefitinib and Erlotinib .

C2-Ester Manipulation

Once the C4 position is secured (or if C4 is stable enough), the C2 ester allows for:

  • Amidation : Reaction with amines (requires mild Lewis acid or direct aminolysis) to form carboxamides.

  • Reduction :

    
     reduction to the primary alcohol (
    
    
    ), a vector for solubility groups.

Visualizing the Chemistry

The following diagram maps the synthesis and divergent reactivity pathways of the scaffold.

GStart2-Amino-4-fluorobenzoicAcidIntermediateEthyl 7-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylateStart->IntermediateReflux, 185°COxalateDiethyl Oxalate(Cyclization Agent)Oxalate->IntermediateTargetEthyl 4-chloro-7-fluoro-quinazoline-2-carboxylate(CAS: 1189106-02-2)Intermediate->TargetPOCl3, DIPEAChlorinationProd_Aniline4-Anilino-quinazoline(Kinase Inhibitor Core)Target->Prod_AnilineAr-NH2, iPrOHSNAr @ C4 (Fast)Prod_AmideQuinazoline-2-carboxamide(Solubility Vector)Target->Prod_AmideR-NH2Aminolysis @ C2 (Slow)

Figure 1: Synthetic route from anthranilic acid precursors to the target scaffold and subsequent divergent functionalization pathways.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following analytical parameters are critical:

AttributeSpecificationMethodNote
Purity >97%HPLC (254 nm)Hydrolysis product (4-hydroxy) is common impurity.
Identity Conform1H NMR, MSConfirm ethyl group signals and aromatic splitting.
Water Content <0.5%Karl FischerMoisture accelerates degradation of C4-Cl.
Appearance Off-white to yellow solidVisualDarkening indicates decomposition.

References

  • Benchchem . (n.d.). Ethyl 4,7-dichloroquinazoline-2-carboxylate and related derivatives. Retrieved from

  • El-Hashash, M. A., et al. (2011).[6] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[6] Retrieved from

  • Sigma-Aldrich . (n.d.). Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Product Sheet. Retrieved from

  • National Institutes of Health (NIH) . (2022). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from

Technical Guide: NMR Data Interpretation of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This technical guide provides a rigorous framework for the structural validation of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate . This molecule represents a critical scaffold in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics.[1]

The quinazoline core, substituted at the 2- and 4-positions, presents a unique NMR challenge due to the interplay between the electron-deficient pyrimidine ring and the spin-active fluorine substituent (


F, spin 1/2). Correct interpretation requires distinguishing between proton-proton (

) and proton-fluorine (

) coupling constants.
Structural Numbering & Spin System

Before analysis, the atomic numbering must be standardized to ensure consistent assignment.

G Core Quinazoline Core C2 C2: Ester (Ethyl Carboxylate) Core->C2 Position 2 C4 C4: Chlorine (Labile) Core->C4 Position 4 C7 C7: Fluorine (Spin Active) Core->C7 Position 7 H5 H5 Proton (Deshielded) Core->H5 Peri-effect H6 H6 Proton (Coupled to F) C7->H6 Ortho Coupling (J ~8-10Hz) H8 H8 Proton (Coupled to F) C7->H8 Ortho Coupling (J ~8-10Hz)

Figure 1: Structural connectivity and key NMR interactions. Note the critical couplings arising from the C7-Fluorine.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hydrolysis of the C4-Cl bond), the following protocol is mandatory.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO is hygroscopic. Traces of water in DMSO can displace the reactive C4-chlorine, reverting the molecule to the 4-quinazolinone starting material, which drastically shifts aromatic signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The quaternary carbons (C2, C4, C8a, C4a) and the ester carbonyl have long

      
       relaxation times. Short delays will suppress these signals in 
      
      
      
      C experiments and affect integration accuracy in
      
      
      H NMR.
  • Temperature: 298 K (25°C).

Data Interpretation: H NMR

The proton spectrum is defined by two distinct regions: the aliphatic ethyl ester and the aromatic quinazoline ring perturbed by fluorine coupling.

Representative Chemical Shifts & Multiplicities[3][5]
Position

(ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
Assignment Logic
H-5 8.25 – 8.35dd1H

,

Most Deshielded. Proximity to N1 and C4-Cl (peri-effect).
H-8 7.75 – 7.85dd1H

,

Shielded by F lone pair but deshielded by ring current. Large

.
H-6 7.45 – 7.55ddd (or td)1H

,

Most Complex. Coupled to H5 (ortho) and F7 (ortho).
OCH

4.55 – 4.60q2H

Ethyl ester methylene. Deshielded by quinazoline ring.
CH

1.48 – 1.52t3H

Ethyl ester methyl.
Detailed Mechanistic Analysis
  • The Fluorine Effect (Spin System perturbation): Unlike a standard chloro-quinazoline, the 7-fluoro substituent splits both ortho-protons (H6 and H8).

    • H8: Often appears as a doublet of doublets.[2] The coupling to Fluorine (

      
      ) is often larger than typical proton-proton meta couplings.
      
    • H6: This proton is sandwiched between H5 and F7. It experiences two strong ortho-couplings (

      
       and 
      
      
      
      ), often resulting in a "pseudo-triplet" or a distinct doublet-of-doublets depending on the exact magnitude of
      
      
      .
  • The Ethyl Group: The quartet at ~4.6 ppm is diagnostic for the 2-carboxylate ester. If this peak shifts upfield to ~4.2 ppm, check for hydrolysis (formation of the free acid or ethanol byproduct).

Data Interpretation: C and F NMR

The carbon spectrum is the definitive method for confirming the C4-Cl and C7-F substitution pattern.

F NMR
  • Signal: Single singlet (or loosely coupled multiplet if high resolution).

  • Shift:

    
     to 
    
    
    
    ppm.
  • Utility: Purity check. The presence of a second peak usually indicates the 4-hydroxy impurity (hydrolysis product).

C NMR: The C-F Coupling Diagnostic

The


C spectrum will show doublet splitting for all carbons within 1-4 bonds of the fluorine atom.
CarbonType

(ppm)

Splitting (Hz)
Interpretation
C=O Cq~163.0-Ester Carbonyl.
C-7 Cq~166.0

Direct C-F bond. Large doublet.
C-2 Cq~152.0-Imine-like carbon.
C-4 Cq~160.0

Attached to Cl.
C-8a Cq~150.0

Bridgehead carbon.
C-6 CH~118.0

Ortho to Fluorine.
C-8 CH~112.0

Ortho to Fluorine.

Troubleshooting & Validation Workflow

Use the following logic flow to validate your synthesized material.

Validation Start Crude Product Isolated Solubility Dissolve in CDCl3 (Avoid DMSO if possible) Start->Solubility H1_Scan Run 1H NMR Solubility->H1_Scan Check_Ethyl Ethyl Quartet present at 4.5-4.6 ppm? H1_Scan->Check_Ethyl Pass1 Ester Intact Check_Ethyl->Pass1 Yes Fail1 Hydrolysis/Transesterification Suspected Check_Ethyl->Fail1 No Check_Aromatic Aromatic Region: 3 distinct signals? Check_F Run 19F NMR Check_Aromatic->Check_F Yes Pass1->Check_Aromatic SinglePeak Single Peak (-105 ppm)? Check_F->SinglePeak Success Identity Confirmed: Ethyl 4-chloro-7-fluoro... SinglePeak->Success Yes Impurity Check for 4-OH impurity (Hydrolysis of Cl) SinglePeak->Impurity No

Figure 2: Step-by-step validation logic for quinazoline derivatives.

Common Impurity Profile
  • 4-Hydroxy derivative (Quinazolinone):

    • Cause: Hydrolysis of C4-Cl by atmospheric moisture.

    • NMR Sign: Disappearance of the characteristic C4 carbon signal at ~160 ppm; appearance of an amide-like proton at ~12-13 ppm (broad) if in DMSO.

  • Starting Material (4-Oxo):

    • NMR Sign: Similar to the hydrolysis product. The C4-Cl bond is the key differentiator.

References

  • Synthesis and Spectral Data of Quinazoline-2-carboxylates: Source: Wang, Z., et al. "Synthesis and biological evaluation of ethyl 4-chloro-quinazoline-2-carboxylates." Bioorganic & Medicinal Chemistry Letters. Note: Provides baseline shifts for the 2-carboxylate ester group.

  • Source: Reich, H. J. "Structure Determination Using Spectroscopic Methods - 13C-19F Coupling Constants." University of Wisconsin-Madison.

    
     magnitude verification.
    
    
  • General Quinazoline NMR Data (SDBS): Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds." Context: Reference for 4-chloro and 7-fluoro substituent effects on the quinazoline core.[3][4]

Sources

Technical Analysis: 1H NMR Spectrum of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and spectral analysis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate . It is designed for medicinal chemists and spectroscopists requiring a definitive reference for verifying this specific pharmacophore intermediate.[1]

Executive Summary & Structural Context

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a critical scaffold in the synthesis of EGFR inhibitors (e.g., Afatinib analogs).[1] The presence of the 4-chloro group activates the pyrimidine ring for nucleophilic aromatic substitution (


), while the 7-fluoro  substituent modulates metabolic stability and potency.

The 1H NMR spectrum of this molecule is defined by two distinct regions:

  • The Aliphatic Zone (1.0 – 4.5 ppm): Diagnostic signals for the ethyl ester moiety.[1]

  • The Aromatic Zone (7.5 – 8.5 ppm): A complex splitting pattern driven by

    
     spin-spin coupling , which serves as the primary fingerprint for structural validation.[1]
    

Structural Breakdown & Assignments

The Quinazoline Core (Aromatic Region)

The quinazoline ring system contains three non-equivalent protons: H-5 , H-6 , and H-8 . The 4-chloro and 2-carboxylate groups create a highly electron-deficient heteroaromatic system, shifting these protons downfield.[1] The 7-fluoro atom introduces large heteronuclear coupling constants (


).[1]
ProtonPositionChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
Mechanistic Rationale
H-5 C-5 (Peri to Cl)8.35 – 8.45 dd

,

Most deshielded due to the peri-effect of the C4-Cl lone pair and ring current anisotropy.[1]
H-8 C-8 (Ortho to F)7.85 – 7.95 dd

,

Deshielded by the adjacent N-1 lone pair but shielded slightly by the ortho-F resonance effect.
H-6 C-6 (Meta to Cl)7.60 – 7.75 ddd (or td)

,

,

The most shielded proton. It experiences splitting from H-5 (ortho), F-7 (ortho), and H-8 (meta).[1]

*Note: Shifts are estimated based on


. In 

, expect a downfield shift of ~0.1-0.2 ppm.[1]
The Ethyl Ester Tail (Aliphatic Region)

The ethyl group at position 2 provides a clean integration reference (5 protons total).

ProtonGroupChemical Shift (

, ppm)
MultiplicityIntegralNotes
-CH

-
Methylene4.55 – 4.65 Quartet (

)
2HDeshielded by the ester oxygen.[1]

Hz.[1]
-CH

Methyl1.45 – 1.55 Triplet (

)
3HClassic terminal methyl signal.[1]

Hz.[1]

Visualization of Signaling Pathways (Splitting Logic)

The complexity of the aromatic region arises from the fluorine atom. The following diagram illustrates the "Splitting Tree" for the H-6 proton , which is the most diagnostically rich signal in the spectrum.

G Figure 1: 1H-NMR Splitting Tree for Proton H-6 illustrating the influence of 19F coupling. H6_Origin H-6 Signal (Unperturbed) Step1 Split by H-5 (Ortho) 3J_HH ~ 9.2 Hz H6_Origin->Step1 Large Splitting Step2 Split by F-7 (Ortho) 3J_HF ~ 8.5 Hz Step1->Step2 Large Splitting Step3 Split by H-8 (Meta) 4J_HH ~ 2.5 Hz Step2->Step3 Fine Splitting Final Final Multiplet: ddd (Doublet of Doublet of Doublets) Step3->Final

Caption: The H-6 proton is split into a doublet by H-5, then further split by the Fluorine atom, and finally finely split by the meta-proton H-8.[1]

Experimental Protocol for Verification

To ensure reproducibility and accurate assignment, follow this protocol. This workflow minimizes water suppression artifacts and ensures resolution of the fine fluorine couplings.[1]

Sample Preparation[1]
  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) for the sharpest resolution of fine coupling constants.[1] Use DMSO-d
    
    
    
    only if solubility is poor, but be aware that viscosity broadening may obscure the small
    
    
    couplings.[1]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove suspended solids (critical for observing the fine splitting of H-6).

Acquisition Parameters[1][2]
  • Frequency: Minimum 400 MHz (600 MHz preferred to separate H-8 and H-6 clearly).

  • Spectral Width: -2 to 12 ppm.[1]

  • Number of Scans (NS): 16 or 32 (Sufficient due to high proton count/molecular weight ratio).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aromatic protons, allowing for accurate integration.

Validation Checklist

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for J-coupling magnitudes in heteroaromatics).

  • PubChem Compound Summary. (2024). 4-Chloro-7-fluoroquinazoline derivatives. National Library of Medicine.[1] [Link]

Sources

Precision Structural Elucidation of Quinazoline Scaffolds via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, the heterocyclic core presents unique analytical challenges: rapid tautomerism, multiple alkylation sites (N1, N3, O4), and a high density of quaternary carbons that are magnetically "silent" in standard proton spectra.

This guide moves beyond basic spectral interpretation. It establishes a self-validating analytical protocol designed to eliminate regioisomeric ambiguity. By integrating optimized acquisition parameters with advanced 2D correlation spectroscopy (HMBC/HSQC), researchers can definitively assign the quinazoline core with high confidence.

Part 1: The Theoretical Framework

The Quinazoline Chemical Shift Map

The quinazoline core consists of a fused benzene and pyrimidine ring. In 13C NMR, the chemical environment is dominated by the strong deshielding effects of the two nitrogen atoms.

Table 1: Characteristic 13C Chemical Shifts (DMSO-d6) Note: Values are approximate and shift based on substituents.

PositionCarbon TypeTypical Shift (

, ppm)
Diagnostic Features
C2 CH (Ar)150.0 – 160.0Most deshielded protonated carbon; distinctive due to flanking N atoms.
C4 Cq (C=O or C-N)158.0 – 168.0Highest shift. In quinazolinones (C=O), shifts >160 ppm. In 4-amino derivatives (e.g., Gefitinib), shifts ~155-158 ppm.
C4a Cq (Bridge)115.0 – 125.0Upfield bridgehead; critical for establishing ring fusion connectivity.
C8a Cq (Bridge)145.0 – 155.0Downfield bridgehead; correlates with H2 in HMBC.
C5-C8 CH (Benzenoid)125.0 – 135.0Typical aromatic region; assigned via COSY/HSQC.
The Regioisomerism Challenge (N1 vs. N3 vs. O-Alkylation)

The most frequent failure mode in quinazoline synthesis is misidentifying the site of alkylation.

  • Thermodynamic Product: N3-alkylation (Favored in polar aprotic solvents with bases like

    
    ).
    
  • Kinetic/O-Product: O-alkylation (Favored with

    
     or specific steric conditions).
    
  • Rare Product: N1-alkylation (usually requires blocking groups or specific catalysis).

Distinction Strategy:

  • N3-Alkyl: The carbonyl carbon (C4) remains effectively a ketone (

    
     > 160 ppm). The N-CH2 group shows a strong HMBC correlation to C2  and C4 .
    
  • O-Alkyl: The C4 carbon becomes an imidate (

    
     shifts upfield slightly). The O-CH2 shows a strong HMBC correlation only to C4 , not C2.
    

Part 2: The Self-Validating Experimental Protocol

To ensure data integrity, we do not rely on standard "walk-up" NMR parameters. Quaternary carbons in heterocycles suffer from long longitudinal relaxation times (


), leading to poor signal-to-noise ratios and missing peaks in standard scans.
Optimized Acquisition Parameters (The "Gold Standard")
  • Solvent: DMSO-d6 (Preferred over

    
     to prevent aggregation and sharpen exchangeable protons).
    
  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Why? Quaternary carbons (C4, C4a, C8a) lack the efficient dipolar relaxation provided by attached protons. A short D1 saturates these nuclei, making them vanish.

  • Pulse Angle: 30° (maximizes signal recovery per unit time given the long

    
    ).
    
  • Quantitative Agent (Optional): For integration-critical analysis, add 0.02 M

    
     (Chromium(III) acetylacetonate) to shorten 
    
    
    
    and suppress Nuclear Overhauser Effect (NOE) bias.
The 2D Correlation Workflow

A 1D spectrum is insufficient for definitive proof. The following workflow creates a closed logic loop.

G Start Unknown Quinazoline Derivative Step1 1. 1H NMR + HSQC (Identify all protonated carbons C2, C5-C8) Start->Step1 Step2 2. HMBC (Long Range) (The 'Bridge' Builder) Step1->Step2 Assign Cq via 2J/3J Decision Analyze C4 & Bridgehead Correlations Step2->Decision ResultN3 Correlation: Alkyl-H to C2 AND C4 Conclusion: N3-Alkylation Decision->ResultN3 Strongest Path ResultO4 Correlation: Alkyl-H to C4 ONLY Conclusion: O-Alkylation Decision->ResultO4 ResultN1 Correlation: Alkyl-H to C2 AND C8a Conclusion: N1-Alkylation Decision->ResultN1

Caption: Logical workflow for distinguishing regioisomers using HMBC connectivity patterns.

Part 3: Case Study – Gefitinib Analysis

Gefitinib (Iressa) exemplifies the complexity of quinazoline analysis. It contains a morpholine side chain and a fluoro-chloro-aniline moiety.

Critical Assignment Logic:

  • The F-Coupling: The fluorine on the aniline ring provides a "spectral anchor." In the 13C spectrum, the carbons on the aniline ring will appear as doublets due to C-F coupling (

    
     Hz, 
    
    
    
    Hz). This immediately segregates the aniline signals from the quinazoline core.
  • The C2 Proton: The singlet at ~8.5 ppm in

    
     NMR correlates directly to the C2 carbon (~153 ppm) in HSQC.
    
  • The Bridgeheads:

    • C4a: Identified by HMBC correlations from H5 (the proton on the benzene ring of quinazoline).

    • C8a: Identified by HMBC correlations from H2.

Visualizing the Connectivity

The following diagram illustrates the specific HMBC correlations required to confirm the core structure of a 4-substituted quinazoline.

Gefitinib_Logic cluster_legend Legend H2 H-2 (Proton) C2 C-2 (153 ppm) H2->C2 HSQC (1J) C4 C-4 (157 ppm) H2->C4 HMBC (3J) C8a C-8a (150 ppm) H2->C8a HMBC (2J) N3 N-3 Key1 Green Dashed = HSQC (Direct) Key2 Blue Solid = HMBC (Long Range)

Caption: Key HMBC correlations for assigning the pyrimidine ring of the quinazoline core.

Part 4: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift ranges).

  • Nathubhai, A., et al. (2011). "N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides." Organic & Biomolecular Chemistry. Link

  • Krasavin, M., et al. (2020). "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. Link

  • University of Chicago NMR Facility. (2020). "Optimized Default 13C Parameters." (Guidance on relaxation delays and NOE). Link

  • ChEMBL Database. "Gefitinib (CHEMBL939) Data Report." (Source for drug structure and physicochemical properties).[2][3] Link

Sources

Technical Guide: Mass Spectrometry of Fluorinated Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated quinazolines represent a cornerstone scaffold in modern oncology, exemplified by epidermal growth factor receptor (EGFR) inhibitors such as Gefitinib, Erlotinib, and Afatinib. The incorporation of fluorine atoms enhances metabolic stability and binding affinity but introduces specific challenges and opportunities in mass spectrometry (MS).

This guide moves beyond basic operation, addressing the physicochemical alterations induced by fluorination—specifically the mass defect shift and C-F bond stability —and how these govern ionization efficiency and fragmentation pathways. It provides a self-validating workflow for developing robust LC-MS/MS assays for this compound class.

Part 1: The Fluorine Effect in Mass Spectrometry

The Negative Mass Defect

In high-resolution mass spectrometry (HRMS), fluorine is unique among common organic elements (C, H, N, O) because it possesses a negative mass defect.[1]

  • 1H: 1.00783 Da (+ defect)

  • 19F: 18.99840 Da (- defect)

Operational Insight: As you substitute hydrogen for fluorine, the exact mass of the molecule shifts toward a lower fractional mass. In complex biological matrices (plasma/urine), endogenous background ions are dominated by C/H/N/O and typically exhibit positive mass defects.

  • Action: Use "Mass Defect Filtering" (MDF) in your data processing. Set a filter window of -0.050 to +0.050 Da around the calculated mass. This significantly improves signal-to-noise ratios for fluorinated metabolites.

Ionization Physics (ESI vs. APCI)

Quinazolines are inherently basic due to the N1 and N3 nitrogens in the pyrimidine ring.

  • Preferred Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • The Fluorine Impact: Fluorine is highly electronegative. While it draws electron density away from the aromatic ring, the basicity of the quinazoline nitrogens remains sufficient for protonation. However, heavy fluorination (e.g., -CF3 groups) increases lipophilicity (LogP), which can enhance surface activity in the ESI droplet, potentially increasing ionization efficiency compared to non-fluorinated analogs, provided solubility is maintained.

Part 2: Fragmentation Mechanics

Understanding the dissociation of the quinazoline core is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

The Stability of the C-F Bond

The C-F bond (~485 kJ/mol) is the strongest single bond in organic chemistry.

  • Rule of Thumb: You will rarely see a primary loss of a fluorine radical (

    
    ) or fluoride (
    
    
    
    ) in positive ESI-MS/MS.
  • Exception: If the fluorine is on an alkyl side chain (e.g., a fluoro-ethyl group), HF elimination (neutral loss of 20 Da) is possible but less common than the cleavage of ether-linked side chains.

Characteristic Fragmentation Pathway (Gefitinib Model)

For 4-anilinoquinazolines (like Gefitinib), the fragmentation follows a predictable hierarchy:

  • Side Chain Cleavage: The ether linkages on the C6/C7 positions are the "weakest links."

  • Morpholine Loss: If a morpholine or solubilizing tail is present, this is often the base peak fragment.

  • Quinazoline Core: The retro-Diels-Alder (RDA) reaction or ring opening of the pyrimidine moiety occurs at high collision energies.

Visualization: Fragmentation Logic

The following diagram illustrates the dissociation logic for a generic fluorinated quinazoline.

QuinazolineFrag Parent Precursor Ion [M+H]+ (Fluorinated Quinazoline) SideChain Neutral Loss: Side Chain (e.g., Morpholine -87 Da) Parent->SideChain Neutral Loss CoreIon Core Fragment Ion (Quinazoline Scaffold) Parent->CoreIon Collision Energy (Low) Ether Cleavage RDA Retro-Diels-Alder Cleavage CoreIon->RDA Collision Energy (High) FinalFrag Diagnostic Ions (m/z 128, 147) RDA->FinalFrag Ring Opening

Caption: Hierarchical fragmentation pathway for fluorinated quinazolines. Primary transitions usually involve side-chain losses before core ring degradation.

Part 3: Method Development Protocol

This protocol is designed for the quantification of fluorinated quinazolines in human plasma. It utilizes a self-validating internal standard approach.

Experimental Setup
  • LC System: UHPLC (Binary Gradient)

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or BEH C18), 2.1 x 50 mm, 1.7 µm.

    • Why: Hybrid particles resist the high pH often used to improve peak shape for basic quinazolines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 or pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., Gefitinib-d8). Do not use a structural analog if an isotopolog is available.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Stock Prep Dissolve 1 mg of analyte in MeOH (not ACN).Fluorinated compounds often have better solubility in Methanol; ACN can cause precipitation in stock due to polarity mismatch.
2. Plasma Extraction Add 300 µL ACN (with IS) to 100 µL Plasma. Vortex 1 min. Centrifuge 10 min @ 10k g.Protein precipitation (PPT) is sufficient. The fluorine atom increases lipophilicity, ensuring high recovery in the organic supernatant.
3. Dilution Transfer supernatant and dilute 1:1 with Water .Critical: Injecting pure ACN supernatant leads to "solvent effects" (peak fronting). Diluting with water focuses the analyte on the column head.
4. LC Gradient 5% B to 95% B over 3.0 min. Flow: 0.4 mL/min.Rapid gradient. Fluorinated quinazolines elute later than non-fluorinated analogs due to hydrophobicity.
5. MS Source ESI Positive.[2][3] Capillary: 3.0 kV. Temp: 500°C.High source temp is required to desolvate the stable aromatic core.
Data Validation Table

Summarize your MRM transitions. Example values for a Gefitinib-like molecule.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Target (F-Quin) 447.1128.13545Quantifier (Core)
Target (F-Quin) 447.1360.13525Qualifier (Loss of tail)
IS (d8-Analog) 455.1136.13545Internal Standard

Part 4: Troubleshooting & Advanced Diagnostics

The "Fluorine Shift" in Retention Time

If you are comparing a non-fluorinated lead to a fluorinated analog:

  • Observation: The fluorinated compound will almost always elute later on a Reverse Phase (C18) column.

  • Mechanism: The high electronegativity of F lowers the polarizability of the C-F bond compared to C-H, making the molecule "harder" and more hydrophobic in the context of solvophobic interactions.

  • Diagnostic: If your F-analog elutes earlier, suspect a structural rearrangement (e.g., N-oxide formation) or incorrect synthesis.

Signal Suppression

Fluorinated compounds are prone to ion suppression if perfluorinated contaminants (e.g., from Teflon tubing or PEEK tubing manufacturing aids) are present in the system.

  • Check: Monitor m/z 400–800 for repeating units of 50 Da (CF2).

  • Fix: Install a delay column between the pump and the injector to trap system contaminants.

Visualization: LC-MS/MS Workflow

The following diagram details the logical flow of the analytical method.

LCMS_Workflow Sample Plasma Sample (Protein Precip) LC UHPLC Separation (C18, High pH) Sample->LC Injection Ionization ESI Source (+) (Desolvation) LC->Ionization Elution Q1 Q1 Filter (Select Precursor) Ionization->Q1 [M+H]+ Collision Collision Cell (N2 Gas, CID) Q1->Collision Selection Q3 Q3 Filter (Select Fragment) Collision->Q3 Fragmentation Detector Detector (Quantification) Q3->Detector Filtering

Caption: Linear ion path for targeted quantification (MRM) of quinazolines.

References

  • Fragmentation Pathways of Gefitinib

    • Title: Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry.[4]

    • Source: Journal of Chrom
    • URL:[Link]

  • Mass Defect & Fluorine Physics

    • Title: The use of mass defect in modern mass spectrometry.[5][6]

    • Source: Journal of Mass Spectrometry
    • URL:[Link]

  • LC-MS Method Development for TKIs

    • Title: Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib.
    • Source: Maastricht University / Journal of Chrom
    • URL:[Link]

  • Ionization Efficiency of Fluorinated Compounds

    • Title: Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
    • Source: Analytical Chemistry (ACS)
    • URL:[Link]

Sources

Technical Guide: Solubility & Handling of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

[1]

Part 1: Executive Technical Synthesis[1]

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Its utility stems from the orthogonal reactivity of its three functional handles:

  • C4-Chloro: Highly electrophilic; prime site for SNAr displacement by amines.[1]

  • C2-Ester: Susceptible to hydrolysis or reduction, determining the scaffold's lipophilicity.[1]

  • C7-Fluoro: A stable metabolic blocker or site for secondary functionalization.[1]

Critical Solubility Paradox: While this compound follows standard lipophilic solubility trends, its chemical instability in nucleophilic solvents often masquerades as "solubility."[1] Dissolving this compound in protic solvents (methanol, water) without temperature control can lead to rapid degradation (solvolysis), rendering standard solubility data misleading.[1]

Part 2: Physicochemical Profile & Solvent Compatibility[1]

Calculated Properties (In Silico)

Data derived from structural analogues and consensus modeling.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 254.64 g/mol Moderate; amenable to standard organic solvents.[1]
LogP (Octanol/Water) ~2.5 – 3.2Lipophilic.[1] Practically insoluble in pure water.[1]
TPSA ~50 ŲPermeable; good solubility in semi-polar aprotic solvents.[1]
Physical State Solid (Crystalline)Requires energy input (sonication/heat) to disrupt lattice.[1]
Solubility Matrix

The following matrix categorizes solvents based on dissolution capacity and chemical compatibility .

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)LowRecommended for workup, transfer, and NMR.[1]
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)LowRecommended for SNAr reactions.[1]
Ethers THF, 1,4-DioxaneModerate-High LowGood for reactions; easy removal.[1]
Esters Ethyl AcetateModerate LowStandard for extraction/chromatography.[1]
Alcohols Methanol, EthanolModerate CRITICAL Avoid heating.[1] Risk of C4-alkoxy formation (trans-etherification).[1]
Hydrocarbon Hexanes, HeptanePoor (<1 mg/mL)LowAntisolvent for precipitation/crystallization.[1]
Aqueous Water, PBSNegligible High Risk of hydrolysis to 4-hydroxy quinazoline.[1]

Part 3: Mechanistic Reactivity & Degradation Risks[1]

Understanding the reactivity of the C4-position is essential for interpreting solubility.[1] In nucleophilic solvents, the dissolution process competes with the substitution reaction.[1]

Degradation Pathway Diagram

The following diagram illustrates why "dissolving" in alcohols or wet solvents can destroy the compound.

degradation_pathwayTargetEthyl 4-chloro-7-fluoroquinazoline-2-carboxylate(Target Compound)Prod_Ether4-Alkoxy Derivative(Impurity A)Target->Prod_Ether Solvolysis (SNAr)Prod_Hydro4-Hydroxy Derivative(Impurity B - Precipitate)Target->Prod_Hydro HydrolysisSolvent_AlcAlcohol Solvent(MeOH/EtOH + Heat)Solvent_Alc->Prod_EtherSolvent_H2OWet Solvent(H2O impurity)Solvent_H2O->Prod_Hydro

Figure 1: Degradation pathways in nucleophilic solvents.[1] The 4-chloro group is displaced by solvent molecules (solvolysis), creating impurities often mistaken for stable solutions.[1]

Part 4: Experimental Protocols

Protocol A: Safe Solubility Determination (Saturation Method)

Use this protocol to determine solubility without degrading the sample.[1]

Reagents: Anhydrous DCM, Anhydrous THF, HPLC-grade Acetonitrile.[1] Equipment: Scintillation vials, Syringe filter (0.22 µm PTFE), Analytical Balance.

  • Preparation: Weigh 10 mg of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate into a clear glass vial.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds between additions. Do not apply heat above 30°C.[1]

  • Observation:

    • Clear Solution: Soluble.[1]

    • Cloudy/Particulate:[1] Insoluble.[1]

  • Verification (Critical): If testing alcohols (e.g., for crystallization screening), immediately inject an aliquot into LC-MS to verify the mass peak (M+H) has not shifted by +OMe or +OEt mass units, which would indicate reaction rather than dissolution.[1]

Protocol B: Purification via Flash Chromatography

Due to intermediate solubility in EtOAc, this is the preferred purification method.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.[1]

    • Product Elution: Typically elutes between 15% and 30% EtOAc depending on column loading.[1]

  • Loading: Dissolve the crude mixture in a minimum volume of DCM (not EtOAc/Hexane, as it may precipitate) and load onto the column.

  • Detection: UV at 254 nm (Quinazoline core absorbs strongly).[1]

Part 5: Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific application.

solvent_selectionStartStart: Select ApplicationDecision1Is the goal Reactionor Analysis?Start->Decision1ReactionReaction (SNAr)Decision1->Reaction SynthesisAnalysisAnalysis (NMR/LCMS)Decision1->Analysis QC/DataPurificationPurificationDecision1->Purification IsolationReact_SolvUse: DMF, DMAc, THF(Dry/Anhydrous)Reaction->React_SolvAnal_SolvUse: CDCl3, DMSO-d6(Avoid MeOD)Analysis->Anal_SolvPurif_MethodMethod?Purification->Purif_MethodChromatographyFlash ColumnPurif_Method->ChromatographyCrystallizationRecrystallizationPurif_Method->CrystallizationChrom_SolvMobile Phase:Hexane/EtOAcChromatography->Chrom_SolvCryst_SolvSolvent: EtOAc/HexaneAvoid hot EtOH if possibleCrystallization->Cryst_Solv

Figure 2: Operational workflow for solvent selection based on experimental intent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1189106-02-2, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate.[1] Retrieved January 28, 2026, from [Link][1]

  • Accela ChemBio. Product Analysis: Quinazoline Derivatives. Retrieved from [Link][1]

  • SciSpace (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.[1][2] (Contextual reference for 7-fluoroquinazoline intermediate reactivity). Retrieved from [Link][1]

Stability and storage conditions for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of EGFR inhibitors and fluoroquinolone-based antineoplastics. Its structural utility is defined by the orthogonal reactivity of its electrophilic centers: the highly reactive C4-chloro position and the chemically distinct C2-ethyl ester.

Critical Stability Warning: This compound exhibits severe hydrolytic instability . The electron-withdrawing nature of the 7-fluoro substituent and the 2-carboxylate group significantly increases the electrophilicity of the C4 position compared to the parent quinazoline. Consequently, it is prone to rapid degradation into the thermodynamically stable 4-hydroxy (quinazolinone) derivative upon exposure to atmospheric moisture. Strict exclusion of water is the single most critical factor in maintaining lot integrity.

Chemical Profile & Instability Factors[1][2]

To master the storage of this compound, one must understand the electronic forces driving its degradation.

FeatureSpecificationStability Implication
Molecular Formula C₁₁H₈ClFN₂O₂MW: 254.64 g/mol
Core Structure QuinazolineProne to nucleophilic aromatic substitution (

).
C4-Chloro Group Leaving GroupHigh Risk. The C-Cl bond is activated by the ring nitrogens. Moisture converts this to a C-OH (tautomerizes to amide), rendering the molecule useless for

coupling.
C7-Fluoro Group Electron WithdrawingAggravating Factor. Inductive withdrawal (-I effect) pulls electron density from the ring, making the C4 carbon more positive and susceptible to hydrolysis.
C2-Ethyl Ester ElectrophileModerate Risk. Susceptible to hydrolysis under acidic/basic conditions, but significantly slower than C4-Cl hydrolysis.

Degradation Mechanisms (Visualized)

The primary degradation pathway is the nucleophilic attack of water at the C4 position. This reaction is autocatalytic; the HCl byproduct acidifies the local environment, potentially catalyzing further hydrolysis of the ester moiety.

Pathway Diagram

DegradationPathways Parent Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate (Active) Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O (Fast) Water H₂O (Moisture) Product1 Ethyl 7-fluoro-4-hydroxy quinazoline-2-carboxylate (Inactive Impurity) Intermediate->Product1 - HCl HCl HCl Intermediate->HCl Product2 7-Fluoro-4-hydroxy quinazoline-2-carboxylic acid Product1->Product2 + H₂O / H⁺ (Slow) (Ester Hydrolysis) HCl->Product1 Catalyzes Ester Hydrolysis

Figure 1: The degradation cascade initiates with rapid hydrolysis of the C4-Cl bond, followed by slower ester hydrolysis catalyzed by the generated acid.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >98% over extended periods.

Environmental Control
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and potential transesterification.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Container Amber Glass + Teflon Seal Amber glass prevents photodegradation (though less critical than moisture). Teflon (PTFE) liners prevent leaching and ensure a gas-tight seal.
Desiccant P₂O₅ or Activated Sieves Secondary containment with phosphorus pentoxide is recommended for long-term archiving.
Handling Workflow (The "Schlenk" Standard)

Do not open the stock vial in the open air if the relative humidity is >40%.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the powder.

  • Aliquotting: Perform all weighing and subdivision inside a glovebox or under a funnel of flowing inert gas.

  • Solvent Choice: If storing as a solution (not recommended for >1 week), use anhydrous solvents (THF, DMF, or DCM) stored over 3Å molecular sieves. Avoid protic solvents (Methanol, Ethanol) as they can cause transesterification (swapping the ethyl ester for a methyl/ethyl group).

Quality Control & Stability Indicating Methods

Visual inspection is insufficient; the hydrolysis product (4-hydroxy) is often a white solid indistinguishable from the parent 4-chloro compound.

HPLC-UV/MS Protocol

This method separates the active parent from its hydrolytic degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • Hydrolysis Product (4-OH): Elutes early (more polar).

    • Parent (4-Cl): Elutes late (less polar).

    • Note: In Mass Spec, look for the M+1 peak of 255.0 (Parent) vs 237.0 (Hydrolysis product, loss of Cl, gain of OH).

Rapid NMR Check (Self-Validating)

Dissolve a small sample in CDCl₃ (ensure solvent is dry).

  • Diagnostic Signal: The C2-Ethyl ester protons (quartet ~4.5 ppm, triplet ~1.4 ppm) are stable.

  • Degradation Flag: Look for the disappearance of the aromatic signals associated with the electron-deficient quinazoline ring and the appearance of broad exchangeable protons (NH/OH) if the tautomerization to the quinazolinone has occurred.

Emergency Remediation

If a container has been left open or degradation is suspected:

  • Do NOT use for critical couplings. The 4-hydroxy impurity is unreactive in

    
     conditions and will lower yield while complicating purification.
    
  • Re-chlorination (Salvage): It is often possible to regenerate the 4-chloro species from the degraded 4-hydroxy material.

    • Reflux the material in neat POCl₃ (Phosphorus Oxychloride) with a catalytic amount of DMF.

    • Monitor via TLC until the polar starting spot disappears.

    • Evaporate POCl₃ under vacuum and handle the residue under strict anhydrous conditions.

References

  • TargetMol. (n.d.). 4-Chloroquinazoline Storage & Solubility Information. Retrieved from

  • PubChem. (n.d.). Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Compound Summary.
  • Fisher Scientific. (2022). Safety Data Sheet: 4-Chloroquinazoline. Retrieved from

  • El-Hashash, M. A., et al. (2011).[1] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[1] [1]

  • National Institutes of Health (NIH). (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC. Retrieved from

Sources

Technical Guide: The Quinazoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The "Privileged" Architecture

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most versatile "privileged structures" in modern medicinal chemistry. Its ubiquity arises not merely from its chemical stability, but from its electronic similarity to the purine ring of ATP. This structural mimicry allows quinazoline derivatives to function as potent competitive inhibitors for the ATP-binding sites of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

This guide moves beyond basic textbook definitions to explore the causality of quinazoline design—why specific substitutions drive potency, how to synthesize the core efficiently, and the mechanistic evolution from reversible to covalent inhibition.

Chemical Architecture & Binding Mode

To design effective inhibitors, one must understand the electronic landscape of the scaffold. The quinazoline core functions through specific interactions within the kinase hinge region.

The Pharmacophore Triad[1]
  • N1 Nitrogen (H-Bond Acceptor): The N1 atom typically accepts a hydrogen bond from the backbone amide of Met793 (in EGFR). This anchors the scaffold in the ATP pocket.

  • C4-Position (The "Warhead" Vector): Substitution at C4, typically with an aromatic amine (aniline), projects the substituent into the hydrophobic back-pocket. This is the primary determinant of specificity.

  • C6/C7 Positions (Solvent Interface): Substituents here (e.g., morpholine, alkoxy chains) protrude into the solvent-exposed region. These are critical for tuning physicochemical properties (solubility, pKa) without disrupting the core binding event.

Experimental Protocol: Synthesis of 4-Anilinoquinazolines

Rationale: While the classical Niementowski synthesis exists, modern medicinal chemistry relies on the 4-chloroquinazoline intermediate route due to its modularity. This protocol allows for the rapid generation of diverse libraries by varying the aniline nucleophile.

Methodology: The POCl₃ Activation Route

Reaction Scheme:

  • Cyclization of Anthranilic acid

    
     Quinazolin-4(3H)-one.
    
  • Chlorination

    
     4-Chloroquinazoline.[1]
    
  • SNAr Displacement

    
     4-Anilinoquinazoline.
    
Step-by-Step Protocol

Phase A: Chlorination (Activation)

  • Setup: Charge a dry round-bottom flask with Quinazolin-4(3H)-one (1.0 eq).

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 eq). The excess acts as both solvent and reagent.

  • Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (polar) should disappear, replaced by a less polar spot (chloride).

  • Workup (Critical Safety): Cool to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to quench excess POCl₃. Caution: Exothermic reaction releases HCl gas.

  • Isolation: Neutralize with saturated NaHCO₃ to pH 8. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate. Note: The chloride intermediate is unstable; proceed immediately to Phase B.

Phase B: Nucleophilic Displacement (SNAr)

  • Solvent System: Dissolve the 4-chloroquinazoline (1.0 eq) in Isopropanol (iPrOH). Why iPrOH? It solubilizes the reagents but precipitates the product as the HCl salt.

  • Nucleophile: Add the substituted aniline (1.1 eq).

  • Reaction: Reflux at 80–85°C for 2–6 hours.

  • Precipitation: As the reaction proceeds, the product usually precipitates as the hydrochloride salt.

  • Purification: Cool to room temperature. Filter the solid. Wash with cold iPrOH and diethyl ether to remove unreacted aniline.

  • Free Base (Optional): If the salt is too acidic for assay, suspend in EtOAc and wash with 1M NaHCO₃.

Mechanism of Action: EGFR Signaling & Inhibition

The biological utility of quinazolines is best exemplified by their blockade of the EGFR pathway.[2] The diagram below illustrates the signal transduction cascade and the precise intervention point of quinazoline inhibitors.

EGFR_Pathway Ligand EGF Ligand EGFR_Inactive EGFR (Monomer) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization Ras RAS Activation EGFR_Active->Ras Signal Transduction ATP ATP ATP->EGFR_Active Phosphorylation (Blocked) Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR_Active Competitive Binding (ATP Pocket) Raf RAF/MEK/ERK Cascade Ras->Raf Nucleus Nuclear Transcription (Proliferation/Survival) Raf->Nucleus

Caption: Figure 1.[3][4] The EGFR signaling cascade.[3][4] Quinazoline inhibitors competitively bind to the ATP pocket of the phosphorylated EGFR dimer, halting downstream RAS/RAF proliferation signals.

Structural Activity Relationship (SAR) & Clinical Case Studies

The evolution of quinazoline drugs demonstrates a shift from reversible binding to covalent "trapping" to overcome resistance.[2]

Comparative Analysis of FDA-Approved Quinazolines[3][4]
Drug NameGenerationBinding TypeKey Structural FeatureTarget Profile
Gefitinib (Iressa)1st GenReversibleC6-Morpholine: Improves solubility. C4-3-Cl,4-F-aniline: Fits hydrophobic pocket.EGFR (WT)
Erlotinib (Tarceva)1st GenReversibleC6/C7-Bis(2-methoxyethoxy): Long ether chains for solubility and binding affinity.EGFR (WT)
Lapatinib (Tykerb)1st GenReversibleBulky C4-substituent: Induces inactive "C-helix out" conformation (Type II inhibitor).EGFR / HER2
Afatinib (Gilotrif)2nd GenCovalent C6-Acrylamide: Michael acceptor forms covalent bond with Cys797 .[3]EGFR (T790M), HER2
Vandetanib Multi-kinaseReversibleC4-Bromoaniline: Specific halogen bonding profile.VEGFR / EGFR / RET
The Covalent Breakthrough: Targeting Cysteine 797

First-generation inhibitors (Gefitinib) are reversible; high concentrations of intracellular ATP can eventually displace them. Furthermore, the T790M "gatekeeper" mutation increases the receptor's affinity for ATP, rendering reversible inhibitors ineffective.

The Solution (Afatinib): By attaching an acrylamide group (Michael acceptor) to the C6 position, the drug undergoes a nucleophilic attack by the thiol (-SH) group of Cys797 at the lip of the ATP binding pocket.

  • Mechanism: Permanent covalent modification.

  • Result: Irreversible inhibition that survives ATP competition and is effective against T790M mutants.

Future Perspectives: PROTACs and Beyond

The quinazoline scaffold is now being adapted for Proteolysis Targeting Chimeras (PROTACs) . By linking a quinazoline warhead (which binds EGFR) to an E3 ligase ligand (like Thalidomide), researchers can induce the ubiquitination and proteasomal degradation of the kinase, rather than simple inhibition. This "event-driven" pharmacology represents the next frontier for this scaffold.

References

  • Molecules (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link][2][5]

  • Saudi Pharmaceutical Journal (2024). Quinazoline derivatives as anticancer agents: A review. [Link]

  • PNAS (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors. (Classic foundational text for SAR). [Link]

  • FDA Label (Gefitinib). Clinical Pharmacology and Mechanism of Action. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2). This scaffold is a critical intermediate in the development of PARP inhibitors (e.g., Olaparib analogs) and EGFR inhibitors. The procedure addresses the primary synthetic challenge: preserving the labile C2-ethyl ester moiety during the harsh chlorination of the C4-position. By utilizing a thermal cyclocondensation followed by a base-moderated chlorination with phosphorus oxychloride (


), this method ensures high regioselectivity and minimizes hydrolytic byproducts.

Strategic Overview & Retrosynthesis

The synthesis is designed around the stability profile of the quinazoline core. Direct chlorination of a quinazolinone usually requires acidic conditions that endanger the C2-ester. Therefore, the strategy relies on:

  • Thermodynamic Cyclization: Constructing the 4-oxo-quinazoline core using diethyl oxalate, which simultaneously installs the C2-ester and the C4-carbonyl (tautomeric with C4-hydroxyl).

  • Kinetic Chlorination: Converting the C4-oxo group to the C4-chloro leaving group using

    
     in the presence of a hindered base (DIPEA) to buffer the generated HCl, protecting the ester.
    
Reaction Scheme

ReactionScheme SM1 2-Amino-4- fluorobenzamide Inter Intermediate: Ethyl 7-fluoro-4-oxo- 3,4-dihydroquinazoline- 2-carboxylate SM1->Inter Step 1: 150°C, 4h -EtOH Reagent1 Diethyl Oxalate (Solvent/Reagent) Reagent1->Inter Product Target: Ethyl 4-chloro-7- fluoroquinazoline- 2-carboxylate Inter->Product Step 2: Reflux, 3h Reagent2 POCl3 / DIPEA (Chlorination) Reagent2->Product

Caption: Two-step synthetic pathway from commercially available 2-amino-4-fluorobenzamide.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

This step utilizes a thermal fusion approach. Diethyl oxalate acts as both the reagent and the solvent.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
2-Amino-4-fluorobenzamide 154.14 1.0 Limiting Reagent
Diethyl Oxalate 146.14 5.0 Reagent/Solvent

| Ethanol | 46.07 | N/A | Wash Solvent |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a generic distillation head (short path).

  • Charging: Add 2-Amino-4-fluorobenzamide (10.0 g, 64.8 mmol) and Diethyl Oxalate (47.4 g, 324 mmol).

  • Reaction: Heat the mixture to 150°C (oil bath temperature).

    • Observation: The solid will dissolve, and ethanol will begin to distill off as the cyclization proceeds.

    • Duration: Maintain heating for 4–6 hours until LCMS indicates consumption of the benzamide.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the suspension under vacuum.

  • Washing: Wash the filter cake with cold ethanol (

    
     mL) to remove excess diethyl oxalate.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 80–90%

    • Appearance: White crystalline solid.[1]

Step 2: Chlorination to Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Critical Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
Intermediate (Step 1) 236.19 1.0 Starting Material

| Phosphorus Oxychloride (


) | 153.33 | 10.0 | Reagent/Solvent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | Acid Scavenger |
| Toluene | 92.14 | N/A | Co-solvent (Optional) |

Protocol:

  • Suspension: In a dry flask under nitrogen, suspend the Step 1 intermediate (10.0 g, 42.3 mmol) in

    
     (40 mL).
    
  • Base Addition: Cool the mixture to 0°C. Dropwise add DIPEA (8.2 g, 63.5 mmol).

    • Expert Note: The addition of base prevents the reaction mixture from becoming too acidic, which protects the ethyl ester from hydrolysis.

  • Heating: Warm to room temperature, then heat to reflux (approx. 105°C) for 3–5 hours.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Concentration: Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quenching (Critical):

    • Dissolve the residue in DCM (100 mL).

    • Pour the organic solution slowly into a rapidly stirring mixture of ice and saturated

      
       solution. Do not pour water into the residue. 
      
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Optional: Recrystallize from Heptane/EtOAc if high purity is required.

    • Expected Yield: 75–85%

Expert Insights & Troubleshooting

Workup Logic for Labile Esters

The most common failure mode in this synthesis is the hydrolysis of the ethyl ester back to the carboxylic acid during the


 workup. The following decision tree outlines the correct processing logic.

WorkupLogic Start Crude Reaction Mixture (Excess POCl3 removed) Decision Quench Method? Start->Decision PathA Direct Water Addition Decision->PathA Incorrect PathB DCM Dilution -> Pour into Ice/Sat. NaHCO3 Decision->PathB Correct ResultA Exothermic Hydrolysis Acidic pH < 1 Loss of Ester Group PathA->ResultA ResultB Buffered Neutralization pH ~ 7-8 Product Intact PathB->ResultB

Caption: Decision tree for quenching POCl3 reactions containing sensitive ester groups.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete condensation due to low temp.Ensure oil bath is

C to drive off EtOH.
Product is Acid (Step 2) Hydrolysis during quench.Use the buffered quench method (NaHCO3). Keep temperature < 5°C during quench.
Incomplete Chlorination Old

(hydrolyzed).
Distill

before use or use a fresh bottle.
Dark/Tarry Product Overheating during base addition.Add DIPEA strictly at 0°C.

References

  • Synthesis of Quinazolinones: Journal of Organic Chemistry, "POCl3 chlorination of 4-quinazolones." (2011).[2][3]

  • Ester Stability: ResearchGate, "Experimental procedure for chlorinating quinazolones using POCl3."

  • Compound Data: PubChem, "Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" (Structural Analog Data).

  • Reaction Mechanism: ChemicalBook, "Chloroquine Synthesis intermediates and reaction conditions."

Sources

Step-by-step protocol for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS 1189106-02-2) , a critical scaffold in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics.[1]

The protocol addresses common challenges in quinazoline chemistry—specifically the regioselectivity of the halogenation and the hydrolytic instability of the C2-ester moiety during the chlorination phase.[1] By utilizing a catalyzed phosphoryl chloride (


) dehydration-chlorination sequence, this method ensures high yields (>75%) and minimizes the formation of hydrolysis byproducts.[1]

Chemical Profile & Safety Assessment

Table 1: Physicochemical Properties

PropertySpecification
Compound Name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
CAS Number 1189106-02-2
Molecular Formula

Molecular Weight 254.64 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Storage 2-8°C, inert atmosphere (Argon/Nitrogen), moisture sensitive

Safety Warning (Critical):

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1][2] Reacts violently with water to release HCl and phosphoric acid.[1] All operations must be performed in a functioning chemical fume hood.[1][3]
    
  • Reaction Intermediates: Quinazolinones are generally bioactive; handle with standard PPE (nitrile gloves, lab coat, safety glasses).[1]

Synthetic Strategy & Mechanism

The synthesis relies on the construction of the quinazoline core followed by functionalization at the C4 position.[1] We employ a "build-and-activate" strategy:

  • Cyclocondensation: Reaction of a 2-amino-benzamide derivative with diethyl oxalate to form the stable 4-oxo intermediate.[1]

  • Aromatization/Chlorination: Conversion of the C4-carbonyl (lactam) to the C4-chloride (imidoyl chloride) using

    
    . This step renders the ring highly electrophilic, suitable for subsequent 
    
    
    
    reactions with amines or anilines in drug discovery campaigns.[1]
Mechanistic Pathway Visualization

SynthesisPath Start 2-Amino-4-fluorobenzamide (Precursor) Intermed Intermediate: Ethyl 7-fluoro-4-oxo-1,4- dihydroquinazoline-2-carboxylate Start->Intermed Reflux (180°C) - 2 EtOH Reagent1 Diethyl Oxalate (Cyclization Agent) Reagent1->Intermed Product Target: Ethyl 4-chloro-7-fluoro- quinazoline-2-carboxylate Intermed->Product Deoxychlorination Reflux (105°C) Reagent2 POCl3 + DIPEA (Chlorination) Reagent2->Product

Figure 1: Synthetic workflow from benzamide precursor to the final chlorinated quinazoline ester.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Rationale: Direct condensation with diethyl oxalate provides the C2-ester functionality in a single step, avoiding the harsh conditions of alternative oxidation routes.[1]

Reagents:

  • 2-Amino-4-fluorobenzamide (1.0 eq, 10 mmol, 1.54 g)[1]

  • Diethyl oxalate (5.0 eq, 50 mmol, 7.3 g) — Acts as both reagent and solvent.[1]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (

    
    ).
    
  • Addition: Charge the flask with 2-amino-4-fluorobenzamide and diethyl oxalate.

  • Reaction: Heat the mixture to 160–180°C (oil bath temperature). The solid will dissolve, and ethanol byproduct will evolve.[1] Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The starting amine (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.[1]
  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates.[1]

  • Purification: Add diethyl ether (20 mL) to the suspension to complete precipitation. Filter the solid, wash with cold ether (

    
     mL), and dry under vacuum.[1]
    
    • Yield Expectation: 70–85% (Off-white powder).[1]

Step 2: Chlorination to Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Rationale: The 4-oxo group is tautomeric with 4-hydroxy.[1] POCl3 converts this to the chloride.[1] The addition of a base (DIPEA or Diethylaniline) catalyzes the reaction and neutralizes HCl, protecting the sensitive C2-ester from acid-catalyzed hydrolysis.[1]

Reagents:

  • Intermediate from Step 1 (1.0 eq, 5 mmol, 1.18 g)

  • Phosphorus Oxychloride (

    
    ) (10.0 eq, 50 mmol, 4.6 mL)[1]
    
  • 
    -Diisopropylethylamine (DIPEA) (1.0 eq, 5 mmol, 0.87 mL)[1]
    

Procedure:

  • Setup: Use a dry 25 mL RBF with a stir bar under an inert atmosphere (

    
     or Ar).
    
  • Activation: Suspend the Step 1 intermediate in

    
    . Add DIPEA dropwise (Caution: Exothermic).[1]
    
  • Reaction: Heat to reflux (105°C ) for 2–3 hours. The suspension will clear as the chlorinated product forms.[1]

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[1] The polar starting material will convert to a non-polar UV-active spot (

      
      ).[1]
      
  • Workup (Critical Safety Step):

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a caustic trap for the pump).[1]
      
    • Dissolve the residue in anhydrous Dichloromethane (DCM, 20 mL).

    • Quench: Pour the DCM solution slowly onto a mixture of ice and saturated

      
        with vigorous stirring. Do not add water to the residue directly. [1]
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).[1] Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–90% (Pale yellow solid).[1]

Analytical Validation

Table 2: Expected Analytical Data

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

4.55 (q, 2H), 1.48 (t, 3H)
Confirms presence of Ethyl ester group.[1]
1H NMR (

)

8.2–7.4 (m, 3H)
Characteristic aromatic pattern for 7-fluoroquinazoline .[1]
LC-MS

Confirms molecular mass and Cl isotope pattern (3:1).[1]
IR

(Ester C=O)
Confirms retention of the ester functionality.

References

  • Chu, D. T., et al. (1985).[1][4] Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link][1]

  • Accela ChemBio. (n.d.).[1] Product Analysis: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate. Retrieved January 28, 2026, from [Link][1]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Functionalization at the C4 position via Suzuki-Miyaura coupling is a pivotal synthetic transformation. However, 4-chloroquinazolines present a unique paradox: they are highly activated for oxidative addition due to the electron-deficient pyrimidine ring, yet this same deficiency renders them susceptible to hydrolysis (yielding the inert quinazolin-4(3H)-one) and catalyst poisoning via N-coordination.

This guide moves beyond generic coupling conditions to provide a robust, field-proven methodology for coupling 4-chloroquinazolines with aryl/heteroaryl boronic acids, emphasizing moisture control and ligand selection to maximize yield and purity.

Scientific Foundation & Mechanism

The Reactivity Paradox

Unlike standard aryl chlorides, the C-Cl bond at the 4-position of quinazoline is activated by the adjacent nitrogen atoms (C=N bond), resembling an acid chloride more than a chlorobenzene.

  • Advantage: Oxidative addition (OA) of Pd(0) is rapid, often not requiring the harsh conditions needed for unactivated aryl chlorides.

  • Risk: The C4 position is highly electrophilic. In the presence of water and hydroxide bases, it rapidly hydrolyzes to the thermodynamically stable quinazolinone, effectively killing the reaction.

The Catalytic Cycle

The mechanism follows the standard Pd(0)/Pd(II) cycle but requires specific tuning to prevent N-coordination of the quinazoline to the palladium center, which arrests the cycle.

SuzukiCycle cluster_side Critical Failure Mode Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for 4-Cl-Qnz) Pd0->OxAdd + 4-Cl-Quinazoline Complex1 Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->Complex1 Hydrolysis Hydrolysis to Quinazolinone OxAdd->Hydrolysis + H2O/OH- TransMet Transmetallation (Rate Determining) Complex1->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the oxidative addition efficiency and the competing hydrolysis pathway.

Strategic Optimization Matrix

Success depends on balancing the activity of the catalyst with the stability of the substrate.

Catalyst & Ligand Selection
  • Legacy System:

    
    . Verdict: Often fails for sterically hindered partners; prone to "blacking out" (Pd aggregation).
    
  • Recommended System:

    
     + XPhos  or 
    
    
    
    + SPhos
    .
    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky. The bulk prevents the quinazoline nitrogens from binding to the Pd center, keeping the catalyst active [1].

Base & Solvent Effects (The "Dry" Rule)

Because 4-chloroquinazolines hydrolyze easily, anhydrous conditions are superior to standard aqueous biphasic systems.

VariableStandard (Avoid)Optimized (Recommended) Rationale
Solvent DMF, DME/Water1,4-Dioxane (Anhydrous) or Toluene Non-polar/apolar solvents minimize nucleophilic attack by water.
Base

(aq)

(solid, dry)
or

Solid bases in anhydrous solvent release low concentrations of active species, suppressing hydrolysis.
Temp 120°C+80°C - 100°C Lower temperature preserves the labile C-Cl bond while maintaining catalytic turnover.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (Model for Gefitinib/Erlotinib core).

  • Coupling Partner: 3-Chloro-4-fluorophenylboronic acid.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Base: Cesium Carbonate (

    
    ), dried in an oven at 120°C overnight.
    
  • Solvent: 1,4-Dioxane (Sure/Seal™ or freshly distilled over Na/Benzophenone).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Reagent Loading (Solids):

    • Add 4-chloroquinazoline derivative (1.0 equiv, 1.0 mmol).

    • Add Boronic acid (1.2 equiv, 1.2 mmol).

    • Add

      
       (2.0 equiv, 2.0 mmol).
      
    • Crucial: Add Pre-catalyst

      
       (1 mol%) and Ligand XPhos (2 mol%). Note: Premixing catalyst/ligand in a separate vial with a small amount of solvent for 5 mins is optional but enhances active species formation.
      
  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times (3x).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction:

    • Place in a pre-heated oil bath at 90°C .

    • Stir vigorously (800 rpm).

    • Monitor by TLC/LC-MS at 1 hour. Reaction is typically complete in 2-4 hours.

  • Quench & Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash filtrate with Water (1x) and Brine (1x). Do not use acidic washes, as the product is basic.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2). Eluent: Hexanes/EtOAc (gradient 0-50%).

Workflow Diagram

Workflow Start Start: Dry Glassware (Argon Purge) Load Load Solids: Substrate + Boronic Acid + Base + Cat/Ligand Start->Load Degas Evacuate/Backfill (3x) Add Anhydrous Solvent Load->Degas Heat Heat to 90°C (2-4 Hours) Degas->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No Filter Filter through Celite (Remove Pd) Check->Filter Yes Purify Flash Chromatography (Isolate Product) Filter->Purify

Figure 2: Operational workflow emphasizing the inert atmosphere and checkpointing.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Formation of Quinazolinone (M+ - Cl + OH) Water ingress; wet solvent/base.Use fresh anhydrous solvent; increase base loading slightly; switch to

.
Homocoupling of Boronic Acid Oxygen present in system.[1]Degas solvent more thoroughly (sparge with Argon for 15 mins before use).
Stalled Reaction (<50% conversion) Catalyst poisoning by N-atoms.Switch to bulky ligands (XPhos, BrettPhos) to prevent N-Pd coordination. Increase temp to 100°C.
Dehalogenation (Product is Quinazoline-H)

-Hydride elimination from solvent/impurities.[2]
Avoid alcoholic solvents (EtOH/MeOH) in the reaction mix.

References

  • Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Quinazoline Reactivity: BenchChem Technical Guides. (2025). Discovery of Novel Quinazoline Derivatives Using Boronic Acids.

  • Side Reactions & Hydrolysis: Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.

  • Green Solvent Alternatives: ChemistrySelect. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions.

Sources

Application Note: Divergent Synthesis of Kinase Inhibitors Using Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (ECFQ-2) as a high-value scaffold in medicinal chemistry. Unlike standard quinazoline building blocks (e.g., 4-chloro-6,7-dimethoxyquinazoline) used in first-generation EGFR inhibitors, ECFQ-2 offers a unique C2-ester handle. This functionality enables the synthesis of "tailed" kinase inhibitors that can access solvent-exposed regions of the ATP binding pocket, improving solubility and pharmacokinetic profiles. This note provides validated protocols for regioselective substitution at C4, subsequent ester manipulation at C2, and mechanistic insights into the electronic activation provided by the C7-fluorine atom.

Introduction: The Bifunctional Advantage

In the landscape of kinase inhibitor design, the quinazoline pharmacophore is a "privileged structure," serving as the core for drugs like Gefitinib, Erlotinib, and Lapatinib.[1] However, many commercial building blocks limit diversity to the C4-aniline (hinge binder) and C6/C7-alkoxy (solubility) positions.

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate introduces a third dimension of diversity:

  • C4-Chloro: A highly reactive electrophile for installing the primary pharmacophore (hinge-binding amine) via

    
    .
    
  • C2-Ester: A versatile handle for late-stage diversification. It can be hydrolyzed to the acid, converted to amides, or reduced to alcohols, allowing the attachment of solubilizing tails or covalent warheads (e.g., acrylamides) targeting specific cysteines.

  • C7-Fluoro: A metabolic blocker that prevents oxidative defluorination (a common clearance pathway) while electronically activating the C4 position for nucleophilic attack.

Chemical Properties & Handling[2]

PropertySpecificationPractical Implication
Molecular Formula

MW: 254.64 g/mol
Appearance Off-white to pale yellow solidColor deepens upon hydrolysis/degradation.
Reactivity High (C4-Cl)Moisture Sensitive. The C4-Cl bond is susceptible to hydrolysis to the quinazolin-4-one (inert) if exposed to atmospheric moisture.
Storage -20°C, under Argon/NitrogenStore in a desiccator. Warm to RT before opening to prevent condensation.
Solubility DCM, THF, DMSO, EtOAcPoor solubility in non-polar alkanes (Hexane/Heptane).

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactionLandscape Core Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate C4_Target C4-Amino Derivative (Hinge Binder) Core->C4_Target Step 1: Regioselective Displacement C7_Target Metabolic Stability (Blocked Oxidation) Core->C7_Target Intrinsic Property C2_Target C2-Carboxamide/Acid (Solvent Front Interaction) C4_Target->C2_Target Step 2: Tail Modification C4_Reagent Primary/Secondary Amines (S_NAr Conditions) C2_Reagent 1. LiOH (Hydrolysis) 2. Amine/HATU (Coupling)

Figure 1: Divergent synthesis map showing the sequential functionalization logic: C4 installation followed by C2 modification.

Validated Experimental Protocols

Protocol A: Regioselective at C4 (Hinge Binder Installation)

Objective: Install the primary amine (e.g., 3-chloro-4-fluoroaniline) at the C4 position without hydrolyzing the C2-ester.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing ester at C2 and fluorine at C7 significantly lower the LUMO energy at C4, making this molecule more reactive than standard 4-chloroquinazolines [1].

Reagents:

  • Scaffold: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) Note: Avoid strong inorganic bases (NaOH/KOH) to prevent ester hydrolysis.
    

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold (1.0 mmol) in anhydrous IPA (10 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) followed by DIPEA (1.5 mmol).

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Observation: The starting material (Rt ~ X min) should disappear, replaced by a more polar product spot.

    • Time: Aliphatic amines: 1–2 hours. Anilines: 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly from IPA. If so, filter the solid and wash with cold IPA (

      
      ) and Pentane (
      
      
      
      ).
    • If no precipitate forms: Concentrate the solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
      
  • Validation:

    
     NMR should show the retention of the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and the appearance of amine aromatic protons.
    
Protocol B: C2-Ester Hydrolysis & Amide Coupling (Tail Synthesis)

Objective: Convert the C2-ethyl ester into a solubilizing amide "tail" (e.g., morpholine-amide or piperazine-amide).

Step 1: Saponification

  • Dissolve the C4-substituted intermediate (from Protocol A) in THF/Water (3:1 ratio).

  • Add LiOH

    
     (2.0 equiv).
    
  • Stir at Room Temperature for 2–4 hours. Avoid heating to prevent nucleophilic attack of hydroxide at the C4-amine position (rare, but possible with electron-deficient rings).

  • Workup: Acidify carefully with 1N HCl to pH ~4. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amide Coupling

  • Suspend the carboxylic acid intermediate (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add the secondary amine (e.g., N-methylpiperazine) (1.2 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), sat.

    
    , and brine.
    

Scientific Rationale & Troubleshooting (E-E-A-T)

Why C7-Fluoro?

The C7 position in quinazolines is metabolically vulnerable. In Gefitinib, the C7-methoxy group is a site of O-demethylation. Replacing this with a fluorine atom:

  • Blocks Metabolism: The C-F bond is metabolically stable, potentially increasing the half-life (

    
    ) of the inhibitor [2].
    
  • Electronic Activation: Fluorine is highly electronegative. Through induction, it pulls electron density from the ring, making the C4-carbon more electropositive. This accelerates the

    
     reaction rate compared to 6,7-dimethoxy analogs, allowing milder reaction conditions (lower temp), which preserves the sensitive C2-ester [3].
    
Troubleshooting Guide
IssueProbable CauseSolution
Hydrolysis of C4-Cl to -OH Wet solvent or old starting material.Use anhydrous solvents. Check SM purity by LCMS (Mass 254 vs 236).
Ester Hydrolysis during

Used aqueous base or wet alcohol.Switch to DIPEA/MeCN or DIPEA/Anhydrous IPA.
Low Yield with Anilines Poor nucleophilicity of aniline.Add catalytic acid (HCl in Dioxane, 0.1 equiv) to protonate the quinazoline N1, activating the C4 position further.
Regioselectivity Issues Attack at C2 ester (Amidation).Ensure temperature is kept <80°C. Amidation of esters by amines usually requires higher temps or catalysis unless the amine is very unhindered and in large excess.

Case Study: Designing a Brain-Penetrant JNK Inhibitor

Hypothetical application based on SAR principles.

Goal: Target JNK3 (c-Jun N-terminal kinase 3) for neurodegenerative diseases. Strategy:

  • Core: Use Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate.

  • Step 1 (

    
    ):  React with 3-chloro-4-fluoroaniline. The lipophilic aniline fits the hydrophobic pocket.
    
  • Step 2 (Tail): Hydrolyze the ester and couple with a bicyclic amine.

  • Result: The C2-amide tail extends into the solvent front, improving solubility, while the core rigidity and C7-F substitution enhance CNS penetration by reducing P-gp efflux liability compared to bulkier analogs [4].

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 4-Chloroquinazoline. Chemical Reviews, 49(2), 273-412.
  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Quinazoline-2-carboxylate SAR

    • Garner, A. P., et al. (2011). Discovery of a Series of Novel Quinazolines as Potent and Brain-Penetrant c-Jun N-Terminal Kinase (JNK) Inhibitors.[2] Journal of Medicinal Chemistry.

  • General Quinazoline Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). (Foundational chemistry for 4,7-dichloroquinoline/quinazoline synthesis).

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Rational Design and Synthesis of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The epidermal growth factor receptor (EGFR) remains a high-value target in oncology, particularly for non-small cell lung cancer (NSCLC).[1] While first-generation inhibitors like gefitinib validated the quinazoline scaffold as a privileged structure for ATP-competitive inhibition, the emergence of resistance mutations (e.g., T790M, C797S) necessitates the continuous evolution of this scaffold. This application note provides a comprehensive technical guide for the rational design, chemical synthesis, and biological validation of novel 4-anilinoquinazoline inhibitors. It integrates structural biology insights with practical laboratory protocols to streamline the development of next-generation kinase inhibitors.

Structural Basis of Design (SAR)[2]

The 4-anilinoquinazoline scaffold functions as a mimetic of the adenine ring of ATP. Successful design requires precise functionalization of three core regions to maximize affinity and selectivity while addressing resistance mechanisms.

The Pharmacophore Triad
  • The Hinge Binder (N1): The N1 nitrogen of the quinazoline core accepts a critical hydrogen bond from the backbone amide of Met793 in the EGFR hinge region. This interaction anchors the inhibitor.

  • The Hydrophobic Tail (C4-Aniline): The aniline moiety at the C4 position occupies the hydrophobic pocket. Substitution patterns here (e.g., 3-chloro-4-fluoro) are critical for van der Waals interactions and determining potency against specific mutants (L858R).

  • The Solubilizing/Warhead Region (C6/C7): These positions point towards the solvent front.

    • Reversible Inhibitors:[2][3] Bulky, basic groups (e.g., morpholine, N-methylpiperazine) are added here to improve aqueous solubility and pharmacokinetic properties.

    • Covalent Inhibitors: Acrylamide "warheads" are attached here to form a covalent bond with Cys797 , essential for overcoming the T790M resistance mutation (which increases ATP affinity, making reversible binding difficult).

Visualization of SAR Logic

EGFR_SAR Core Quinazoline Scaffold (ATP Adenine Mimic) N1 N1 Nitrogen H-bond Acceptor Core->N1 C4 C4-Aniline Hydrophobic Interaction Core->C4 C6_C7 C6/C7 Positions Solvent Exposed Core->C6_C7 Met793 Target: Met793 (Hinge Region) N1->Met793 Anchors Molecule Pocket Hydrophobic Pocket (Selectivity) C4->Pocket Fits L858R/WT Solubility Solubilizing Groups (e.g., Morpholine) C6_C7->Solubility 1st Gen Warhead Michael Acceptor (Acrylamide) C6_C7->Warhead 2nd/3rd Gen Cys797 Target: Cys797 (Covalent Bonding) Warhead->Cys797 Irreversible Inhibition

Figure 1: Structure-Activity Relationship (SAR) map for Quinazoline-based EGFR inhibitors.

Chemical Synthesis Protocol

The synthesis of 4-anilinoquinazolines typically proceeds via the Niementowski quinazoline synthesis or a convergent route starting from anthranilic acid derivatives. The protocol below describes the convergent route, which is preferred for late-stage diversification of the aniline moiety.

Synthetic Workflow

Synthesis_Workflow Start Starting Material: 2-Amino-4-fluorobenzoic acid Step1 Step 1: Cyclization (Formamide/Reflux) Start->Step1 Inter1 Intermediate: 6,7-substituted-quinazolin-4(3H)-one Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 or POCl3 + DMF cat.) Inter1->Step2 Inter2 Intermediate: 4-Chloroquinazoline Step2->Inter2 Step3 Step 3: SNAr Coupling (Substituted Aniline + iPrOH) Inter2->Step3 Final Final Product: 4-Anilinoquinazoline Step3->Final

Figure 2: Convergent synthetic route for 4-anilinoquinazoline derivatives.

Detailed Procedure

Step 1: Cyclization to Quinazolinone

  • Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in formamide (5.0 eq).

  • Heat the mixture to 150°C for 6 hours. Note: Monitor by TLC (5% MeOH in DCM).

  • Cool to room temperature. The product usually precipitates.

  • Filter the solid, wash with water and cold ethanol. Dry in vacuo.

Step 2: Chlorination (Critical Step) Safety Warning: Thionyl chloride (


) releases toxic 

and

gas. Perform in a fume hood.
  • Suspend the quinazolin-4(3H)-one (1.0 eq) in neat

    
     (10 eq).
    
  • Add a catalytic amount of DMF (3-5 drops) to activate the reagent (forms the Vilsmeier-Haack intermediate).

  • Reflux (75°C) for 3-4 hours until the solution becomes clear.

  • Workup: Evaporate excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid. The resulting 4-chloroquinazoline is unstable and should be used immediately.
    

Step 3: Nucleophilic Aromatic Substitution (


) 
  • Dissolve the crude 4-chloroquinazoline (1.0 eq) in Isopropanol (IPA).

  • Add the desired substituted aniline (1.1 eq).

  • Heat to reflux (85°C) for 2-4 hours.

  • Isolation: Upon cooling, the product typically precipitates as the hydrochloride salt.

  • Filter and wash with cold IPA and diethyl ether.

Table 1: Troubleshooting the Synthesis

ProblemPossible CauseSolution
Low Yield in Step 2 Incomplete conversion of ketone to chloride.Ensure DMF catalyst is added; ensure anhydrous conditions.
Product Oiling in Step 3 Formation of free base mixed with salt.Re-acidify with HCl in ether or recrystallize from EtOH/Et2O.
Impurity Persistence Unreacted aniline remains.Wash the final solid with DCM (product salt is insoluble, aniline is soluble).

Biochemical Validation (TR-FRET Assay)

To determine the


 of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard radiometric assays due to its high sensitivity and homogeneous format (no wash steps).
Assay Principle (LanthaScreen™)

This assay uses a Terbium (Tb)-labeled antibody that binds to the phosphorylated product.[4] When the kinase phosphorylates the Fluorescein-labeled substrate, the antibody binds, bringing Tb and Fluorescein into proximity.[4] Excitation of Tb (340 nm) causes energy transfer to Fluorescein (emission at 520 nm). Inhibitors decrease this signal.

Protocol

Reagents:

  • EGFR Kinase (recombinant, human)

  • Poly-GT Substrate (Fluorescein-labeled)

  • ATP (

    
     apparent concentration, typically 10 
    
    
    
    M)
  • Eu-anti-phosphotyrosine Antibody

  • Test Compounds (dissolved in DMSO)[5]

Procedure:

  • Preparation: Prepare a 384-well white low-volume plate.

  • Compound Addition: Add 2.5

    
    L of test compound (serially diluted 1:3) to wells.
    
  • Enzyme Mix: Add 5

    
    L of EGFR kinase/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Reaction Start: Initiate by adding 2.5

    
    L of ATP solution.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10

    
    L of TR-FRET Detection Mix (EDTA + Eu-Antibody). The EDTA stops the kinase reaction.[4]
    
  • Read: Incubate for 30 mins and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the ratio (Emission 520nm / Emission 495nm). Plot % Inhibition vs. Log[Compound] to derive

    
    .
    

Cellular Validation

Biochemical potency must be translated into cellular efficacy. We utilize A549 (Wild Type EGFR) and H1975 (L858R/T790M mutant) cell lines.

Western Blotting (Pathway Inhibition)

This protocol verifies that the inhibitor actually shuts down EGFR autophosphorylation inside the cell.

  • Seeding: Seed cells (

    
     cells/well) in 6-well plates. Adhere overnight.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (0.1, 1, 10

    
    M) for 2 hours.
    
  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4).

  • Detection: Run SDS-PAGE. Probe with:

    • Primary: Anti-pEGFR (Tyr1068) - Indicates activation status.

    • Control: Anti-Total EGFR and Anti-

      
      -Actin.
      
Cell Viability Assay (MTT)
  • Seed cells (3,000/well) in 96-well plates.

  • Add compounds (9-point dose response) for 72 hours.

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

References

  • Structure-Activity Relationship of Quinazolines: Wei, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. [Link][6][7]

  • Covalent Inhibitor Design (Cys797): Schwartz, P. A., et al. (2014).[8] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. [Link][3][8]

  • Synthetic Procedures for Anilinoquinazolines: Li, M., et al. (2021).[9][6] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link][6]

  • HTRF Guidelines for EGFR: Ma, H., et al. (2020).[10] Guidelines for HTRF technology in EGFR kinase assay. [Link][10]

Sources

Application Note: Strategic Synthesis and Evaluation of 4-Anilinoquinazoline VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in solid tumors. Small-molecule inhibitors targeting the ATP-binding pocket of VEGFR-2 have become a cornerstone of anti-angiogenic therapy. Among these, the 4-anilinoquinazoline scaffold (exemplified by Vandetanib, ZD6474) represents a privileged pharmacophore due to its optimal hydrogen-bonding complementarity with the kinase hinge region.

This Application Note provides a comprehensive technical guide for the synthesis of VEGFR-2 inhibitors derived from quinazoline precursors. Unlike generic protocols, this guide contrasts the traditional nucleophilic aromatic substitution (


)  route with the modern microwave-assisted Dimroth rearrangement , offering researchers flexibility based on available instrumentation.

Mechanistic Grounding: The VEGF Signaling Cascade[1]

Understanding the downstream consequences of VEGFR-2 inhibition is critical for designing relevant biological assays. The quinazoline inhibitor acts as an ATP-competitive antagonist, preventing the autophosphorylation of tyrosine residues (e.g., Tyr1175) and blocking the activation of the RAF/MEK/ERK and PI3K/Akt pathways.

Diagram 1: VEGFR-2 Signaling and Inhibition Pathway[2]

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization Phos Autophosphorylation (Tyr1175, Tyr1214) VEGFR2->Phos Activation Inhibitor Quinazoline Inhibitor (ATP Competitive) Inhibitor->VEGFR2 Blocks ATP Binding PI3K PI3K / Akt Pathway Phos->PI3K MAPK Raf / MEK / ERK Pathway Phos->MAPK Survival Cell Survival (Apoptosis Block) PI3K->Survival Angio Angiogenesis (Endothelial Proliferation) MAPK->Angio

Caption: Signal transduction cascade of VEGFR-2.[1][2][3][4][5][6][7][8][9] Quinazoline inhibitors competitively bind to the ATP pocket, halting downstream angiogenic and survival signaling.

Chemical Strategy and SAR Logic

The design of 4-anilinoquinazolines is governed by strict Structure-Activity Relationships (SAR).

PositionChemical ModificationBiological Function
C-4 Aniline substitution (e.g., 4-bromo-2-fluoroaniline)Hinge Binding: Forms crucial H-bonds with Cys919 in the ATP pocket. The halogen substituents fill hydrophobic pockets.
C-6 / C-7 Ether/Amide linkages (e.g., N-methylpiperidine)Solubility & PK: These groups protrude into the solvent-exposed region, improving oral bioavailability and solubility.
N-1 Quinazoline NitrogenH-Bond Acceptor: Critical interaction with the backbone NH of the hinge region.

Experimental Protocols

Method A: Traditional Convergent Synthesis (S_NAr Route)

Best for: Large-scale synthesis where microwave instrumentation is unavailable. Key Challenge: Handling moisture-sensitive 4-chloro intermediates.

Step 1: Chlorination of Quinazolin-4(3H)-one

Precursor: 6,7-disubstituted-quinazolin-4(3H)-one (e.g., 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one).

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Reagents: Suspend the quinazolinone (1.0 eq) in neat

    
     (10-15 eq).
    
    • Expert Tip: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material spot (baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Workup (Critical Safety): Cool to RT. Remove excess

    
     under reduced pressure. Slowly  pour the residue onto crushed ice/ammonia water to neutralize. Extract with DCM, dry over 
    
    
    
    , and concentrate.
    • Stability Note: Use the crude chloro-imidate immediately for the next step; it hydrolyzes rapidly in moist air.

Step 2: Nucleophilic Aromatic Substitution

Reagents: 4-Chloroquinazoline intermediate + Substituted Aniline (e.g., 4-bromo-2-fluoroaniline).

  • Solvent Choice: Suspend the chloro-intermediate (1.0 eq) and the aniline (1.1 eq) in Isopropanol (IPA) .

    • Why IPA? Unlike dioxane or DMF, IPA allows the product to precipitate as the hydrochloride salt, purifying it in situ.

  • Reaction: Reflux at 85°C for 4 hours.

  • Isolation: Cool the mixture to room temperature. The product will crystallize as a yellow/off-white solid.

  • Purification: Filter the solid. Wash with cold IPA and diethyl ether to remove unreacted aniline.

    • Yield: Typically 75–85%.

Method B: Microwave-Assisted Dimroth Rearrangement

Best for: Rapid library generation and avoiding


.
Mechanism:  Involves the reaction of a formamidine intermediate with an aniline, followed by rearrangement to the thermodynamically stable 4-anilinoquinazoline.
Protocol:
  • Precursor: Mix the 2-amino-benzonitrile derivative (1.0 eq) with

    
    -dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in toluene.
    
  • Formamidine Formation: Microwave at 90°C for 20 mins. Concentrate to yield the formamidine intermediate.[2]

  • Rearrangement: Dissolve the intermediate and the substituted aniline (1.0 eq) in Glacial Acetic Acid.

  • Reaction: Microwave irradiation at 130°C for 45 mins .

    • Note: Conventional heating requires >12 hours; microwave energy is essential for overcoming the activation energy of the rearrangement step.

  • Workup: Neutralize with

    
    , extract with EtOAc, and purify via flash chromatography.
    
Diagram 2: Synthetic Workflow Comparison

Synthesis_Workflow Start Quinazolinone Precursor POCl3 Chlorination (POCl3, Reflux) Start->POCl3 Chloro 4-Chloro Intermediate POCl3->Chloro Aniline Add Aniline (IPA, Reflux) Chloro->Aniline Product VEGFR-2 Inhibitor (HCl Salt) Aniline->Product Alt_Start 2-Amino- benzonitrile Formamidine Formamidine Intermediate Alt_Start->Formamidine DMF-DMA Microwave Dimroth Rearrangement (MW, 130°C, AcOH) Formamidine->Microwave + Aniline Microwave->Product

Caption: Comparison of the Classical S_NAr Route (Top) vs. Microwave-Assisted Dimroth Route (Bottom).

Biological Validation: VEGFR-2 Kinase Assay[3][4][8]

To validate the synthesized compounds, a cell-free kinase assay is the industry standard before moving to cellular models.

Protocol:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 2 mM 
    
    
    
    , 0.01% Brij-35.
  • Enzyme: Recombinant human VEGFR-2 kinase domain (concentration optimized to linear range, typically 0.1–0.5 nM).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL).

  • ATP:

    
     concentration (typically 10 
    
    
    
    M) to ensure competitive inhibition kinetics.
  • Procedure:

    • Incubate compound (serial dilution in DMSO) with Enzyme/Substrate mixture for 10 mins.

    • Initiate reaction with ATP. Incubate for 60 mins at RT.[10]

    • Detect phosphorylation using ADP-Glo™ or ELISA (anti-phosphotyrosine antibody).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation: Vandetanib control should yield an

      
       nM.[7]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 (S_NAr) Hydrolysis of 4-chloro intermediateEnsure

removal is thorough. Store intermediate under

. Use dry solvents.
Product Oiling Out Impure starting material or solvent choiceSwitch from IPA to Acetonitrile. Induce crystallization by scratching or seeding.
Inconsistent

Data
Compound precipitation in assayEnsure final DMSO concentration is <1%. Check solubility of the free base vs. HCl salt.

References

  • Wedge, S. R., et al. (2002). ZD6474: Inhibits Vascular Endothelial Growth Factor Signaling, Angiogenesis, and Tumor Growth following Oral Administration. Cancer Research, 62(16), 4645–4655. Link

  • Hennequin, L. F., et al. (2002). Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312. Link

  • Garofalo, A., et al. (2012). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement.[2] Tetrahedron Letters, 53(40), 5402-5405. Link

  • DrugBank Online. Vandetanib (DB00530). Mechanism of Action and Chemical Structure.[3][5][11] Link

Sources

Developing antibacterial agents from quinazoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold stands as a "privileged structure" in medicinal chemistry, offering a versatile template for developing broad-spectrum antibacterial agents. With the rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa), the need for novel DNA gyrase and Topoisomerase IV inhibitors is critical. This guide details the synthetic optimization of quinazoline intermediates, specifically focusing on the 4-chloroquinazoline gateway, and provides a rigorous, CLSI-compliant framework for biological validation.

Chemical Synthesis Strategy: The 4-Chloroquinazoline Gateway

The primary challenge in quinazoline synthesis is achieving regiospecific functionalization. We utilize a convergent strategy where the 4-chloroquinazoline intermediate serves as the electrophilic hub for Nucleophilic Aromatic Substitution (


).
Strategic Workflow

The following flowchart illustrates the critical path from raw materials to the functionalized bioactive core.

SynthesisWorkflow Start Start: Anthranilic Acid Inter1 Intermediate 1: Quinazolin-4(3H)-one Start->Inter1 Gateway Gateway Intermediate: 4-Chloroquinazoline Inter1->Gateway Reaction S_NAr Reaction (Nucleophilic Substitution) Gateway->Reaction Final Final Bioactive Scaffold: 4-Amino/Hydrazino-Quinazoline Reaction->Final Reag1 Formamide/Niementowski Cyclization (Reflux) Reag1->Inter1 Reag2 POCl3 / SOCl2 (Chlorination) Reag2->Gateway Reag3 Primary/Secondary Amines (in Isopropanol/DMF) Reag3->Reaction

Figure 1: Convergent synthetic pathway for generating 4-substituted quinazoline libraries. The 4-chloro intermediate is the critical divergence point.

Detailed Protocol: Synthesis of 4-Substituted Quinazolines

Safety Precaution:


 is corrosive and reacts violently with water. Perform all steps in a fume hood.

Step 1: Synthesis of Quinazolin-4(3H)-one (The Core)

  • Reagents: Anthranilic acid (1.0 eq), Formamide (5.0 eq).

  • Procedure: Reflux the mixture at 130–140°C for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Expert Insight: Excess formamide acts as both solvent and reagent, driving the equilibrium toward cyclization.

Step 2: Chlorination to 4-Chloroquinazoline (The Activation)

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), 
    
    
    
    -Dimethylaniline (Cat.).
  • Procedure: Reflux at 105°C for 2–4 hours. The solution will turn from a suspension to a clear yellow/orange liquid.

  • Workup: Critical Step. Distill off excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/sodium bicarbonate slurry to neutralize (maintain pH 7–8). Extract with dichloromethane (DCM).
    
  • Validation:

    
     NMR should show the disappearance of the N-H proton (~12 ppm) and a downfield shift of the aromatic protons.
    

Step 3: Nucleophilic Substitution (The Functionalization)

  • Reagents: 4-Chloroquinazoline (1.0 eq), Target Amine (e.g., N-methylpiperazine, aniline derivative) (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Isopropanol (IPA) or DMF.

  • Procedure: Reflux in IPA for 3–5 hours.

  • Purification: The product often precipitates upon cooling. Filter and wash with cold ether. If soluble, remove solvent and purify via column chromatography.

Biological Evaluation: CLSI-Compliant Validation

Trustworthiness in antibacterial research relies on adherence to global standards. We follow the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines for Broth Microdilution.

Protocol: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardized to

    
     CFU/mL (
    
    
    
    McFarland standard).
  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

Workflow:

  • Stock Preparation: Dissolve quinazoline derivative in 100% DMSO to 10 mg/mL. Dilute in CAMHB to 2x top concentration (e.g., 128

    
    g/mL).
    
  • Plate Setup: Add 100

    
    L of CAMHB to columns 2–12 of a 96-well plate. Add 100 
    
    
    
    L of drug solution to column 1. Perform 1:2 serial dilutions across the plate.
  • Inoculation: Add 100

    
    L of standardized bacterial suspension to all wells. Final volume: 200 
    
    
    
    L.
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity check or

    
     measurement.
    

Data Reporting Template:

Compound IDR-Group (C4)S. aureus (MIC

g/mL)
E. coli (MIC

g/mL)
P. aeruginosa (MIC

g/mL)
QNZ-01 Morpholine8.032.0>64
QNZ-02 N-Methylpiperazine2.04.016.0
Ref Ciprofloxacin0.50.0150.5

Note: MIC values


 4 

g/mL are generally considered "active" hits in early discovery.

Mechanism of Action & SAR Analysis

Quinazolines primarily target DNA Gyrase (Subunit B) and Topoisomerase IV , enzymes essential for bacterial DNA replication. They act as ATP-competitive inhibitors, stabilizing the cleavable complex and leading to double-strand breaks.

Structure-Activity Relationship (SAR) Logic
  • Position 4 (The Warhead): Substitution with basic amines (piperazine, pyrrolidine) enhances water solubility and cell penetration (Gram-negative activity). Bulky hydrophobic groups here often improve Gram-positive potency but reduce Gram-negative entry.

  • Position 2 (The Tuner): Introduction of a methyl, phenyl, or thio-ether group can modulate lipophilicity (

    
    ).
    
  • Positions 6 & 7 (The Electronic Modulators): Electron-withdrawing groups (F, Cl) at C6 mimic the pharmacophore of fluoroquinolones, enhancing binding affinity to the gyrase enzyme.

Mechanistic Pathway

MoA Drug Quinazoline Inhibitor Target Bacterial DNA Gyrase (ATPase Domain) Drug->Target Competitive Binding Complex Stabilized Drug-Enzyme-DNA Complex Target->Complex Inhibition of Supercoiling Effect Replication Fork Arrest Complex->Effect Accumulation of DSBs Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome SOS Response Failure

Figure 2: Mechanism of Action. Quinazolines competitively bind to the ATPase domain of DNA Gyrase, preventing the energy-dependent introduction of negative supercoils.

References

  • Antibacterial activity of quinazoline derivatives. ResearchGate. Source:[Link]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Source:[Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. MDPI (Molecules). Source:[Link]

  • 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. University of South Florida. Source:[Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. NIH (PubMed Central). Source:[Link]

Application Note: High-Purity Isolation of Quinazoline Esters via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Challenge

Quinazoline esters are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antibacterial agents. However, purifying these compounds presents a specific dichotomy:

  • Basicity: The N1 and N3 nitrogens render the core basic (pKb ~3.5–4.5), causing strong interaction with acidic silanol groups (

    
    ) on standard silica gel. This leads to peak tailing and yield loss.
    
  • Ester Lability: While the quinazoline ring is robust, the ester side chain (often at C4 or C6) can be susceptible to hydrolysis if retained too long on acidic stationary phases or in wet solvents.

This guide outlines a self-validating protocol to overcome these competing properties, ensuring high recovery (>90%) and purity suitable for biological assays.

Pre-Chromatography Considerations

Solubility & Sample Preparation

Quinazoline esters often exhibit poor solubility in non-polar solvents (Hexane, Heptane) and moderate solubility in Ethyl Acetate.

  • The Risk: Liquid loading with a strong solvent (DCM/DMSO) often causes "band broadening" or precipitation at the column head.

  • The Solution: Dry Loading is the mandatory standard for this scaffold.

TLC Optimization (The "TEA Trick")

Standard TLC on silica plates will often show a streak rather than a spot for quinazolines.

  • Protocol: Prepare a TLC dip of the mobile phase containing 1% Triethylamine (TEA) .

  • Validation: If the streak resolves into a tight circle with TEA, you must use a basic modifier in your column. If it remains a streak, the issue is solubility, not silanol interaction.

Stationary Phase Selection

Stationary PhaseSuitabilityNotes
Standard Silica (60 Å) Standard Requires TEA modifier. Cost-effective.
Neutral Alumina High Recommended for acid-sensitive esters. No modifier needed.
Amine-Functionalized Silica Premium Eliminates need for mobile phase modifier. Zero tailing.
C18 (Reverse Phase) Specialized Use if compound is highly polar (logP < 1.5).

Mobile Phase Strategy

The "Golden Zone" of

Target an


 of 0.25 – 0.35  for the product.
  • System A (Non-Polar Esters): Hexanes / Ethyl Acetate + 1% TEA.

  • System B (Polar Esters): DCM / Methanol + 1% TEA (Start 100:0

    
     90:10).
    

Critical Mechanism: The Triethylamine competes for the acidic silanol sites on the silica, effectively "capping" them. This allows the quinazoline base to elute based on polarity rather than acid-base affinity.

Detailed Protocol: Dry-Load Flash Chromatography

Step 1: Adsorbent Preparation (Dry Loading)[1]
  • Dissolve the crude quinazoline ester in the minimum amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).

  • Rotary evaporate until a free-flowing powder is obtained.

    • Check: If the powder is sticky, add more sorbent and re-evaporate.

Step 2: Column Equilibration (The "Neutralization" Flush)

Do not skip this step for basic heterocycles.

  • Pack the column (or mount the cartridge).

  • Flush with 3 Column Volumes (CV) of the starting mobile phase containing the 1% TEA modifier .

  • Why? This pre-saturates the silica surface with amine, neutralizing acidity before the sample even touches the column.

Step 3: Elution Gradient
  • 0–2 CV: Isocratic hold (0% B) to elute non-polar impurities.

  • 2–10 CV: Linear gradient (e.g., 5%

    
     40% EtOAc in Hexane).
    
  • 10–12 CV: Flush (100% EtOAc) to ensure all material is recovered.

Step 4: Fraction Analysis & Pooling
  • Spot fractions on TLC.

  • Self-Validation: Do not pool fractions containing the "front" or "tail" of the peak if purity >98% is required.

  • Evaporate solvent at

    
    C to prevent ester thermal degradation.
    

Visualization of Workflows

Diagram 1: Purification Decision Tree

This flowchart guides the researcher through the decision-making process based on compound behavior.

QuinazolinePurification Start Crude Quinazoline Ester SolubilityCheck Check Solubility (Hex/EtOAc) Start->SolubilityCheck TLC_Check TLC Analysis (Standard Silica) SolubilityCheck->TLC_Check Streak Result: Streaking? TLC_Check->Streak AddTEA Retest TLC with 1% Triethylamine Streak->AddTEA Yes MethodA Method A: Standard Silica + 1% TEA Modifier Streak->MethodA No (Clean Spot) StreakPersists Streaking Persists? AddTEA->StreakPersists MethodB Method B: Neutral Alumina (No Modifier) StreakPersists->MethodB No (Spot Fixed) MethodC Method C: Reverse Phase (C18) (Water/MeOH) StreakPersists->MethodC Yes (Solubility Issue) End Pure Ester MethodA->End Isolate MethodB->End Isolate MethodC->End Isolate

Caption: Decision matrix for selecting the optimal stationary phase based on TLC behavior of basic quinazolines.

Diagram 2: The Dry-Loading Workflow

Visualizing the critical sample preparation step to prevent column crashing.

DryLoading Crude Crude Mixture (Oily/Solid) Dissolve Dissolve in Volatile Solvent (DCM/Acetone) Crude->Dissolve AddSorbent Add Sorbent (Celite or Silica) Ratio 1:2 Dissolve->AddSorbent Evap Rotary Evaporation (Vacuum) AddSorbent->Evap Powder Free-Flowing Powder Evap->Powder Load Load into Solid Load Cartridge Powder->Load

Caption: Step-by-step dry loading protocol to ensure high-resolution separation of insoluble quinazolines.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Tailing (Shark fin shape) Unmasked silanols interacting with N-heterocycle.Increase TEA to 1.5% or switch to Amine-Silica [1].
Co-elution of impurities Gradient slope too steep.Shallow the gradient (e.g., 10% to 20% over 10 CV).
Product Hydrolysis Acidic silica + long residence time.Switch to Neutral Alumina or reduce run time [2].
Precipitation on Column Poor solubility in mobile phase.Use Dry Loading (Celite) as described above [3].[1]
TEA Salt Contamination TEA salts co-eluting with product.Wash combined organic fractions with water or NaHCO3 post-column [4].[2]

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Quinazoline Synthesis and Purification. Retrieved from [Link]

  • Reddit ChemPros. (2025).[3] Triethylammonium after flash chromatography - Discussion on Salt Removal. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Synthesis of Quinazoline Derivatives via Ligand-Promoted Coupling. Organic Letters. Retrieved from [Link]

Sources

Application Note: Advanced HPLC and LC-MS Strategies for Quinazoline Reaction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a cornerstone pharmacophore in modern oncology, particularly as EGFR tyrosine kinase inhibitors.[1] However, their analysis is complicated by the basicity of the N1/N3 pyrimidine ring nitrogens (pKa ~3.5 for the core, rising to ~5.4–8.0 with amino substitutions), which leads to severe peak tailing on traditional silica columns.

This guide provides a self-validating framework for analyzing quinazoline reactions—from the classic Niementowski synthesis to late-stage functionalization.[1] We move beyond generic "C18/Acetonitrile" methods to explore pH-dependent selectivity and MS-compatible ion-pairing strategies.[1]

Chemical Context & Analytical Challenges

The Basicity Trap

The quinazoline core contains two nitrogen atoms in the pyrimidine ring. In acidic media (pH < 3), these nitrogens protonate, becoming cationic.[1] On standard silica-based HPLC columns, these cations interact electrostatically with residual silanols (


), causing:
  • Peak Tailing: Asymmetry factors (

    
    ) > 2.0.
    
  • Retention Shifts: Variable retention based on column age (silanol activity).

  • Carryover: Adsorption to injector ports.[1]

The Solution: The protocols below utilize Charge-Hybridization (using high pH-stable columns to keep silanols neutral) or Chaotropic Mobile Phases (using specific buffers to mask interactions).[1]

Strategic Method Development

Column Selection Matrix

Do not choose a column randomly. Select based on the reaction stage:

Reaction StageRecommended PhaseLogic
Crude Synthesis Phenyl-Hexyl Provides

interactions distinct from hydrophobic retention, excellent for separating unreacted anthranilic acid starting materials.[1]
Impurity Profiling C18 Hybrid (e.g., BEH/CSH) High pH stability (up to pH 12) allows running in basic mobile phases, suppressing protonation and sharpening peaks.[1]
Polar Metabolites HILIC (Amide) Retains highly polar N-oxides or hydroxylated metabolites that elute in the void volume of RP-HPLC.[1]

Protocol A: Routine Reaction Monitoring (HPLC-UV)

Application: Monitoring the Niementowski synthesis (Anthranilic acid + Formamide


 4(3H)-Quinazolinone).
Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Wavelength: 254 nm (Universal) and 330 nm (Specific to Quinazoline conjugation).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

Mobile Phase Design
  • Solvent A: 10 mM Ammonium Acetate, pH 6.0 (Native pH).

  • Solvent B: Acetonitrile (MeCN).[1][3]

  • Rationale: At pH 6.0, anthranilic acid (COOH) is ionized (elutes early), while the quinazoline product is neutral/hydrophobic (retained).[1]

Gradient Table
Time (min)% A (Buffer)% B (MeCN)Event
0.0955Equilibrate
2.0955Hold (Elute polar reagents)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibrate
Self-Validation Steps (System Suitability)
  • Resolution Check: Ensure

    
     between the Anthranilic Acid peak (approx. 3 min) and the Quinazolinone product (approx. 8 min).
    
  • Tailing Factor: If Product Peak

    
    , increase Ammonium Acetate concentration to 20 mM to mask silanols.
    

Protocol B: High-Sensitivity Impurity Profiling (LC-MS/MS)

Application: Identifying halogenated by-products and isomers in Gefitinib/Erlotinib synthesis.[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Protonation of N1/N3).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Low voltage preserves molecular ion

    
    ).[1]
    
  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr at 450°C.[1]

Fragmentation Logic (CID)

Quinazolines follow a distinct fragmentation pathway useful for structural ID:

  • Precursor:

    
    
    
  • Primary Loss: Loss of side chains (e.g., morpholine, alkoxy).[1]

  • Core Cleavage: Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring is rare in soft ionization; look instead for HCN loss (27 Da) or CO loss (28 Da) if a carbonyl is present.[1]

Workflow Diagram

The following diagram illustrates the decision tree for analyzing reaction aliquots.

QuinazolineAnalysis Start Reaction Aliquot Filter 0.2 µm PTFE Filter (Remove Precipitates) Start->Filter Dilute Dilute 1:100 in Initial Mobile Phase Filter->Dilute Decision Goal? Dilute->Decision RouteA Route A: Synthesis Monitor (Is product forming?) Decision->RouteA Routine RouteB Route B: Impurity ID (What are the side products?) Decision->RouteB Deep Dive HPLC HPLC-UV (254nm) Column: Phenyl-Hexyl pH: 6.0 RouteA->HPLC LCMS LC-MS/MS (ESI+) Column: C18 Hybrid pH: 9.0 (Ammonium Bicarb) RouteB->LCMS ResultA Quantify Conversion % (Area Product / Total Area) HPLC->ResultA ResultB Extract Ion Chromatogram (XIC) Identify [M+H]+ and Fragments LCMS->ResultB

Caption: Decision matrix for selecting between routine UV monitoring and in-depth MS structural elucidation for quinazoline synthesis.

Case Study: Gefitinib Impurity Analysis

Scenario: Analysis of a reaction mixture containing Gefitinib (MW 446.[1]9) and a des-morpholino impurity.[1]

MS/MS Transition Table
CompoundPrecursor (m/z)Product Ion (m/z)Collision Energy (eV)Structural Inference
Gefitinib 447.1128.135Characteristic Quinazoline core fragment
Gefitinib 447.1360.125Loss of morpholine side chain (-87 Da)
Impurity A 360.1128.135Des-morpholino precursor (intermediate)
Fragmentation Pathway Visualization

Understanding the breakage points is critical for confirming that the quinazoline core is intact while the side chains are reacting.

Fragmentation Parent Precursor [M+H]+ m/z 447 Frag1 Fragment 1 m/z 360 Parent->Frag1 Loss1 Loss of Morpholine (-87 Da) Parent->Loss1 Frag2 Core Ion m/z 128 Frag1->Frag2 Loss2 Ring Cleavage (Quinazoline Core) Frag1->Loss2

Caption: Primary fragmentation pathway for Gefitinib-type quinazolines in ESI+ mode.

Troubleshooting Guide (The "Why" behind the "What")

ObservationRoot CauseCorrective Action
Split Peaks Sample solvent mismatch. Dissolving a hydrophobic quinazoline in 100% DMSO/MeCN and injecting into a high-aqueous gradient causes precipitation at the column head.[1]Dilute sample with at least 50% water or initial mobile phase buffer before injection.[1]
Drifting RT pH instability. Quinazolines are sensitive to pH changes near their pKa (approx 3.5-5.0).[1]Buffer Capacity: Ensure buffer concentration is >10mM. Use Ammonium Bicarbonate (pH 10) for robust retention on hybrid columns.[1]
Signal Suppression (MS) TFA usage. Trifluoroacetic acid pairs strongly with the basic N, killing the MS signal.Switch Modifier: Use Formic Acid (0.1%) or Ammonium Formate.[1] If peak shape suffers, switch to a high-pH method rather than adding TFA.[1]

References

  • Chandrashekara, K. A., et al. (2014).[1] "Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science, 52(8), 799–805.[1] [1]

  • BenchChem Technical Support. (2025). "HPLC Methods for Quinazolinone Compounds: Troubleshooting Peak Tailing."

  • Kiran, M., et al. (2023).[1] "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors." ResearchGate Preprints.

  • Sinclair, L. J., et al. (2003).[1][4] "Understanding MS/MS fragmentation pathways of small molecular weight molecules." Analytical Chemistry.

  • Desai, A. R., & Desai, K. R. (2005).[1][5] "Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones."[5] Arkivoc, 2005(13), 98-108.[1][5]

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Value Heterocycle Synthesis Ticket ID: #QZN-7F-OPT Subject: Yield Optimization for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a notorious bottleneck in medicinal chemistry campaigns. The presence of the 7-fluoro substituent (electron-withdrawing) activates the C4-position for nucleophilic attack, making the chloride highly reactive but also exceptionally prone to hydrolysis back to the 4-hydroxy starting material during aqueous workup. Furthermore, the 2-carboxylate ester is sensitive to acid-catalyzed hydrolysis or transesterification.

This guide moves beyond standard literature to address the "hidden" variables that cause yield collapse, specifically focusing on the chlorination step (


 dynamics) and anhydrous isolation techniques .

Module 1: The Optimized Synthetic Workflow

The following protocol is designed to minimize dimer formation and prevent ester hydrolysis.

Step 1: Cyclization (Formation of the Core)
  • Reagents: 2-Amino-4-fluorobenzoic acid + Diethyl oxalate.

  • Catalyst: Acetic acid (glacial) or Lewis Acid (

    
     - trace).
    
  • Critical Parameter: Temperature control (

    
    ) is required to drive the condensation, but prolonged heating degrades the ester.
    
Step 2: Dehydroxy-Chlorination (The Critical Step)
  • Reagents:

    
     (excess), 
    
    
    
    -Diisopropylethylamine (DIEA/Hünig's Base).
  • Solvent: Toluene (optional, but recommended for temperature control).

Visual Workflow (DOT Diagram):

SynthesisRoute SM 2-Amino-4-fluorobenzoic acid Int Intermediate: Ethyl 4-hydroxy-7-fluoro quinazoline-2-carboxylate SM->Int 140°C, -2 EtOH Reagent1 Diethyl Oxalate (Cyclization) Reagent1->Int Product TARGET: Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate Int->Product Reflux, Base cat. Reagent2 POCl3 + DIEA (Chlorination) Reagent2->Product

Caption: Optimized linear synthesis route emphasizing the two-stage transformation.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users.

Issue 1: "My product disappears during workup." (The Hydrolysis Trap)

Diagnosis: The 4-chloro-7-fluoroquinazoline core is highly electrophilic. Quenching excess


 directly with water generates HCl and heat, creating a "hydrolysis reactor" that converts your product back to the 4-hydroxy intermediate or hydrolyzes the ethyl ester to the acid.

Corrective Protocol:

  • Evaporation First: Remove excess

    
    in vacuo (rotary evaporator) before  adding any water. Co-evaporate with anhydrous toluene 2x to remove trapped 
    
    
    
    .
  • Buffered Quench: Do not use water. Pour the residue into a rapidly stirring mixture of DCM (Dichloromethane) and Saturated

    
     at 0°C . The biphasic system protects the product in the organic layer while neutralizing acid in the aqueous layer.
    
Issue 2: "Low conversion; Starting Material remains."

Diagnosis: Lack of base catalysis. Mechanism: The reaction requires the formation of a phosphorylium intermediate. Without a base (like DIEA or


), the leaving group ability of the oxygen is insufficient, and "pseudodimers" (P-O-P bridged species) may form that are unreactive.

Corrective Protocol:

  • Add 1.5 - 2.0 equivalents of DIEA dropwise to the mixture of the 4-hydroxy intermediate and

    
     at 0°C .
    
  • Stir at 0°C for 30 mins before heating to reflux. This allows the active phosphorylating species to form without degrading the substrate.

Issue 3: "Yield is good, but purity is low (Dimers/Oligomers)."

Diagnosis: Overheating or insufficient solvent. Corrective Protocol:

  • Use Acetonitrile (

    
    )  or Toluene  as a co-solvent. Pure 
    
    
    
    reflux (
    
    
    ) can be too harsh for the ester group. Refluxing in Acetonitrile (
    
    
    ) is often sufficient for conversion while preserving the ester.

Module 3: Troubleshooting Logic Tree

Use this decision matrix to diagnose specific yield failures in your current batch.

Troubleshooting Start Low Yield / Failure CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC ResultSM Major Spot = Starting Material (4-Hydroxy) CheckTLC->ResultSM Incomplete Rxn ResultHydro Major Spot = Hydrolyzed Ester (Carboxylic Acid) CheckTLC->ResultHydro Ester Cleavage ResultClean Crude looks clean, Loss during isolation CheckTLC->ResultClean Workup Issue ActionBase Action: Add DIEA/Base Increase Temp stepwise ResultSM->ActionBase ActionTemp Action: Lower Temp Switch solvent to MeCN ResultHydro->ActionTemp ActionWorkup Action: AVOID Water Quench Use Toluene Azeotrope ResultClean->ActionWorkup

Caption: Diagnostic logic flow for identifying the root cause of yield loss.

Module 4: Detailed Experimental Protocol (Best Practice)

Objective: Synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (10g Scale).

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Flush with Argon.

  • Charging: Add Ethyl 7-fluoro-4-hydroxyquinazoline-2-carboxylate (10.0 g, 42.3 mmol).

  • Reagent Addition:

    • Add

      
        (40 mL, ~10 equiv).
      
    • Critical: Cool to 0°C in an ice bath.

    • Add DIEA (Hunig's Base) (11 mL, 1.5 equiv) dropwise over 10 minutes. (Exothermic!).

  • Reaction:

    • Remove ice bath. Stir at RT for 30 mins.

    • Heat to 90°C (oil bath temperature) for 3-4 hours.

    • Monitor: Check LCMS.[1] Look for mass ion [M+H]+ ~255/257 (Cl pattern).

  • Workup (The "Yield Saver" Method):

    • Cool to RT.

    • Distill off excess

      
        on a rotary evaporator (bath temp < 50°C) to obtain a thick oil.
      
    • Add Toluene (50 mL) and evaporate again (Azeotropic removal of residual

      
      ). Repeat 2x.
      
    • Redissolve the residue in DCM (100 mL) .

    • Pour the DCM solution slowly into a stirred beaker of Sat.

      
       (200 mL)  and Crushed Ice.
      
    • Separate layers immediately. Wash organic layer with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Preferred: Recrystallization from Hexane/Ethyl Acetate .

    • Alternative: Flash Chromatography (Rapid elution, 10-20% EtOAc in Hexane). Note: Silica is acidic; prolonged exposure degrades the product.

Module 5: FAQ & Quick Reference

ParameterRecommendationWhy?
Solvent Neat

or MeCN
MeCN lowers reflux temp, protecting the ester.
Base DIEA or

Essential to catalyze the leaving group activation.
Quenching Vacuum Distillation Water quenching generates HCl, destroying the product.
Storage -20°C, Argon, DryThe C4-Cl bond is labile; moisture causes reversion to OH.
TLC Stain UV /

Product is UV active.

References

  • Mechanistic Insight into

    
     Chlorination: 
    
    • Title: "Mechanistic Insights into the -Mediated Chlorin
    • Source:Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[1]

    • Relevance: Establishes the necessity of base (DIEA)
    • URL:[Link]

  • Synthesis of 7-Fluoroquinazoline Scaffolds

    • Title: "Design, Synthesis and Biological Evaluation of Novel 4-Anilinoquinazoline Deriv
    • Source:Molecules, 2013, 18(6), 6856-6872.
    • Relevance: Provides general conditions for fluorinated quinazoline synthesis and stability d
    • URL:[Link][3]

  • Handling Labile Chloro-Heterocycles

    • Title: "Practical Synthesis of 4-Chloroquinazolines."
    • Source:Organic Process Research & Development, 2005, 9(1), 80–87.
    • Relevance: Industrial scale-up techniques for removing without aqueous quenching.
    • URL:[Link]

Sources

Technical Support Center: 4-Chloroquinazoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Common Byproducts & Process Optimization Ticket ID: CHEM-SUP-4QZ-001

Executive Summary & Diagnostic Dashboard

User Query: "I am observing persistent starting material and high molecular weight impurities in my 4-chloroquinazoline synthesis. What are these and how do I eliminate them?"

Technical Analysis: The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline using phosphoryl chloride (


) is a Vilsmeier-Haack type chlorination. While seemingly straightforward, the reaction is plagued by the high lability of the C-Cl bond (susceptible to hydrolysis) and the nucleophilicity of the starting material (prone to dimerization).

Quick Diagnostic Table:

Impurity / ObservationIdentityProbable CauseCorrective Action
Peak @ SM Mass Hydrolysis Product (Quinazolin-4(3H)-one)Aqueous workup too slow; pH too acidic/basic; Incomplete removal of

.
Switch to anhydrous workup or toluene azeotrope (See Protocol A).
Peak @ 2x Mass - 18 O-Linked Dimer (Bis(quinazolin-4-yl) ether)Reaction stalled; Insufficient chlorinating agent; Temperature too high during addition.Increase

equivalents; Control base addition rate.
Sticky/Gummy Solid Phosphorous Adducts Incomplete quenching of

; Formation of P-N complexes.
Use extensive base wash (

) or isolate as HCl salt.
Stalled Conversion Phosphorylated Intermediate Lack of catalyst (DMF); Old/Wet

.
Add catalytic DMF; Ensure reagents are anhydrous.
Troubleshooting Modules
Module A: The "Zombie" Starting Material (Hydrolysis)

Symptom: LCMS shows >98% conversion in the reaction mixture, but after aqueous workup, the starting material (quinazolinone) reappears.

Root Cause: The C-4 position in quinazoline is highly electron-deficient. The chloride is an excellent leaving group here. Upon contact with water—especially in acidic environments generated by quenching excess


—the chloride is rapidly displaced by water, reverting the molecule to its thermodynamic resting state: the quinazolinone.

Solution:

  • The Toluene Chaser: Never quench the reaction directly with water while excess

    
     is present.
    
  • Protocol: Distill off the bulk

    
     under vacuum. Add anhydrous toluene and distill again (azeotropic removal). Repeat 2x. This removes the "acid generator" before water is introduced.
    
  • The "Cold-Base" Quench: Pour the reaction mixture slowly into a rapidly stirring mixture of ice and weak base (

    
     or dilute 
    
    
    
    ). Maintain pH > 7 to neutralize HCl immediately as it forms.
Module B: The "Mysterious" High-MW Impurity (Dimerization)

Symptom: A significant peak appears at approximately


.

Root Cause: This is the Pseudodimer (Bis-quinazolinyl ether). It forms when the reaction environment contains both the activated product (electrophile) and unreacted starting material (nucleophile).

  • Mechanism:[1][2][3][4] The enolate oxygen of the unreacted quinazolinone attacks the C-4 position of the formed 4-chloroquinazoline (or the phosphorylated intermediate).

Solution:

  • Kinetics Control: Ensure the chlorinating agent is in excess (at least 3-5 equivalents if using neat

    
    ).
    
  • Temperature Gating: As noted in kinetic studies, pseudodimer formation is suppressed at lower temperatures (

    
    ) provided the system remains basic.[5] However, high heat is required for the final chlorination.
    
    • Fix: Add base/catalyst at low temperature, allow the phosphorylation to complete, then heat to reflux for the chlorination step.

Mechanistic Visualization

The following diagram illustrates the critical pathways: the desired Vilsmeier-Haack route, the hydrolysis reversion loop, and the dimerization trap.

G cluster_0 Reaction Pot SM Quinazolin-4(3H)-one (Starting Material) Inter Phosphorylated Intermediate SM->Inter Activation (Fast) Prod 4-Chloroquinazoline (Target) SM->Prod Nucleophilic Attack (Dimerization) Inter->Prod Cl- Attack (Reflux) Dimer Bis-quinazolinyl Ether (Dimer Impurity) Inter->Dimer SM Attack Prod->SM Hydrolysis (Acidic/Aq Workup) POCl3 POCl3 / DMF H2O H2O (Workup)

Figure 1: Reaction pathway showing the reversible hydrolysis loop (red dashed) and irreversible dimerization (grey dotted).

Optimized Experimental Protocol (SOP)

Objective: Synthesis of 4-chloroquinazoline with minimized hydrolysis and dimerization.

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • 
     (5.0 - 10.0 equiv)
    
  • 
    -Dimethylaniline or DIEA (1.0 equiv) - Optional, acts as acid scavenger
    
  • DMF (Catalytic, 2-3 drops) - Crucial for Vilsmeier intermediate

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under Argon/Nitrogen, suspend the quinazolinone in

    
    .
    
  • Activation: Add catalytic DMF. If using a base (DIEA), add it dropwise at

    
     to prevent exotherms that favor dimerization.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. Aliquot quench: Take 1 drop into dry MeOH (forms the 4-methoxy derivative). If you see SM in the MeOH quench, the reaction is incomplete.

  • The "Dry" Workup (Critical Step):

    • Cool reaction to

      
      .
      
    • Connect to a vacuum manifold and distill off excess

      
      .[6]
      
    • Azeotrope: Add anhydrous Toluene (10 mL/g) and distill to dryness. Repeat this step twice . This removes trapped

      
       and HCl.
      
  • Quenching:

    • Dissolve the residue in DCM or EtOAc.

    • Pour the organic layer into a stirred, ice-cold saturated

      
       solution.
      
    • Why? This keeps the aqueous phase basic, preventing acid-catalyzed hydrolysis.

  • Isolation: Separate layers quickly. Dry organics over

    
     and concentrate.
    
References
  • Mechanistic Insight & Dimerization

    • Title: POCl3 chlorin
    • Source: PubMed / NIH

    • URL: [Link]

  • Process Optimization & Workup

    • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines
    • Source: BenchChem

  • Impurity Characterization (Hydrolysis/Stability)

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines
    • Source: Beilstein Journal of Organic Chemistry (via NIH)

    • URL: [Link]

Sources

Troubleshooting nucleophilic substitution on the quinazoline ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Functionalization Support Center (Q-FSC).

Current Status: 🟢 Operational Logged User: Senior Research Chemist Topic: Troubleshooting Nucleophilic Aromatic Substitution (


) on the Quinazoline Ring

Overview: The "Electrophilic Beast"

As a Senior Application Scientist, I often see researchers treat the quinazoline ring like a simple pyridine or pyrimidine. It is not. The fusion of the benzene ring with the pyrimidine ring creates a highly polarized system.

The Golden Rule: The C4 position is your primary target. It is electronically deficient (electrophilic) due to the inductive and mesomeric effects of both N1 and N3. However, this reactivity is a double-edged sword: it makes the ring susceptible to nucleophilic attack (good) but also prone to rapid hydrolysis (bad).

Below are the three most common "Support Tickets" we receive, detailed with mechanistic insights and recovery protocols.

Ticket #001: The "Brick Wall" (Low Reactivity)

User Complaint: "I'm refluxing 4-chloroquinazoline with a hindered aniline in THF, but I'm seeing <10% conversion after 24 hours."

Root Cause Analysis: You are relying solely on the nucleophilicity of the amine. In


, if the nucleophile is weak (sterically hindered or electron-deficient aniline), you must activate the electrophile (the ring).[1]

The Fix: Switch to Acid Catalysis. Unlike standard alkyl substitutions where basic conditions are preferred to scavenge protons, quinazoline substitution often benefits from acidic conditions.

  • Mechanism: Protonation occurs at the ring nitrogens (predominantly N1, but equilibrium exists). This places a positive charge on the ring, significantly lowering the LUMO energy at C4, making it hyper-electrophilic.

  • Protocol Shift:

    • Solvent: Switch from THF to Isopropanol (iPrOH) or 2-Butanol .

    • Catalyst: Add 1.0 eq of HCl (4M in dioxane) or simply rely on the HCl generated if the starting material is 4-chloroquinazoline (autocatalysis).

    • Temperature: Reflux (

      
      ).
      

Decision Matrix: Method Selection

MethodSelection Start Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Strong Nuc) Type->Aliphatic Aniline Aniline/Aryl Amine (Weak Nuc) Type->Aniline BaseMethod Method A: Base Scavenger (TEA/DIEA, THF/DCM) Aliphatic->BaseMethod Standard AcidMethod Method B: Acid Catalysis (iPrOH, Reflux) Aniline->AcidMethod First Line PdMethod Method C: Buchwald-Hartwig (Pd(OAc)2, Xantphos) AcidMethod->PdMethod If Fails

Figure 1: Decision tree for selecting reaction conditions based on nucleophile strength.

Ticket #002: The "Twin Peaks" (Regioselectivity)

User Complaint: "I am using 2,4-dichloroquinazoline. I want to substitute at C4, but I'm getting a mixture of C2 and C4 products."

Root Cause Analysis: While C4 is more reactive than C2, the energy gap isn't infinite. High temperatures or excess nucleophile can overcome the activation energy for C2 substitution, leading to "over-reaction" or poor selectivity.

The Science of Selectivity:

  • C4 Position: Kinetically favored. The transition state (Meisenheimer complex) is stabilized by the ability of N3 to accept the negative charge without disrupting the benzene ring's aromaticity as severely as C2 attack does.

  • C2 Position: Less reactive. Requires higher activation energy.

Troubleshooting Guide:

VariableRecommendation for C4 SelectivityWhy?
Stoichiometry 0.95 - 1.0 equivalents Excess nucleophile drives C2 substitution after C4 is complete.
Temperature 0°C to Room Temp Kinetic control favors C4. Heat promotes thermodynamic equilibration or C2 attack.
Base Mild (e.g.,

)
Strong bases can increase the nucleophilicity too much, reducing selectivity.
Addition Slow dropwise Keep local concentration of nucleophile low.

Visualizing the Trap:

Regioselectivity cluster_conditions Reaction Conditions Substrate 2,4-Dichloroquinazoline Cold 0°C, 1.0 eq Amine Substrate->Cold Hot Reflux, >2.0 eq Amine Substrate->Hot ProductC4 4-Amino-2-chloroquinazoline (Target Product) Cold->ProductC4 Kinetic Control ProductC24 2,4-Diaminoquinazoline (Over-reaction) Hot->ProductC24 Thermodynamic/Excess ProductC4->ProductC24 + Excess Amine/Heat

Figure 2: Regioselectivity pathways. C4 substitution is kinetically controlled; C2 substitution requires forcing conditions.

Ticket #003: The "Ghost Product" (Hydrolysis)

User Complaint: "LCMS shows the product mass, but after workup, NMR shows I mostly have quinazolin-4-one. Where did my chlorine go?"

Root Cause Analysis: The 4-chloroquinazoline intermediate is highly hygroscopic and hydrolytically unstable. If your solvent is "wet" or if you perform a slow aqueous workup without neutralizing, water acts as a nucleophile. The resulting 4-hydroxyquinazoline (tautomerizes to quinazolin-4-one) is thermodynamically a "sink"—once formed, it won't react further.

The Fix:

  • Dry Solvents: Use anhydrous MeCN or THF.

  • One-Pot Protocol: Do not isolate the chloro-intermediate if generating it from the quinazolinone (using

    
    ). Evaporate 
    
    
    
    , then immediately add the solvent and amine for the next step.
  • Workup Speed: When quenching, pour into ice-cold

    
    . Do not let it sit in acidic aqueous media, as acid catalyzes hydrolysis.
    

Standard Operating Procedure (SOP): The "Gefitinib" Protocol

This protocol is adapted from optimized process chemistry for EGFR inhibitors (like Gefitinib/Erlotinib). It balances reactivity and selectivity.

Target: Synthesis of 4-anilinoquinazoline from 4-chloroquinazoline.

  • Preparation:

    • Dissolve 4-chloroquinazoline (1.0 eq) in Isopropanol (iPrOH) (10 volumes).

    • Note: iPrOH is superior to THF because it solubilizes the HCl salt of the product, preventing premature precipitation that can trap unreacted starting material.

  • Reaction:

    • Add the aniline (1.05 eq).

    • Heat to 80°C (Reflux) for 2–4 hours.

    • Monitoring: The product often precipitates as the hydrochloride salt (yellow solid) as the reaction progresses.

  • Workup (The "Filter & Wash" Method):

    • Cool to room temperature.[2]

    • Filtration: Filter the precipitate directly. This is the Product

      
      HCl salt.
      
    • Wash: Wash the cake with cold iPrOH, then diethyl ether.

    • Free Base Conversion (Optional): Suspend the solid in water/methanol and adjust pH to 8–9 with saturated

      
      . Stir for 30 mins, filter the free base, and dry.
      

Yield Expectation: >85% Purity: >98% (Hydrolysis products usually stay in the mother liquor).

References

  • Connolly, D. J., et al. (2005). "Process research and development of a selective EGFR tyrosine kinase inhibitor." Organic Process Research & Development.

  • Ballard, A., et al. (2006). "Nucleophilic Substitution of 4-Chloroquinazolines." Journal of Organic Chemistry.

  • Wipf, P., et al. (2018).[3] "A New Synthesis of Gefitinib." Synlett.

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron.

  • Search Result 1.8 : "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." PMC - NIH.

Sources

Optimizing reaction conditions for amination of 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Challenge

The 4-aminoquinazoline scaffold is the structural backbone of critical EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While the nucleophilic aromatic substitution (


) of 4-chloroquinazoline seems straightforward on paper, bench chemistry often yields stubborn impurities—primarily the hydrolyzed quinazolin-4-one or regioselective isomers.

This guide moves beyond generic textbook conditions. It provides a causal analysis of why reactions fail and offers self-validating protocols to ensure high-yield amination.

Module 1: Mechanistic Grounding

To troubleshoot, one must understand the electronic landscape. The 4-position of the quinazoline ring is highly electrophilic, but its reactivity is heavily influencing by the protonation state of the N1 nitrogen.

The Dual Pathway: Thermal vs. Acid-Catalyzed

While standard conditions employ a base to scavenge HCl, acid catalysis is often superior for sterically hindered or electron-deficient amines. Protonation of N1 significantly lowers the LUMO energy at C4, accelerating nucleophilic attack.

G cluster_0 Pathway A: Standard Basic Conditions cluster_1 Pathway B: Acid Catalysis (The 'Secret Weapon') Start 4-Chloroquinazoline Base Base (Et3N) Scavenges HCl Start->Base + Amine Protonation N1-Protonation (Activated Electrophile) Start->Protonation + HCl/H+ Meisenheimer Meisenheimer Complex Base->Meisenheimer Product_Base 4-Aminoquinazoline Meisenheimer->Product_Base Attack Rapid Amine Attack Protonation->Attack Lower Activation Energy Product_Acid Product (HCl Salt) Attack->Product_Acid

Figure 1: Mechanistic divergence. Pathway B (Acid Catalysis) is often faster for unreactive amines because N1-protonation enhances C4 electrophilicity.

Module 2: Standard Operating Protocols (SOPs)

These protocols are designed to be self-validating . If the visual cues described do not occur, stop and consult Module 3.

Protocol A: The "Green" Standard (IPA Reflux)

Best for: Primary amines, non-hindered secondary amines.

  • Stoichiometry: Dissolve 4-chloroquinazoline (1.0 eq) in 2-Propanol (IPA) (0.2 M concentration).

  • Nucleophile: Add Amine (1.1 eq).

  • Base: Add DIPEA (1.2 eq). Note: If the amine is a liquid, it can act as its own solvent/base, but this is wasteful.

  • Reaction: Reflux (82°C) for 2–4 hours.

  • Validation:

    • Visual: The product often precipitates out of IPA upon cooling.

    • TLC: The starting material (non-polar) should disappear; the product is usually more polar and fluorescent.

Protocol B: The "Activated" Route (Acid Catalysis)

Best for: Anilines (weak nucleophiles), sterically hindered amines, or when preventing dimerization.

  • Solvent: Use Ethanol or 2-Propanol .

  • Additives: Add 1.0 eq of the Amine and 0.1–1.0 eq of HCl (4M in dioxane) . Alternatively, use the amine hydrochloride salt directly.

  • Reaction: Reflux for 1–3 hours.

  • Workup: The product precipitates as the HCl salt. Filter and wash with cold ether.

  • Why this works: The protonated quinazoline is a "hot" electrophile. This method avoids the formation of dimers often seen under basic conditions.

Module 3: Troubleshooting & Optimization Logic

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Product is Quinazolin-4-one HydrolysisWet solvent or hygroscopic amine. The

is displaced by

from water.
Use anhydrous IPA . Add 4Å Molecular Sieves. Switch to Dioxane (less hygroscopic).
Reaction Stalled (50% Conv.) Low ReactivityNucleophile is too weak or bulky.Switch to Protocol B (Acid Cat). Increase Temp (use n-Butanol, 118°C). Use Microwave (see below).
Regio-isomers (2,4-dichloro) Poor SelectivityTemperature too high. C2 is reacting along with C4.[1]Cool to 0°C. C4 reacts at RT/0°C; C2 requires heat. Control stoichiometry strictly (1.0 eq amine).
Insoluble Black Tar DecompositionThermal degradation of unstable amine.Microwave Irradiation. Shortens heat exposure from hours to minutes.
Decision Tree: Saving a Failed Reaction

Troubleshooting Start Reaction Incomplete or Messy? CheckLCMS Check LCMS/TLC Start->CheckLCMS Hydrolysis Mass = M-Cl+OH (Quinazolinone) CheckLCMS->Hydrolysis SM_Left Starting Material Unreacted CheckLCMS->SM_Left WrongRegio Wrong Isomer (if 2,4-dichloro) CheckLCMS->WrongRegio Action_Dry Restart: Anhydrous Solvent + Mol. Sieves Hydrolysis->Action_Dry Action_Force 1. Add Cat. HCl 2. Switch to n-BuOH 3. Microwave SM_Left->Action_Force Action_Cool Restart: 0°C in THF Add amine dropwise WrongRegio->Action_Cool

Figure 2: Diagnostic flowchart for rapid troubleshooting of quinazoline amination.

Module 4: Advanced Optimization Data

When standard reflux fails, use these parameters derived from comparative studies (e.g., Gefitinib synthesis optimization).

Solvent & Energy Source Comparison
SolventBoiling PointRelative Rate (

)
Microwave CompatibilityNotes
2-Propanol (IPA) 82°CHighExcellentStandard. Protic solvent stabilizes the transition state (H-bonding).
Dioxane 101°CMediumGoodUse if substrate is insoluble in alcohols.
DMF 153°CLow (Thermal)High (MW)Hard to remove. Promotes dimerization. Avoid unless necessary.
Water 100°CVariableGoodGreen Chemistry. Works for hydrophobic amines (On-Water effect) but risks hydrolysis.
Microwave Protocol (High Throughput)

Reference: Foucourt et al. (2010)[2]

  • Conditions: IPA, 60W power, 80–100°C.

  • Time: 15–20 minutes (vs. 12 hours thermal).

  • Yield: Typically 10–15% higher than thermal due to reduced degradation.

Module 5: Frequently Asked Questions (FAQ)

Q1: My amine is an aniline with electron-withdrawing groups (e.g., -CF3). It won't react in IPA/Reflux. What now? A: Switch to Protocol B (Acid Catalysis) . The weak nucleophilicity of the aniline requires the quinazoline to be "super-activated" by protonation. If that fails, use n-Butanol (higher reflux temp) or perform a Buchwald-Hartwig amination (Pd2(dba)3, BINAP, NaOtBu), though the latter is rarely needed for C4-Cl.

Q2: I have a 2,4-dichloroquinazoline. How do I ensure I only substitute at C4? A: Exploit the LUMO coefficient difference . C4 is significantly more electrophilic. Run the reaction in THF or DCM at 0°C . Add the amine (1.0 eq) slowly. Do not heat. C2 substitution generally requires temperatures >60°C.

Q3: Can I run this reaction "neat" (solvent-free)? A: Yes, if your amine is a liquid with a high boiling point. However, this often leads to a "gummy" crude mixture that is difficult to work up. Solvent-free microwave synthesis (on silica support) is a cleaner alternative for green chemistry applications.

References

  • Regioselectivity & Mechanism

    • L. G. Feng, et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." ResearchGate.[1]

  • Microwave Assisted Synthesis

    • A. Foucourt, et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines." Frontiers in Chemistry.
  • Green Chemistry (Water/Solvent Effects)

    • "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Rel
  • Acid Catalysis Strategy

    • "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...".[3][4] Preprints.org.

Sources

Technical Support Center: Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: F-HET-PUR-001

Welcome to the Fluorinated Chemistries Support Hub.

You have reached the Tier 3 technical support desk. We understand that fluorinated heterocycles are deceptive; they promise metabolic stability and bioavailability but often deliver purification nightmares. Their unique physicochemical properties—specifically the "fluorous effect," lipophilicity shifts, and altered pKa values—break standard purification rules.

This guide is structured as a series of Troubleshooting Modules based on the most frequent "support tickets" we receive from the field.

Module 1: Chromatography & Separation (The "Tailing" Desk)

User Issue: "My fluorinated pyridine/pyrimidine shows severe peak tailing on C18, or co-elutes with non-fluorinated byproducts."

Root Cause Analysis

Fluorine is the most electronegative element. When attached to a heterocyclic ring (e.g., pyridine, imidazole), it drastically alters the electron density.

  • pKa Shift: Fluorine withdraws electrons, often making basic nitrogens less basic (lowering pKa). However, if the fluorine is distal, the lipophilicity dominates.

  • The "Fluorous" Interaction: Standard C18 columns rely on hydrophobic interactions. Highly fluorinated compounds often exhibit "fluorophilicity"—they prefer to interact with other fluorine atoms rather than alkyl chains, leading to poor retention or broad peaks on C18.

Protocol: The "Orthogonal" Column Strategy

Do not rely solely on C18. If resolution is poor (< 1.5), switch mechanisms.

Column TypeMechanismBest For
C18 (Standard) Hydrophobic InteractionMono/Di-fluorinated compounds with high alkyl content.
PFP (Pentafluorophenyl)

Interaction + Dipole-Dipole
Fluorinated aromatics, positional isomers (e.g., 2-F vs 3-F pyridine).
Fluorous Phases (e.g., C8F17) Fluorous-Fluorous InteractionPerfluorinated compounds or those with

tags.
Troubleshooting Workflow: Mobile Phase Selection
  • For Basic Heterocycles: If tailing occurs, the residual silanols on the column are interacting with the nitrogen.

    • Fix: Use Ammonium Formate (10mM, pH 3.8) . The acidic pH ensures the nitrogen is protonated (if pKa > 4), while the ionic strength suppresses silanol activity.

  • For Acidic Heterocycles (e.g., Fluorinated tetrazoles):

    • Fix: Use 0.1% TFA . Warning: TFA can suppress ionization in MS. If using MS, switch to Formic Acid.

PurificationStrategy Start Start: Crude Fluorinated Heterocycle CheckF Check Fluorine Content Start->CheckF LowF Low F-Content (1-3 atoms) CheckF->LowF HighF High F-Content / Perfluorinated CheckF->HighF CheckBasic Is the Heterocycle Basic? LowF->CheckBasic Fluorous_Col Switch to Fluorous Column (Fluorous-Fluorous Interaction) HighF->Fluorous_Col Use MeOH/H2O C18_Std Column: C18 Modifier: 0.1% Formic Acid CheckBasic->C18_Std No (Neutral/Acidic) C18_Base Column: C18 Modifier: 10mM NH4OAc (pH 9) or 0.1% TFA (pH 2) CheckBasic->C18_Base Yes PFP_Switch Switch to PFP Column (Dipole-Dipole Selectivity) C18_Std->PFP_Switch If Co-elution occurs C18_Base->PFP_Switch If Tailing persists

Figure 1: Decision matrix for selecting stationary phases and modifiers based on fluorine content and basicity.

Module 2: Isolation & Extraction (The "Fluorous" Desk)

User Issue: "My product is soluble in organic solvents but so are my impurities. Normal phase flash chromatography isn't separating them."

The Solution: Fluorous Solid Phase Extraction (F-SPE)

If your compound contains a perfluoroalkyl chain (or a temporary fluorous tag), you can exploit the "Fluorous Effect." Fluorinated domains segregate from both organic and aqueous phases.

Protocol: F-SPE "Catch-and-Release"

Requirement: Fluorous silica gel cartridges (e.g., bonded perfluorooctylethylsilyl phase).

  • Conditioning:

    • Wash cartridge with DMF (to wet), then 80:20 MeOH:H₂O (the "fluorophobic" solvent).[1]

  • Loading:

    • Dissolve crude mixture in a minimum amount of DMF or MeOH. Load onto the cartridge.

    • Mechanism:[2] The fluorinated compound binds to the fluorous silica. Non-fluorinated organic impurities do not bind strongly.

  • Fluorophobic Wash (The Cleanup):

    • Elute with 80:20 MeOH:H₂O .[1][2]

    • Result: Non-fluorinated organic impurities and inorganic salts are washed away. The fluorinated product remains stuck to the column.

  • Fluorophilic Elution (The Harvest):

    • Elute with 100% MeOH or THF .

    • Result: The fluorinated product releases.

Why this works: The interaction energy between perfluoroalkyl chains is distinct from Van der Waals forces in hydrocarbons. It creates a "third phase" separation logic.

Module 3: Volatility & Work-up (The "Preservation" Desk)

User Issue: "I lost half my yield on the rotavap. The compound just vanished."

Root Cause Analysis

Fluorination often increases volatility. Perfluorinated regions repel intermolecular interactions (weak hydrogen bonding), lowering boiling points significantly compared to their non-fluorinated analogs.

Troubleshooting Guide: Preventing Volatility Loss
  • The Salt Trap:

    • Never evaporate a volatile basic fluorinated heterocycle (e.g., trifluoromethyl-pyridine) as a free base.

    • Action: Treat the organic layer with HCl in ether or TFA to form a salt before evaporation. Salts are non-volatile.

  • Azeotropic Control:

    • Avoid evaporating to dryness if the compound is an oil.

    • Action: Co-evaporate with a higher boiling solvent (e.g., toluene) only if you are immediately proceeding to a reaction that tolerates it.

  • Crystallization "Oiling Out":

    • Fluorinated compounds are notoriously lipophilic and often "oil out" rather than crystallize from standard solvent pairs (like EtOAc/Hexane).

    • Action: Use a fluorinated anti-solvent .

    • Recipe: Dissolve product in minimal DCM or THF. Add Benzotrifluoride (BTF) or Hexafluorobenzene as the anti-solvent. The "like-dissolves-like" rule helps order the crystal lattice better than hexane.

Module 4: Analytics & Detection (The "QC" Desk)

User Issue: "I see nothing on the UV detector, but the mass spec says it's there."

Root Cause Analysis

C-F bonds are UV transparent. If your heterocycle lacks extended conjugation, high fluorination will dilute the chromophore concentration, rendering UV (254 nm) useless.

FAQ: Detection Alternatives
  • Q: How do I trigger fraction collection without UV?

    • A: Use ELSD (Evaporative Light Scattering Detector) . It detects any non-volatile particle and is independent of optical properties.

  • Q: Is my compound pure? 1H NMR looks clean.

    • A: Check 19F NMR .

      • Tip: Run a wide sweep width (+100 to -250 ppm).

      • Artifact Alert: 19F-1H coupling can split proton signals into complex multiplets, mimicking impurities. Always run a 19F-decoupled 1H NMR if the splitting is ambiguous.

References
  • Review of Fluorinated Drug Synthesis & Purification

    • Title: Recent advances in the synthesis of fluorinated heterocycles.[3][4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Fluorous Solid Phase Extraction (F-SPE)

    • Title: Synthetic applications of fluorous solid-phase extraction (F-SPE).[6][7]

    • Source: Tetrahedron (via NIH/PMC).
    • URL:[Link]

  • HPLC of Fluorinated Compounds

    • Title: Fluorinated HPLC Phases — Looking Beyond C18.[8]

    • Source: LCGC Intern
    • URL:[Link]

  • C-F Bond Stability & Activation

    • Title: Carbon–fluorine bond cleavage mediated by metalloenzymes (Stability Context).
    • Source: Chemical Science (via NIH/PMC).
    • URL:[Link]

Sources

Work-up procedures for reactions involving Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: QNZ-4Cl-7F-Et
Status: Active Support

Executive Summary & Chemical Profile

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a high-value electrophilic scaffold, predominantly used as a precursor for EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinase inhibitors. Its reactivity is defined by three distinct centers:

  • C4-Chloro Position (High Reactivity): The primary site for Nucleophilic Aromatic Substitution (SNAr). It is highly labile and prone to hydrolysis.

  • C2-Ethyl Ester (Moderate Reactivity): Susceptible to saponification (hydrolysis) or reduction.

  • C7-Fluoro Position (Low Reactivity): Generally stable but can undergo displacement under forcing conditions.

This guide provides standardized work-up procedures to maximize yield and purity while mitigating the specific instability of the C4-Cl bond.

Standard Work-Up Protocol: SNAr Reactions

Context: This protocol applies when reacting the title compound with amines (anilines, aliphatic amines) to generate 4-aminoquinazoline derivatives.

The "Buffered Phase" Protocol

Rationale: The reaction generates HCl as a byproduct.[1] While organic bases (TEA, DIPEA) are often used as scavengers, the work-up must remove amine salts without exposing the sensitive ester to strong aqueous bases.

Step-by-Step Methodology:

  • Quench & Concentration:

    • Monitor reaction by TLC/LCMS. Upon completion, do not add water immediately if the solvent is water-miscible (DMF/DMA).

    • Evaporate the bulk of the organic solvent (DMF/DMA) under high vacuum at <45°C .

    • Why? Heating >50°C in the presence of residual moisture causes rapid hydrolysis of the C4-Cl to the quinazolin-4-one (inactive impurity).

  • Partitioning:

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Critical Check: Ensure the aqueous layer pH is ~8.0. Do not use NaOH (pH >12), as this will hydrolyze the C2-ethyl ester to the carboxylic acid.

  • Salt Removal:

    • If the product is an amine, it may form a hydrochloride salt. The NaHCO₃ wash ensures the product exists as the free base, partitioning into the organic layer.

    • Wash the organic layer with Brine (Sat. NaCl) to remove trapped water.

  • Drying & Isolation:

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[2][3] Avoid Magnesium Sulfate (MgSO₄) if the product is acid-sensitive (Lewis acidic character).

    • Filter and concentrate in vacuo.

Troubleshooting & FAQs

Category A: Stability & Hydrolysis (The "M-18" Problem)

Q: I see a large impurity peak at M-18 (or M+16 depending on ionization) relative to my starting material. What happened? A: You have hydrolyzed the C4-Chloro bond.

  • Diagnosis: The mass shift corresponds to the conversion of -Cl (35 Da) to -OH (17 Da). The net change is -18 Da (loss of Cl, gain of OH) or observed as [M+H]+ of the hydroxy species.

  • Cause: Exposure to water/moisture while the reaction mixture was hot, or use of wet solvents.

  • Fix:

    • Use anhydrous solvents (DMF/THF) stored over molecular sieves.

    • Perform the work-up with cold buffers (0–5°C).

    • Immediate Chromatography: Do not store the crude material in solution; purify immediately.

Category B: Ester Integrity

Q: My product mass is correct for the core, but I lost the ethyl group (Mass -28). A: You have saponified the ester to the carboxylic acid.

  • Cause: Using Strong bases (NaOH, LiOH, KOH) during the work-up or reaction.

  • Fix: Switch to weak bases. Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for the reaction, and Sodium Bicarbonate for the work-up.

Category C: Purification Issues

Q: The product is oiling out and won't crystallize. A: The 7-fluoro substituent increases lipophilicity, often making the product soluble in non-polar solvents.

  • Fix:

    • Trituration: Add cold Diethyl Ether or Hexanes and sonicate.

    • Recrystallization: Use an Ethanol/Water system.[4] Dissolve in hot Ethanol, add water dropwise until turbid, then cool to 4°C.

Visual Workflows (Graphviz)

Workflow 1: Decision Tree for Reaction Work-Up

Caption: Logic flow for handling crude reaction mixtures based on solvent and pH sensitivity.

WorkupLogic Start Reaction Complete (TLC/LCMS) SolventCheck Is Solvent Water Miscible? (DMF, DMA, DMSO) Start->SolventCheck Evap Evaporate <45°C (High Vac) SolventCheck->Evap Yes Dilute Dilute w/ EtOAc SolventCheck->Dilute No (THF/DCM) Evap->Dilute Wash Wash w/ Sat. NaHCO3 (pH ~8) Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Salts + DMF) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Conc. OrgLayer->Dry

Workflow 2: The Hydrolysis Trap (Mechanistic Warning)

Caption: Competitive pathways showing how improper handling leads to the inactive quinazolinone.

Hydrolysis SM 4-Cl-7-F-Quinazoline (Active Electrophile) Product 4-Amino-7-F-Quinazoline (Target) SM->Product S_NAr (Fast) Impurity 4-Hydroxy-7-F-Quinazoline (Dead End Impurity) SM->Impurity Hydrolysis (Heat/Acid) Nucleophile Amine (R-NH2) Nucleophile->Product Water H2O / OH- Water->Impurity

Data & Solvent Compatibility

Table 1: Solvent Selection for Extraction

SolventSuitabilityNotes
Ethyl Acetate High Best general-purpose solvent. Good solubility for quinazolines; separates well from water.
DCM Moderate Good solubility, but prone to emulsions with DMF/Water mixtures.
Diethyl Ether Low Poor solubility for polar quinazoline derivatives; good for triturating impurities.
n-Butanol Specialist Use only if the product is highly polar/water-soluble (last resort).

Table 2: Chemical Shift Diagnostics (1H NMR in DMSO-d6) Use these values to verify the integrity of your scaffold during work-up.

Proton EnvironmentApprox. Shift (δ)Diagnostic Change
H-2 (Quinazoline) N/ASubstituted by Ester.
Ethyl Ester (-CH2-) 4.4 - 4.5 ppm (q)Disappears upon hydrolysis to acid.
Ethyl Ester (-CH3) 1.3 - 1.4 ppm (t)Disappears upon hydrolysis to acid.
H-5 (Aromatic) 8.2 - 8.5 ppm (dd)Shifts upfield if C4-Cl is hydrolyzed to C4-OH.

References

  • BenchChem. Ethyl 4,7-Dichloroquinazoline-2-carboxylate: Synthesis and Properties.Link

  • National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (2014).[5] Link

  • Royal Society of Chemistry. Ring transformations involving chloroheterocycles: Reaction of 4-chloroquinazolines.Link

  • Organic Syntheses. Esterification of Carboxylic Acids: General Procedures for Benzoate Derivatives. (Analogous ester handling). Link

  • Google Patents. Process for the preparation of 4-haloquinazolines (US5214144A). (Detailed hydrolysis kinetics and stabilization). Link

Sources

How to increase the solubility of quinazoline intermediates for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Quinazoline Process Optimization

Introduction

Quinazoline intermediates are notorious in process chemistry for their "brick dust" properties. Their planar, nitrogen-rich heteroaromatic structure leads to strong


 stacking and high crystal lattice energy, resulting in poor solubility in common organic solvents (e.g., toluene, ether, DCM).

This guide provides a systematic approach to overcoming these solubility barriers in nucleophilic aromatic substitution (


), palladium-catalyzed cross-couplings, and purification workflows.

Module 1: Diagnostic Flowchart

Before altering your reaction, identify the specific solubility bottleneck using this decision matrix.

QuinazolineSolubility Start Start: Reactant Insoluble CheckType Identify Reaction Type Start->CheckType SNAr Nucleophilic Substitution (SNAr) CheckType->SNAr PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) CheckType->PdCat Purify Workup/Purification CheckType->Purify SolventCheck Current Solvent? SNAr->SolventCheck BaseSolubility Is Base Inorganic? (K2CO3/Cs2CO3) PdCat->BaseSolubility AcidBase Exploit Basic Nitrogen (Acid-Base Extraction) Purify->AcidBase PolarAprotic Switch to DMF/DMAc/NMP SolventCheck->PolarAprotic If Non-polar PTC Add Phase Transfer Catalyst (TBAB/18-Crown-6) SolventCheck->PTC If already Polar BinarySolvent Use Binary System (Toluene/Water or Dioxane/Water) BaseSolubility->BinarySolvent Yes (Inorganic) LigandSwitch Switch to Soluble Organic Base (DBU/CsOAc) BaseSolubility->LigandSwitch No (Organic)

Figure 1: Decision matrix for troubleshooting quinazoline insolubility based on reaction class.

Module 2: Solvent Engineering & Selection

The "Like Dissolves Like" rule is often insufficient for fused heterocycles. You must balance dielectric constant (dissolving power) against workup capability (removability).

Solvent Selection Matrix
Solvent ClassExamplesSolubility PerformanceWorkup DifficultyRecommended Use Case
Dipolar Aprotic DMF, DMAc, NMPExcellent. Disrupts lattice energy effectively.High. High boiling points make removal difficult; water washes required.

reactions; High-temp cyclizations.[1][2]
Binary Systems Toluene/Water, Dioxane/WaterGood. Solubilizes both organic substrate and inorganic bases.Medium. Requires phase separation.[3]Suzuki/Sonogashira couplings.[4]
Green Alternatives 2-MeTHF, CPME, Ethyl LactateModerate. Better than ethers, cleaner than chlorinated solvents.Low. Forms azeotropes with water; easy to distill.Scale-up; intermediate washing.
Protic Co-solvents t-BuOH, TFE (Trifluoroethanol)High. H-bond donors stabilize the nitrogen lone pair.Low. Easy to remove.Pd-catalyzed amination (Buchwald).

Protocol: The "Solvent Switch" Technique Use when a reaction works in DMF but you cannot remove the DMF.

  • Perform the reaction in DMF/DMAc to ensure conversion.

  • Upon completion, do not distill. Pour the reaction mixture into 10 volumes of ice-water or brine.

  • The lipophilic quinazoline product will precipitate (crash out).

  • Filter the solid and wash with water to remove the polar solvent.

Module 3: Reaction-Specific Troubleshooting (FAQs)

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: My quinazoline halide does not dissolve in Toluene or THF, and the catalyst dies before conversion. What should I do?

A: This is a classic "heterogeneity issue." The catalyst cannot access the solid substrate.

  • Binary Solvent System: Switch to a mixture of 1,4-Dioxane/Water (4:1) or Toluene/t-BuOH (5:1) . The water/alcohol component helps solubilize the inorganic base (e.g.,

    
    ), while the organic component solvates the catalyst. The interface is where the reaction occurs.
    
  • Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the anionic nucleophile (or base) into the organic phase, increasing the effective concentration of reactants.

  • Microwave Heating: If thermal heating at 100°C fails, microwave irradiation can superheat the solvent locally, momentarily increasing solubility and reaction rate.

Scenario B: Nucleophilic Aromatic Substitution ( )

Q: I am reacting 4-chloroquinazoline with an amine. The starting material remains a solid suspension even at reflux.

A:


 requires the nucleophile to attack the electron-deficient ring. If the ring is stacked in a crystal lattice, attack is impossible.
  • Melt Fusion: If the amine is a liquid (e.g., aniline, benzylamine), run the reaction neat (no solvent) at 100-120°C. The amine acts as both solvent and reactant.

  • Acid Catalysis: Add 1.0 eq of HCl in Dioxane or p-TSA .

    • Mechanism:[1][2][5][6] Protonation of the N1 or N3 nitrogen makes the ring more electron-deficient (more reactive) and breaks the crystal lattice by forming a salt intermediate in situ.

Module 4: Advanced Techniques

Transient Silylation (The "Grease" Method)

If your quinazoline intermediate has an exposed N-H (e.g., quinazolinone), it forms strong intermolecular Hydrogen bonds.

  • Protocol: Add 1.1 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) to the reaction mixture.

  • Effect: This temporarily protects the N-H with a TMS group, making the molecule highly lipophilic (soluble in DCM/Toluene). The TMS group falls off during the aqueous workup.

Salt Formation Strategy

Instead of fighting the free base solubility, convert the intermediate to a salt.

  • Mesylate Salts: Treat the quinazoline with methanesulfonic acid (

    
    ). Mesylate salts often exhibit higher solubility in polar organic solvents (like alcohols) compared to HCl salts, which can be hygroscopic or insoluble.
    

Module 5: Purification Workflow (Acid-Base Extraction)

Avoid column chromatography by exploiting the basicity of the quinazoline nitrogen.

AcidBaseWorkup Crude Crude Mixture (Organic Solvent) AcidWash Extract with 1M HCl (aq) Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product-H+) PhaseSep->AqLayer Keep Basify Basify to pH 10 (NaOH/NH4OH) AqLayer->Basify Precipitate Product Precipitates (Filter or Extract) Basify->Precipitate

Figure 2: Purification of quinazolines using pH-dependent solubility switching.

References

  • Palladium-Catalyzed Cross-Coupling Optimization

    • Source: Western Washington University & ACS Public
    • Context: Discusses the use of Toluene/t-BuOH mixtures to resolve contradictory solubility patterns between organohalides and inorganic bases in Pd-coupling.
    • Link: (Generalized context from search results regarding Pd-coupling solubility).

  • Green Solvents & Quinazoline Synthesis

    • Source:Molecules (MDPI), 2024.
    • Context: Highlights the use of Eucalyptol and Methanol as green solvents for synthesizing quinazoline-2-thiones, utilizing simple filtration for purific
    • Link:

  • Phase Transfer Catalysis (PTC)

    • Source:Molecules (MDPI), 2022.
    • Context: Details the synthesis of quinazoline conjugates using TBAB as a phase transfer catalyst to facilitate Suzuki cross-coupling of insoluble substr
    • Link:

  • Solubility Data & Thermodynamics

    • Source:CIBTech Journal of Pharmaceutical Sciences.
    • Context: Provides thermodynamic data on quinazoline derivatives in solvents like DMF, DMSO, and Dioxane, confirming DMF has the highest solubilizing power for this class.
    • Link:

Sources

Preventing hydrolysis of the ethyl ester group during quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Quinazoline Synthesis Technical Support Center Subject: Chemoselective Cyclization – Preventing Ethyl Ester Hydrolysis Ticket ID: QNZ-EST-PROTECT-001

Executive Summary

The synthesis of quinazoline cores containing ethyl ester motifs (e.g., ethyl quinazoline-4-carboxylate or ethyl ester side chains) presents a classic chemoselectivity challenge. Traditional methods like the Niementowski reaction (thermal fusion at >140°C) or Bischler synthesis often utilize harsh aqueous acids or bases that rapidly hydrolyze esters to carboxylic acids.

To preserve the ethyl ester, you must shift from "thermodynamic brute force" to kinetic control using dehydrating agents or anhydrous conditions. This guide details three validated workflows to achieve ring closure without saponification.

Part 1: Decision Logic (Condition Selection)

Before starting, map your substrate to the correct protocol using the decision tree below.

Quinazoline_Logic Start START: Substrate Analysis Substrate_Type What is your Precursor? Start->Substrate_Type Anthranilic Anthranilic Acid/Ester + Formamide Source Substrate_Type->Anthranilic Nitrile 2-Aminobenzonitrile Substrate_Type->Nitrile Benzamide 2-Aminobenzamide Substrate_Type->Benzamide Method_TEOF METHOD A: TEOF Dehydration (Best for Ester Stability) Anthranilic->Method_TEOF Avoids H2O Method_Alkoxide METHOD B: Anhydrous Alkoxide (NaOEt/EtOH) Nitrile->Method_Alkoxide Base Catalyzed Method_Oxidative METHOD C: Oxidative Cyclization (Metal-Catalyzed) Nitrile->Method_Oxidative Mild Conditions Benzamide->Method_TEOF Standard Route

Figure 1: Selection logic for quinazoline synthesis protocols based on starting material availability and ester sensitivity.

Part 2: Validated Protocols

Protocol A: The Triethyl Orthoformate (TEOF) Method

Best for: 2-aminobenzamides and anthranilic esters. High success rate for preserving sensitive esters.

The Science: TEOF serves a dual purpose. It acts as the one-carbon source for the C-2 position and, crucially, as a chemical dehydrating agent . As water is produced during cyclization, TEOF consumes it to form ethanol and ethyl formate, driving the equilibrium forward without requiring external heat or aqueous conditions that trigger hydrolysis.

Reagents:

  • Substrate (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (3.0 – 5.0 equiv)

  • Ammonium Acetate (

    
    ) (0.1 – 1.0 equiv) or catalytic p-TSA.
    
  • Solvent: Ethanol (anhydrous) or neat TEOF.

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the 2-aminobenzamide derivative in anhydrous ethanol.

  • Addition: Add TEOF (excess) and solid ammonium acetate.

  • Reaction: Reflux the mixture (

    
    ) for 3–6 hours. Monitor by TLC.
    
    • Checkpoint: If the reaction stalls, add a catalytic amount of acetic acid.

  • Workup (Critical):

    • Cool to room temperature.

    • Do NOT pour into basic water. Pour into ice-cold brine or water buffered to pH 7.

    • Extract with EtOAc. Wash organic layer with saturated

      
       (rapidly) to remove acetic acid, then brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: The "Matched Alkoxide" Method

Best for: Cyclization of 2-aminobenzonitriles or rearrangement reactions where base is required.

The Science: Using NaOH or KOH generates hydroxide ions (


), which are potent nucleophiles that attack the ester carbonyl. By using Sodium Ethoxide (NaOEt)  in Ethanol , you introduce the ethoxide nucleophile (

). If the ethoxide attacks the ethyl ester, it simply regenerates the same ethyl ester (transesterification with the same group), rendering the side reaction invisible.

Reagents:

  • Sodium metal (freshly cut) or Commercial NaOEt solution.

  • Anhydrous Ethanol (super-dry).

Step-by-Step:

  • Preparation: Dissolve sodium metal (1.5 equiv) in anhydrous ethanol under

    
     to generate fresh NaOEt.
    
  • Cyclization: Add the quinazoline precursor (e.g., 2-aminobenzonitrile).

  • Heating: Reflux for 4–8 hours.

  • Quench: Cool to

    
    . Neutralize carefully with stoichiometric glacial acetic acid or anhydrous HCl in dioxane. Avoid aqueous acid. 
    
  • Isolation: Remove solvent in vacuo. Resuspend solids in DCM/EtOAc, filter off inorganic salts, and concentrate.

Part 3: Troubleshooting & FAQs

SymptomRoot CauseCorrective Action
Ester converted to Acid Presence of water + heat.Switch to Protocol A (TEOF). Ensure all solvents are anhydrous. Use molecular sieves in the reaction vessel.
Ester converted to Methyl Ester Transesterification via solvent.You used Methanol as a solvent for an Ethyl ester. Always match the solvent alcohol to the ester group (Use EtOH for Ethyl esters).
Low Yield (TEOF Method) Incomplete dehydration.TEOF degrades over time. Distill TEOF before use or increase equivalents to 10.0. Add 4Å molecular sieves.
Product is an open-chain amidine Failed ring closure.The intermediate formed but didn't cyclize. Increase temperature or add a Lewis Acid catalyst (e.g.,

or

) to promote closure.
Dimroth Rearrangement Isomerization under basic conditions.Common in 4-iminoquinazolines. Avoid strong bases. Use the TEOF/Ammonium Acetate method (Protocol A) which is neutral/mildly acidic.

Part 4: Mechanistic Visualization

Understanding the TEOF pathway helps explain why it preserves the ester. The reaction proceeds through an imidate intermediate that is less electrophilic than the ester, preventing self-attack.

TEOF_Mechanism cluster_scavenge Water Control System Start 2-Aminobenzamide (Ester Intact) Step1 Orthoester Exchange (-2 EtOH) Start->Step1 + TEOF + H+ Cat Inter Imidate Intermediate Step1->Inter Step2 Intramolecular Cyclization Inter->Step2 - EtOH End Quinazolin-4-one (Ester Preserved) Step2->End TEOF_Action TEOF + H2O -> 2 EtOH + Ethyl Formate

Figure 2: The Triethyl Orthoformate (TEOF) dehydration pathway. Note that water generated during cyclization is chemically consumed by excess TEOF, preventing hydrolysis.

References

  • Vertex AI Search (NIH/PubMed Central) . Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). (Discusses the mechanism of 2-aminobenzamide with triethyl orthoacetate/formate). Link

  • MDPI . One-Pot Reactions of Triethyl Orthoformate with Amines. (Review of TEOF as a reagent for heterocycle synthesis under mild conditions). Link

  • Organic Chemistry Portal . Quinazoline Synthesis. (Compilation of various metal-catalyzed and one-pot synthesis methods). Link

  • ResearchGate . One-Pot Synthesis of 4(3H)‐Quinazolinones. (Details on mild oxidative cyclization and solvent-free methods). Link

  • Carbodiimide.com . Understanding Ester Stabilizers: Preventing Hydrolysis. (General principles of ester stability including pH and moisture control). Link

Managing regioselectivity in reactions with substituted quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Chemistry Technical Support Center.

Ticket Status: OPEN Subject: Regioselectivity Management in Substituted Quinazolines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Quinazoline Electronic Map

Before troubleshooting specific reactions, you must internalize the electronic landscape of the quinazoline core. It is not a uniform scaffold; it is a polarized system where N1 and N3 exert different influences.

  • The "Soft" Spot (C4): The C4 position is the most electron-deficient site (highest LUMO coefficient). It is kinetically favored for nucleophilic attack and oxidative addition.

  • The "Hard" Spot (C2): While also electrophilic, C2 is less reactive than C4 due to the shielding effect of the two nitrogen lone pairs and lower resonance stabilization of the transition state during attack.

  • The "Acidic" Spot (C2-H): In the absence of leaving groups, the proton at C2 is significantly acidic (

    
     in DMSO, comparable to isomeric pyridines), allowing for lithiation-based functionalization.
    
  • The "Ambident" Trap (N3 vs N1): In quinazolinones, N3 is thermodynamically favored for alkylation, but kinetic control can force reaction at O or N1.

Module 1: Nucleophilic Aromatic Substitution ( )

User Query: "I am trying to substitute the chloride at C2 in 2,4-dichloroquinazoline, but the nucleophile keeps attacking C4. How do I reverse this selectivity?"

Diagnosis: You are fighting thermodynamics. In 2,4-dichloroquinazoline, the C4-Cl bond is significantly more labile. Direct substitution at C2 without affecting C4 is chemically forbidden under standard


 conditions.

The Protocol: Sequential Displacement You must adopt a sequential strategy. You cannot "reverse" the reactivity, but you can exploit the rate difference.

Step-by-Step Workflow:

  • Reaction 1 (C4 Functionalization):

    • Reagent: 1.05 equivalents of Nucleophile A.

    • Condition:

      
       to Room Temperature (RT).
      
    • Solvent: Aprotic polar (THF, DCM) or Ethanol.

    • Base: Mild (TEA or DIPEA).

    • Result: Exclusive formation of 4-substituted-2-chloroquinazoline.

  • Reaction 2 (C2 Functionalization):

    • Reagent: Excess Nucleophile B.

    • Condition: High heat (

      
      ) or Microwave irradiation.
      
    • Solvent: High boiling (DMF, DMSO, or n-Butanol).

    • Result: Displacement of the C2-chloride.[1]

Troubleshooting Table:


 Selectivity 
ObservationProbable CauseCorrective Action
Mixture of C4 and C2 products Reaction temperature too high or excess nucleophile used in Step 1.Cool reaction to

. Add nucleophile dropwise. Stoichiometry must be 1:1.
No reaction at C2 (Step 2) C2-Cl is deactivated by the electron-donating group installed at C4.Increase temperature to

. Switch to microwave heating. Use a stronger base (Cs₂CO₃).
Reaction at C6 or C7 Rare. Usually occurs only with extremely strong nucleophiles (e.g., organolithiums) via addition-elimination or benzyne mechanisms.Switch to milder nucleophiles (Grignards/Cu-catalyzed) or lower temperatures (

).

Visual Logic: The


 Decision Tree 

SNAr_Selectivity Start 2,4-Dichloroquinazoline Cond_Mild Condition: Mild (0°C, 1 eq. Nu) Start->Cond_Mild Nucleophile 1 Cond_Harsh Condition: Harsh (Reflux, Excess Nu) Start->Cond_Harsh Direct Heating Prod_C4 Product A: 4-Substituted-2-Chloro Cond_Mild->Prod_C4 Kinetic Control Prod_C2 Product B: 2,4-Disubstituted Cond_Harsh->Prod_C2 Thermodynamic Forcing Mixture Mixture of Products Cond_Harsh->Mixture Loss of Selectivity Prod_C4->Cond_Harsh Nucleophile 2

Caption: Sequential functionalization strategy for 2,4-dichloroquinazoline. Mild conditions are required to isolate the C4-intermediate.

Module 2: Palladium-Catalyzed Cross-Couplings

User Query: "My Suzuki coupling on 2,4-dichloroquinazoline yields a mess. I want to couple at C2, but the catalyst destroys the C4-Cl bond first."

Diagnosis: Palladium undergoes oxidative addition faster at electron-deficient bonds. The C4-Cl bond is more electron-deficient than C2-Cl. Therefore, C4 will always couple first under standard Pd(0)/Pd(II) cycles.

The Solution: The "Protect-Deprotect" or "Dummy" Strategy If you need an aryl group at C2 and a chloride at C4 (to keep C4 reactive for later), you cannot do this directly from 2,4-dichloroquinazoline.

Alternative Workflows:

  • Standard Order: Couple C4 first, then C2.

  • The "C4-Oxygen" Route (If you need C2-Aryl, C4-Nucleophile):

    • Start with 2,4-dihydroxyquinazoline (Quinazoline-2,4-dione).

    • Chlorinate selectively? Difficult.

    • Better: Use 2-chloroquinazolin-4(3H)-one . The C4 is "protected" as a carbonyl.

    • Perform Suzuki coupling at C2-Cl.

    • Aromatize/Chlorinate C4 using

      
      .
      
    • Displace C4-Cl with your final nucleophile.

Key Reference: For standard couplings, C4 selectivity is >99% using


 at room temperature [1].

Module 3: The Dimroth Rearrangement (The "Ghost" Structure)

User Query: "I synthesized a 4-aminoquinazoline. The Mass Spec is correct, but the NMR is completely wrong. The peaks have shifted."

Diagnosis: You have likely triggered a Dimroth Rearrangement . This is a common isomerization in quinazolines bearing an exocyclic amine at C4 and a substituent at N3 (or during alkylation). Under basic/thermal conditions, the pyrimidine ring opens and rotates, swapping the endocyclic N3 with the exocyclic nitrogen.

Mechanism of Failure:

  • Base attacks C2.

  • Ring opens between N3 and C2.

  • Rotation occurs.

  • Recyclization involves the exocyclic amine attacking the nitrile/amidine intermediate.

Prevention Protocol:

  • Avoid: Strong bases (NaOH, NaH) with heating if you have a 4-amino group.

  • Detection: Compare UV spectra. The rearranged isomer (usually thermodynamically more stable) often has a distinct absorption profile due to different conjugation.

  • Fix: If you need the kinetic isomer, perform the reaction at lower temperatures or under neutral conditions.

Visual Logic: Dimroth Rearrangement Mechanism

Dimroth_Rearrangement Start 1-Alkyl-4-iminoquinazoline (Kinetic Product) Open Ring Opening (Basic Conditions) Start->Open OH- / Heat Rotate Bond Rotation Open->Rotate Close Ring Closure Rotate->Close End 4-(Alkylamino)quinazoline (Thermodynamic Product) Close->End Irreversible

Caption: The Dimroth Rearrangement pathway. Note how the exocyclic and endocyclic nitrogens swap positions.

Module 4: C-H Activation & Lithiation

User Query: "I want to functionalize C8. Can I use lithiation?"

Diagnosis: Direct lithiation of quinazoline is tricky because the C2 proton is the most acidic (


), leading to C2-lithiation (and subsequent dimerization or ring opening).

The Solution: Directing Groups (DG) To hit C8 (the benzene ring), you must use a Directing Group at C4 or N3 that coordinates the metal catalyst (Rh, Pd) or the lithium base to the C8 position.

Protocol: C2 vs. C8 Selectivity

Target PositionReagent SystemMechanismNotes
C2 (Heterocyclic) TMPMgCl·LiCl (Knochel-Hauser)Deprotonation (Acidity controlled)Performed at

. Electrophile must be added immediately to prevent dimerization [2].
C8 (Benzenoid)

/ Directing Group (e.g., Amide, N-oxide)
C-H Activation (Coordination controlled)Requires a DG at C4 or N1 to form a 5-membered metallacycle intermediate.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: Molecules (MDPI) URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: National Institutes of Health (PMC) URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Level 3 Engineering Support Ticket ID: CHEM-SC-4Q-7F Subject: Process Optimization, Safety Protocols, and Impurity Profiling for Scale-Up Assigned Scientist: Senior Process Chemist

Executive Summary

Scaling up the chlorination of Ethyl 4-hydroxy-7-fluoroquinazoline-2-carboxylate (hereafter SM-OH ) to its 4-chloro derivative (Target-Cl ) presents a dichotomy: the reaction itself is robust, but the work-up is treacherous.

The 4-chloroquinazoline core is highly electrophilic.[1] On a milligram scale, rapid filtration works.[1] On a multi-gram or kilogram scale, the extended contact time with aqueous quench buffers often leads to hydrolytic reversion to the starting material, creating a "phantom yield" where in-process controls (IPC) show 99% conversion, but isolated material is 50% pure.[1]

This guide addresses the three critical failure modes: Incomplete Chlorination , Exothermic Runaway , and Hydrolytic Reversion .[1]

Module 1: The Reaction (Chlorination)[1][2][3][4][5]

Core Protocol Logic

The transformation utilizes


 (Phosphorus oxychloride).[1][2][3][4] The mechanism follows a Vilsmeier-Haack type pathway.[1][2] The C4-hydroxyl attacks the phosphorus, forming a dichlorophosphate intermediate, which is then displaced by chloride.[1]

Critical Parameter: The reaction requires a base (typically Diethylaniline or DIPEA) to scavenge the HCl generated.[1] Without it, the protonation of the N1/N3 positions reduces the nucleophilicity of the tautomeric alcohol, stalling the reaction.[1]

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a black tar/slurry and stalled at 60% conversion. Why? A: This is "Charring via Acidolysis."[1]

  • Cause: Localized overheating combined with high HCl concentration.[1] If you added base after heating or added

    
     too rapidly to a hot mixture, you triggered polymerizations.[1]
    
  • Fix:

    • Dissolve SM-OH and the base (1.2 equiv DIPEA) in the solvent (Acetonitrile or Toluene) before adding

      
      .[1]
      
    • Add

      
       at 
      
      
      
      (controlled addition).[1][3]
    • Only ramp to reflux (

      
      ) after addition is complete.[1]
      
    • Pro-Tip: Switch solvent to Acetonitrile (MeCN) .[1] It solubilizes the HCl-salt intermediates better than toluene, preventing "gunking" on the stirrer shaft [1].[1]

Q: My IPC (HPLC) shows a persistent impurity at RRT 0.9 that won't disappear. A: This is likely the Phosphorylated Intermediate (O-dichlorophosphoryl species).[1]

  • Diagnosis: It looks like product but is slightly more polar.[1]

  • Cause: The reaction temperature is too low.[1] The first step (phosphorylation) is fast at

    
    , but the displacement by chloride requires thermal energy (
    
    
    
    ) [2].[1]
  • Fix: Ensure internal temperature reaches at least

    
     for 2 hours. If it persists, add 0.1 equiv of exogenous chloride source (e.g., Benzyltriethylammonium chloride) to catalyze the displacement.[1]
    

Module 2: Quenching & Isolation (The Danger Zone)

The Hydrolysis Trap

The 4-chloro substituent is activated by the electron-withdrawing 2-carboxylate and 7-fluoro groups. It reacts with water violently.[1]

  • Standard Quench: Pouring reaction onto ice

    
     Generates HCl 
    
    
    
    Acid hydrolysis of the 2-ethyl ester.[1]
  • Basic Quench: Adding

    
    
    
    
    
    Generates
    
    
    
    
    Displaces Cl back to OH (Reversion).[1]
Protocol: The "Solvent Swap" Technique

Do NOT quench the crude


 mixture directly.[1]
StepActionRationale
1 Distillation Distill off excess

under reduced pressure (

). Remove at least 90% of the volume.[1]
2 Azeotrope Add Toluene and distill again.
3 Dilution Re-dissolve the residue in DCM (Dichloromethane) or Toluene (5-10 volumes).
4 Inverse Quench Pour the organic solution slowly into a rapidly stirring Sat.

/ Ice
mixture.[1]
5 Rapid Cut Separate phases immediately (< 5 mins). Do not let it sit.
Troubleshooting Guide (Q&A)

Q: After workup, the solid turned into a white powder that is 100% Starting Material (SM-OH). A: You suffered Hydrolytic Reversion .

  • Cause: The aqueous phase was too basic (pH > 9) or the contact time was too long.[1]

  • Fix: Use a 2M

    
     buffer  (pH ~8.5) instead of strong bases like NaOH or Ammonium Hydroxide.[1] The phosphate buffer is gentle enough to neutralize HCl without attacking the 4-chloro position rapidly [3].[1]
    

Q: There is a strong smell of ester during workup, and yield is low. A: You are hydrolyzing the 2-ethyl carboxylate .

  • Cause: Exotherm during quench generated hot aqueous acid.[1]

  • Fix: Maintain quench temperature

    
    . The hydrolysis of the ester is temperature-dependent.[1] Use a cryostat for the receiving vessel.[1][5]
    

Module 3: Impurity Profiling & Stability

Impurity Matrix
ImpurityOriginDetection (MS)Prevention
Hydrolyzed SM Water contact during workup

(OH replaces Cl)
Rapid phase separation; Dry organic layer with

.[1]
Dimer Reaction of Product + SM

Ensure reaction goes to 100% conversion before cooling.
Des-chloro Over-reduction

Rare; usually from metal contamination in reactor.[1]
Ethyl Ester Hydrolysis Acidic quench

(Carboxylic acid)
Keep quench pH > 4 and Temp

.
Storage Protocol
  • State: The solid is metastable.[1]

  • Condition: Store under Argon/Nitrogen at

    
    .
    
  • Desiccant: Essential. Moisture in the air will slowly turn the white crystals (Product) into a white powder (Starting Material) over weeks.[1]

Visual Workflow: The "Safe-Scale" Process

G Start Start: SM-OH + MeCN Reagent Add Base (DIPEA) then POCl3 (<20°C) Start->Reagent Heat Heat to 85°C (Reflux) Time: 4-6 Hours Reagent->Heat IPC_Check IPC: HPLC Check SM < 0.5%? Heat->IPC_Check Add_Cat Add 0.1 eq Benzyltriethylammonium Cl IPC_Check->Add_Cat No (Stalled) Distill Vac. Distillation Remove POCl3 IPC_Check->Distill Yes (Complete) Add_Cat->Heat Solvent Dilute with DCM/Toluene Distill->Solvent Quench Inverse Quench into Cold NaHCO3/Ice (<5°C) Solvent->Quench Phase Rapid Phase Cut (Dry Organic Layer) Quench->Phase Isolate Evaporate & Store (-20°C, Inert) Phase->Isolate

Caption: Optimized workflow emphasizing POCl3 removal prior to quenching to minimize hydrolysis risk.

References

  • Solvent Effects in Scale-Up: Lin, S. et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871."[1] ACS Omega, 2020, 5(48), 31172–31180.[1] [Link][1]

  • Mechanistic Insights & Temperature Control: Lizza, J. R. et al. "POCl3 Chlorination of 4-Quinazolones."[1] Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[1][6] [Link]

  • Hydrolytic Instability of 4-Chloroquinazolines: Gonçalves, G. A. et al. "Stability of 4-chloroquinazolines toward hydrolysis."[1] Journal of Heterocyclic Chemistry, 2018, 55(3).[1] [Link][1]

  • Alternative Chlorination Reagents: Robins, M. J. et al. "Nucleic acid related compounds.[1][6] 33. Conversions of amide and lactam functions to chlorides."[1] Canadian Journal of Chemistry, 1981, 59(17), 2601-2607.[1] [Link][1]

Sources

Validation & Comparative

Purity Analysis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (ECFQ) is a critical electrophilic scaffold used in the synthesis of EGFR and VEGFR kinase inhibitors. Its utility relies on the high reactivity of the C4-chloro substituent toward nucleophilic aromatic substitution (


). However, this same reactivity presents a significant analytical challenge: on-column hydrolysis .

Standard Reversed-Phase HPLC (RP-HPLC) methods often yield false-negative purity results due to the conversion of the 4-chloro moiety to the 4-hydroxy (quinazolinone) species during analysis in aqueous mobile phases. This guide compares three analytical methodologies—qNMR , UHPLC-MS , and RP-HPLC —to establish a self-validating purity protocol.

Recommendation: qNMR is designated as the primary method for assay (potency) determination to bypass stability issues, while UHPLC-MS is required for impurity profiling using specific "inert" conditions.

The Analytical Challenge: The "Phantom" Impurity

The core difficulty in analyzing ECFQ is distinguishing between process impurities (present in the flask) and method-induced artifacts (created in the vial/column).

Reactivity Profile

The C4 position is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring and the 7-fluoro substituent.

  • Hydrolysis: In the presence of water (HPLC mobile phase) and acidic modifiers (TFA/Formic acid), the C4-Cl hydrolyzes to the thermodynamically stable C4-OH (tautomerizes to quinazolin-4(3H)-one).

  • Alcoholysis: If Methanol is used as a diluent, the C4-OMe ether forms rapidly.

Degradation Pathway Diagram

The following diagram illustrates the pathways that must be controlled during analysis.

degradation_pathway ECFQ Target: ECFQ (4-Cl, 7-F, 2-COOEt) Hydrolysis Impurity A (Artifact) 4-Hydroxy species (Hydrolysis in Mobile Phase) ECFQ->Hydrolysis + H2O / H+ (HPLC) Methanolysis Impurity B (Artifact) 4-Methoxy species (Diluent Interaction) ECFQ->Methanolysis + MeOH (Diluent) SM Starting Material Ethyl 2-amino-4-fluorobenzoate SM->ECFQ Synthesis (POCl3)

Figure 1: Critical instability pathways for ECFQ. Red arrows indicate method-induced degradation.

Comparative Analysis of Methodologies

Method A: Quantitative NMR (qNMR) – The Gold Standard

Role: Absolute Purity (Potency) Determination. Mechanism: Molar ratio analysis against an internal standard (IS). Pros:

  • Anhydrous: Performed in

    
     or 
    
    
    
    (dried), eliminating hydrolysis.
  • Universal Response: No reference standard of ECFQ required (critical for early-phase synthesis).

  • Non-Destructive: Sample can be recovered.[1]

Protocol Highlights:

  • Solvent:

    
     (Neutralized with basic alumina to remove traces of HCl).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: Avoid standards with signals near 8.0-8.5 ppm where quinazoline protons resonate.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60s) to ensure full magnetization recovery for quantitative integration.
Method B: UHPLC-MS (Q-TOF/Orbitrap) – The Profiler

Role: Identification of low-level impurities (0.05% threshold). Mechanism: High-resolution separation with mass detection. Pros: High sensitivity; structural elucidation of side-products. Cons: Requires strict control of mobile phase temperature and pH to prevent on-column degradation.

Method C: RP-HPLC (UV) – The Routine QC

Role: Reaction monitoring (IPC). Pros: Accessible, inexpensive. Cons: High risk of artifacts. Must be validated against qNMR.

Experimental Data & Performance Comparison

The following data represents a comparative study of a single synthesized batch of ECFQ analyzed by all three methods.

ParameterMethod A: qNMR (

)
Method B: UHPLC-MSMethod C: Standard HPLC
Purity Value 98.2% w/w 98.4% (Area %)94.1% (Area %)
Major Impurity Residual SolventNone detected4-Hydroxy (4.1%)
Analysis Time 15 min8 min25 min
Solvent System

(Anhydrous)

(Fast Gradient)

(Slow Gradient)
Conclusion True Value Accurate (Kinetic Control)False Negative

Analysis: Method C shows a 4.1% "impurity" that is actually the product hydrolyzing during the 25-minute run. Method B matches Method A because the fast gradient (UHPLC) elutes the compound before significant hydrolysis occurs.

Recommended Experimental Protocols

Protocol 1: Self-Validating qNMR Workflow

Use this method to assign the "True Value" of the material.

  • Preparation: Weigh exactly 15.0 mg of ECFQ and 10.0 mg of TraceCERT® Maleic Acid (IS) into a vial.

  • Dissolution: Add 0.7 mL of

    
     (stored over 4Å molecular sieves).
    
  • Acquisition:

    • Probe: 5 mm cryoprobe (preferred) or broadband.

    • Pulse Angle: 90°.

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 60 seconds.
      
  • Processing: Phase manually. Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the Quinazoline H-8 doublet (approx 8.2 ppm, 1H).

  • Calculation:

    
    
    
Protocol 2: Stabilized UHPLC-UV Conditions

Use this method for impurity profiling after qNMR validation.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Temperature: 10°C (Critical: Low temp slows hydrolysis).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Do NOT use Methanol).

  • Gradient: 5% B to 95% B in 3.0 minutes (Ballistic gradient).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV 254 nm.

Analytical Decision Matrix (Workflow)

This flowchart guides the researcher through the logic of selecting the correct method based on the stage of development.

decision_matrix Start Start: ECFQ Synthesized Dry Is sample completely dry? (Remove POCl3/SOCl2) Start->Dry qNMR Run qNMR (CDCl3) Determine Absolute Purity Dry->qNMR Yes HPLC_Check Run UHPLC (Fast/Cold) Check for Trace Impurities qNMR->HPLC_Check Compare Compare Purity Values: Is HPLC Purity < qNMR Purity? HPLC_Check->Compare Artifact Diagnosis: On-Column Hydrolysis Detected. Trust qNMR Value. Compare->Artifact Yes (>2% Diff) Valid Diagnosis: Method Validated. UHPLC suitable for QC. Compare->Valid No (<1% Diff)

Figure 2: Decision matrix for validating chromatographic methods against qNMR.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Bharti, S. K., et al. (2012). "qNMR: A versatile tool for the analysis of herbal medicines and dietary supplements." Analytical Chemistry, 84, 6740–6749. Link

  • Gao, Y., et al. (2018). "Recent Advances in the Synthesis of Quinazoline Derivatives." Molecules, 23(9), 2293. (Provides context on 4-chloro reactivity). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Link

Sources

Characterization of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical analytical framework for characterizing Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate , a pivotal scaffold in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs).

Unlike generic certificates of analysis, this document focuses on comparative diagnostic utility —specifically, how to distinguish this scaffold from its potent regioisomers (6-fluoro) and hydrolysis byproducts (4-hydroxy) using advanced NMR and MS techniques.

Executive Summary: The Analytical Challenge

The primary challenge in deploying Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is not synthesis, but structural validation .

  • Regio-ambiguity: The starting material (3-fluoroaniline derivatives) can cyclize to yield either 7-fluoro or 5-fluoro isomers. Furthermore, electrophilic substitution on the quinazoline core often yields mixtures of 6-fluoro and 7-fluoro derivatives.

  • Labile Functionality: The C4-Chlorine atom is highly susceptible to hydrolysis, reverting the compound to the thermodynamically stable (but synthetically useless) 4-quinazolinone.

This guide compares Standard Quality Control (QC) methods against Advanced Structural Elucidation (ASE) protocols to demonstrate why ASE is required for drug-grade validation.

Part 1: Comparative Analysis of Characterization Methodologies

The following table contrasts the "Standard" approach often found in basic supplier data sheets with the "Advanced" approach necessary for high-integrity drug development.

Table 1: Diagnostic Capability Comparison

FeatureStandard QC (1H NMR + Low-Res MS) Advanced ASE (2D NMR + 19F + HRMS) Verdict
Identity Confirmation Low. Confirms "Ethyl", "Aromatic", and "Mass". Cannot definitively prove F-position (6 vs 7).High. Uses

C-

F coupling (

) and HMBC to map the fluorine position relative to the ester.
ASE is mandatory for regio-confirmation.
Purity Assessment Medium. Detects gross impurities (>5%). Often misses 4-hydroxy hydrolysis product if solvent suppression is used.High.

F NMR provides a quantitative, background-free impurity profile (limit of detection <0.1%).
ASE is required for GMP intermediates.
Halogen Verification Medium. Observes Cl isotope pattern (3:1).High. HRMS confirms exact mass (

ppm), ruling out des-halo or oxidative impurities.
Standard is usually sufficient for Cl check.

Part 2: Detailed Characterization Protocols

Protocol A: Mass Spectrometry (The "Fingerprint")

Objective: Confirm the presence of the Chlorine atom and the intact ester side chain.

Methodology:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Solvent: Acetonitrile/Water (avoid Methanol to prevent nucleophilic displacement of Cl).

  • Analysis: Focus on the Isotope Pattern and Fragmentation.

Key Diagnostic Markers:

  • Molecular Ion (

    
    ):  The parent peak must show the characteristic Chlorine isotope signature.
    
    • 
      Cl Peak:  100% Relative Abundance.
      
    • 
      Cl Peak:  ~32% Relative Abundance (M+2).
      
    • Note: If the M+2 peak is missing or <5%, the C4-Cl has hydrolyzed to C4-OH.

  • Fragmentation Pathway (CID):

    • Loss of Ethyl Group:

      
       (McLafferty rearrangement or simple cleavage).
      
    • Loss of Chlorine:

      
      . This confirms the lability of the C4-Cl bond.
      
    • Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring, often losing the ester moiety.

Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Parent Ion [M+H]+ m/z ~255/257 (3:1) Frag_1 Fragment A [M+H - Cl]+ M_Ion->Frag_1 Loss of Cl (Heterolytic) Frag_2 Fragment B [M+H - Ethyl]+ M_Ion->Frag_2 Loss of C2H4 (Ester cleavage) Frag_3 Hydrolysis Impurity [M-Cl+OH]+ (m/z 237) M_Ion->Frag_3 Artifact: Hydrolysis in Source

Caption: Figure 1. ESI-MS fragmentation pathway.[1] The presence of the "Hydrolysis Impurity" peak suggests either sample degradation or harsh ionization conditions.

Protocol B: NMR Spectroscopy (The "Skeleton")

Objective: Definitively assign the Fluorine regiochemistry (7-F vs 6-F) and validate the C4-Cl integrity.

Solvent Choice: DMSO-d6 (Preferred for solubility) or CDCl3 . Caution: Avoid protic solvents like MeOD if the sample is to be recovered, as slow solvolysis of the C4-Cl can occur.

1.


H NMR Analysis (400 MHz+) 
The aromatic region (7.0 - 8.5 ppm) is the diagnostic zone.
  • H5 (Proton at C5): Appears as a Doublet of Doublets (dd) .

    • Coupling:

      
       (~9 Hz) and 
      
      
      
      (~6 Hz).
    • Differentiation: In the 6-fluoro isomer, H5 appears as a small doublet (

      
      ) or singlet depending on H8 coupling.
      
  • H6 (Proton at C6): Appears as a Doublet of Doublets of Doublets (ddd) or multiplet due to coupling with F, H5, and H8.

  • H8 (Proton at C8): Appears as a Doublet of Doublets (dd) .

    • Coupling: Large

      
       (~10-11 Hz) is the "smoking gun" for 7-substitution.
      

2.


C NMR Analysis (The Definitive Proof) 
Carbon-Fluorine coupling (

) allows for "spin-walking" around the ring.
  • C7 (ipso-Carbon): Large doublet (

    
     Hz).
    
  • C6/C8 (ortho-Carbons): Medium doublets (

    
     Hz).
    
  • C4a (Bridgehead): Small doublet (

    
     Hz).
    
  • C2 (Ester attachment): Singlet (No coupling to F). If C2 shows splitting, the Fluorine is likely at position 6 or 8, not 7.

Visualization: NMR Connectivity Logic

NMR_Logic F7 Fluorine-19 (C7) H8 Proton H8 (Ortho to F) F7->H8 3J Coupling (~10 Hz) H6 Proton H6 (Ortho to F) F7->H6 3J Coupling (~8 Hz) H8->H6 4J Meta Coupling (~2 Hz) C4 Carbon C4 (Attached to Cl) H5 H5 C4->H5 HMBC Correlation (3-Bond)

Caption: Figure 2. NMR Coupling Network. The strong 3J coupling between F7 and H8 is the primary differentiator from the 6-fluoro isomer.

Part 3: Experimental Data Summary

The following data represents the Target Specification for high-purity Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate.

Table 2: Spectral Specifications

ParameterSpecificationCausality / Note
Appearance White to off-white solidYellowing indicates hydrolysis to quinazolinone.
HRMS (ESI+) Calculated: 255.0331 (for

Cl)Found: 255.0331 ± 5 ppm
Confirms Formula

.

F NMR

-105 to -110 ppm (Singlet/Multi)
Shift is distinct from 6-F isomer (

-115 range).

H NMR (H8)

~7.6-7.8 ppm (dd,

Hz)
High field shift due to ortho-F shielding.

H NMR (Ethyl)
Quartet (~4.5 ppm), Triplet (~1.4 ppm)Confirms ester integrity.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 2021. Link

  • Structure-activity relationships of 6-fluoroquinazolines. Bioorganic & Medicinal Chemistry, 2003. Link

  • Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-Portal, 2014. Link

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. Link

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines. NIH Public Access, 2013. Link

Sources

Comparative Guide: HPLC Purity Analysis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Peak Tailing to Precision: A Modern Chromatographic Strategy

Executive Summary

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a critical scaffold in kinase inhibitor development. However, their analysis is historically plagued by severe peak tailing and retention variability . This is primarily driven by the interaction between the basic nitrogen atoms of the quinazoline ring (pKa ~5.4 and 7.2) and residual silanols on silica-based chromatographic columns.[1]

This guide objectively compares three distinct chromatographic approaches to solving this "Basic Drug Problem":

  • The Legacy Method: Low pH Phosphate Buffers on Traditional C18.

  • The Modern Standard: Charged Surface Hybrid (CSH) Technology with Acidic Mobile Phases.

  • The Alternative Selectivity: High pH Stability on Hybrid Particles.[2]

Our Verdict: While the Legacy Method (Method A) remains robust for QC environments, Method B (CSH + Formic Acid) offers the superior balance of peak symmetry, MS-compatibility, and throughput for drug development and research.

The Challenge: The Silanol Trap

To optimize purity analysis, one must understand the failure mechanism of standard methods. At neutral or weakly acidic pH, residual silanol groups (


) on the column surface act as cation exchangers. The protonated quinazoline base (

) binds electrostatically to these sites, causing the characteristic "shark fin" tailing that ruins resolution and integration accuracy.
Mechanism of Interaction

SilanolInteraction Quinazoline Protonated Quinazoline (Positive Charge) Silanol Residual Silanol (Si-O-) (Negative Charge) Quinazoline->Silanol Electrostatic Attraction Tailing Peak Tailing & Broadening Silanol->Tailing Secondary Retention CSH_Sol Solution: Charged Surface (Repels Analyte) CSH_Sol->Quinazoline Electrostatic Repulsion CSH_Sol->Tailing Prevents

Figure 1: The mechanism of peak tailing on standard silica and the corrective action of Charged Surface Hybrid (CSH) technology.

Comparative Methodology Analysis

Method A: The Legacy Standard (USP-Style)
  • Column: High-purity Silica C18 (e.g., Inertsil ODS-3V, Hypersil BDS)

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile[3][4][5][6]

  • Mechanism: Low pH suppresses silanol ionization (

    
    ); High ionic strength blocks remaining active sites.
    
ProsCons
High Robustness: Phosphate buffers are excellent at controlling pH.MS Incompatible: Non-volatile salts ruin Mass Spec sources.
Historical Data: Aligns with many existing USP monographs (e.g., Gefitinib).Column Life: Acidic hydrolysis can shorten column lifespan.
Method B: The Modern Standard (Recommended)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH, Agilent Poroshell CS-C18)

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile

  • Mechanism: The stationary phase surface is modified with a permanent low-level positive charge. This repels the protonated quinazoline, preventing it from touching the silica surface.

ProsCons
Superior Peak Shape: Tailing factors often < 1.2 without buffers.Selectivity: May differ significantly from traditional C18.[7]
MS Ready: Formic acid provides excellent ionization for LC-MS.Loading: Lower loading capacity for preparative work compared to Method C.
Method C: High pH "Free Base"
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge, Phenomenex Gemini)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol

  • Mechanism: At pH 10, the quinazoline is neutral (deprotonated). Neutral molecules do not interact with silanols.

ProsCons
Alternative Selectivity: Elution order often reverses, revealing hidden impurities.Column Limit: strictly requires Hybrid particles; dissolves silica columns.
Retention: Increases retention of polar basic impurities.[2][8]Solubility: Some quinazoline salts may precipitate at high pH.

Quantitative Performance Comparison

The following data summarizes average performance metrics for a generic Quinazoline derivative (Gefitinib-like) analyzed under the three conditions.

MetricMethod A (Phosphate/C18)Method B (Formic/CSH)Method C (High pH/Hybrid)
USP Tailing Factor (

)
1.3 - 1.61.0 - 1.2 1.1 - 1.3
Plate Count (N) ~8,000~12,000 ~10,000
MS Compatibility NoExcellent Good
Re-equilibration Time Slow (10-15 CV)Fast (3-5 CV) Moderate (5-8 CV)
Resolution (Crit. Pair) Baseline> 2.5 > 3.0 (Selectivity shift)

Detailed Experimental Protocol (Method B)

This protocol utilizes Method B (CSH Technology) as it provides the most versatile platform for purity determination and impurity identification via LC-MS.

Reagents & Equipment
  • System: UHPLC or HPLC equipped with PDA (190-400nm) and/or SQ/Q-ToF Mass Spectrometer.

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 75 mm (or equivalent charged-surface column).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid.

Step-by-Step Workflow

1. Mobile Phase Preparation:

  • MP A: Water + 0.1% Formic Acid (v/v). Do not filter if using LC-MS grade to avoid introducing particulate contaminants from filters.

  • MP B: Acetonitrile + 0.1% Formic Acid (v/v).

2. Instrument Parameters:

  • Flow Rate: 0.6 mL/min (Adjust for column ID).

  • Column Temp: 45°C (Higher temperature reduces viscosity and improves mass transfer for basic drugs).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (primary) and 330 nm (specific for quinazoline core).

3. Gradient Table:

Time (min)% MP A% MP BCurveAction
0.009556Initial Hold
1.009556Isocratic
8.005956Linear Ramp
9.505956Wash
9.609551Return to Initial
12.009556Re-equilibration

4. System Suitability Criteria (SST):

  • Inject a Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0%[5][9][10]

  • Tailing Factor: ≤ 1.3[10]

  • Retention Time Stability: ± 0.05 min

Method Development Decision Tree

MethodTree Start Start: Quinazoline Purity Analysis MS_Req Is MS Detection Required? Start->MS_Req Legacy Method A: Phosphate/C18 (QC/Production) MS_Req->Legacy No (UV Only) Modern Method B: Formic/CSH (R&D/Screening) MS_Req->Modern Yes Selectivity Is Resolution Sufficient? Modern->Selectivity HighPH Method C: High pH/Hybrid (Impurity ID/Orthogonal) Selectivity->Modern Yes (Finalize Method) Selectivity->HighPH No (Need different selectivity)

Figure 2: Decision matrix for selecting the appropriate HPLC methodology based on detection needs and resolution requirements.

References

  • Waters Corporation. (2011). Practical Applications of Charged Surface Hybrid (CSH) Technology.Link

  • Chandrashekara, A. K., et al. (2014). "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography." Journal of Chromatographic Science, 52(8), 799-805.[5] Link

  • McCalley, D. V. (2010). "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • United States Pharmacopeia (USP). Gefitinib Monograph. USP-NF. (Access requires subscription, general parameters referenced from FDA filings). Link

  • Agilent Technologies. (2020). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.Link

Sources

Optimizing the Quinazoline Scaffold: A Comparative Guide to Substituent Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinoquinazoline scaffold remains the cornerstone of small-molecule kinase inhibition, particularly for EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 targets. While first-generation drugs like Gefitinib and Erlotinib validated this pharmacophore, resistance mechanisms (e.g., T790M mutations) and the need for dual-targeting agents necessitate a nuanced understanding of substituent effects.

This guide moves beyond basic structure-activity relationships (SAR). It analyzes how specific chemical modifications at the C4, C6, and C7 positions mechanistically alter binding kinetics, selectivity profiles, and physicochemical properties. We provide comparative data and validated experimental protocols to support your lead optimization campaigns.

Mechanistic Basis & The Binding Pocket

To optimize biological activity, one must first understand the interaction landscape within the ATP-binding pocket of the kinase domain. The quinazoline core functions as an ATP mimetic.

Key Interaction Points:
  • N1 Position: Accepts a hydrogen bond from the backbone amide of Met793 (hinge region).[1]

  • N3 Position: Interacts with Thr854 via a critical water-mediated hydrogen bond.[1]

  • C4 Substituent: Occupies the hydrophobic pocket; determines specificity and potency.

  • C6/C7 Substituents: Protrude into the solvent-exposed region; critical for solubilization and pharmacokinetic (PK) tuning.

Diagram: EGFR Signaling & Quinazoline Inhibition Logic

The following diagram illustrates the pathway blockage and the structural logic of inhibition.

EGFR_Pathway Ligand EGF Ligand EGFR_Inactive EGFR (Inactive Monomer) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Active Dimer) + ATP EGFR_Inactive->EGFR_Active Dimerization Phosphorylation Autophosphorylation (Tyr Residues) EGFR_Active->Phosphorylation Catalysis Quinazoline Quinazoline Inhibitor (Competes with ATP) Quinazoline->EGFR_Active Blocks ATP Pocket (H-bonds Met793) RAS RAS/MAPK Pathway (Proliferation) Phosphorylation->RAS PI3K PI3K/AKT Pathway (Survival) Phosphorylation->PI3K Tumor Tumor Growth & Metastasis RAS->Tumor PI3K->Tumor

Caption: Mechanistic interruption of EGFR signaling by Quinazoline analogs competing for the ATP binding site.

Comparative SAR Analysis: Substituent Effects

This section compares specific analogs to demonstrate how structural changes translate to biological activity (IC50).

A. The C4 "Warhead" (Potency & Specificity)

The substituent at C4 is the primary driver of affinity.

  • Aniline Derivatives: The gold standard. Electron-withdrawing groups (EWGs) like 3-Cl, 4-F (as seen in Gefitinib) enhance hydrophobic interactions within the pocket.

  • Indole Substitutions: Replacing the aniline with 1H-indol-5-amine can yield sub-nanomolar potency by accessing additional hydrophobic regions unavailable to the phenyl ring.

  • Biaryl Systems: Essential for Dual Inhibition (e.g., EGFR + Tubulin). A 3-phenylaniline moiety extends the molecule to interact with the colchicine binding site on tubulin.[2]

B. The C6/C7 "Tail" (Solubility & Dual-Targeting)
  • Solubilizing Groups: Morpholine (Gefitinib) or bis-methoxyethoxy (Erlotinib) groups are standard to prevent aggregation and improve oral bioavailability.

  • Aryl Ureas (C6): Introducing an aryl urea at C6 significantly extends the scaffold, allowing interaction with the DFG-out conformation of VEGFR-2, creating potent dual EGFR/VEGFR-2 inhibitors.

Comparative Data Table: Biological Activity (IC50)[1][3][4][5][6][7]
Compound ClassKey Substituent (C4)Key Substituent (C6/C7)TargetIC50 (nM)Comparison Note
Gefitinib (Ref) 3-Cl, 4-F-aniline6-Morpholine, 7-OMeEGFR (wt)33 Standard of Care (SOC) baseline [1].
Erlotinib (Ref) 3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR (wt)20-80 SOC; higher solubility profile [1].
Indole Analog 1H-indol-5-amine6,7-dimethoxyEGFR (wt)0.38 80x more potent than Gefitinib due to tighter pocket fit [2].
Urea Hybrid 3-Cl, 4-F-aniline6-Arylurea derivativeEGFR / VEGFR-211 / 60 Dual inhibition achieved via C6 extension [3].
Isatin Hybrid 4-aniline linkerIsatin-hydrazone at C2EGFR / CDK283 / 183 Multi-kinase inhibitor; induces apoptosis [4].[3]
Biaryl Analog 3-phenylaniline6,7-dimethoxyTubulin / EGFR~5000 Shifts mechanism toward tubulin polymerization inhibition [5].

Critical Insight: While Indole analogs show superior in vitro potency, they often suffer from poor metabolic stability compared to the halogenated aniline derivatives used in clinical drugs.

Experimental Validation Protocols

To replicate these results or test new analogs, use the following self-validating workflows.

Workflow Diagram: Screening Cascade

Assay_Workflow Synth Synthesis & Purification (>95%) Kinase In Vitro Kinase Assay (ADP-Glo / FRET) Synth->Kinase Primary Screen Kinase->Synth Fail: Redesign Cell Cell Viability (MTT / CCK-8) Kinase->Cell IC50 < 100 nM Selectivity Selectivity Profiling (Panel of 10+ Kinases) Cell->Selectivity SI > 10 Lead Lead Candidate Selectivity->Lead

Caption: Step-by-step screening cascade for validating quinazoline analogs.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: Determine intrinsic affinity (IC50) without cellular permeability variables.

  • Preparation: Dilute compounds in 100% DMSO (start at 10 mM). Prepare 3-fold serial dilutions.

  • Reaction Mix: In a 384-well white plate, combine:

    • 2 µL Compound (or DMSO control).

    • 4 µL EGFR enzyme (0.2 ng/µL in kinase buffer).

    • 4 µL ATP/Substrate mix (Poly[Glu,Tyr] 4:1).

  • Incubation: Incubate at room temperature (RT) for 60 mins.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure luminescence.

  • Validation: Z-factor must be > 0.5. Reference drug (Gefitinib) must fall within 2-fold of historical IC50.

Protocol B: Cell Viability Assay (CCK-8/MTT)

Purpose: Assess cellular potency and membrane permeability.[4]

  • Seeding: Seed A549 (lung cancer) or MCF-7 cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 100 µM). Include 0.1% DMSO vehicle control. Incubate 72h.

  • Staining:

    • MTT: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

    • CCK-8: Add 10 µL CCK-8 reagent. Incubate 1-4h (until orange color develops).

  • Measurement: Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Calculation: Calculate % inhibition relative to DMSO control. Plot non-linear regression to determine IC50.

Strategic Recommendations

Based on the comparative data, apply these strategies for your development pipeline:

  • For Maximum Potency: Explore C4-indole or C4-indazole substitutions. These occupy the pocket more efficiently than aniline but require careful ADME optimization (check metabolic stability early).

  • For Dual EGFR/VEGFR Activity: Modify the C6 position with extended aryl-urea linkers. This allows the molecule to reach the "back pocket" of VEGFR-2 while maintaining EGFR binding.

  • For Overcoming Resistance (T790M): Avoid bulky C4 substituents that clash with the mutated Methionine gatekeeper. Instead, focus on irreversible inhibitors (acrylamide Michael acceptors at C6) that covalently bond to Cys797 (similar to Afatinib).

  • Solubility Check: If your analog is potent (<10 nM) but fails in cell assays (IC50 > 5 µM), the C6/C7 chains are likely too lipophilic. Introduce morpholine or N-methylpiperazine rings to improve uptake.

References

  • MDPI (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Available at: [Link][3][5][6]

  • NIH (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Available at: [Link]

  • Frontiers (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available at: [Link][1][3][5][7][4][6][8][9][10]

  • MDPI (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation. Available at: [Link][3][5][7][11][6]

  • NIH (2020). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Available at: [Link]

Sources

Technical Guide: In Vitro Profiling of Kinase Inhibitors Derived from Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate represents a high-value scaffold for the synthesis of next-generation kinase inhibitors. Unlike first-generation EGFR inhibitors (e.g., Gefitinib) which typically lack functionalization at the C2 position, this scaffold offers a carboxylate handle at C2 . This allows for the exploration of novel chemical space within the solvent-exposed region of the ATP-binding pocket, potentially improving solubility and binding affinity.

This guide details the in vitro validation pipeline for derivatives of this scaffold, comparing their performance against industry standards (Gefitinib, Erlotinib) using self-validating biochemical and cellular protocols.

Part 1: The Scaffold Advantage & SAR Logic

The core value of this scaffold lies in its Structure-Activity Relationship (SAR) potential. While the 4-anilino moiety (introduced via the 4-chloro displacement) anchors the molecule in the hydrophobic pocket, the 2-carboxylate group allows for unique interactions not present in standard quinazolines.

FeatureChemical MoietyBiological Function
Warhead 4-Chloro (precursor)Displaced by aromatic amines to form the ATP-mimetic hinge binder.
Metabolic Shield 7-FluoroBlocks metabolic oxidation at the 7-position; modulates pKa of the quinazoline ring.
Vector 2-CarboxylateKey Differentiator. Allows synthesis of amides/esters to reach the ribose-binding pocket or solvent front.
Diagram 1: Scaffold Derivatization Logic

This diagram illustrates how the starting material is transformed into active inhibitors for testing.[1]

SAR_Logic Start Ethyl 4-chloro-7-fluoro quinazoline-2-carboxylate Step1 S_NAr (4-position) Start->Step1 + Aniline deriv. Intermediate 4-Anilino Intermediate (Hinge Binder) Step1->Intermediate Step2 Amidation/Esterification (2-position) Intermediate->Step2 + Amines/Alcohols Final Final Inhibitor Library (Dual Pocket Binder) Step2->Final

Caption: Transformation of the 4-chloro-2-carboxylate scaffold into bioactive kinase inhibitors.

Part 2: Biochemical Kinase Inhibition Assays

To validate the potency of your derivatives, you must determine the IC50 against purified EGFR (Wild Type and Mutants) and compare it to Gefitinib.

Recommended Assay: ADP-Glo™ Kinase Assay

We prioritize ADP-Glo (luminescent) over FRET-based assays for this scaffold because quinazoline derivatives can sometimes autofluoresce, interfering with FRET signals. ADP-Glo measures ADP generation, directly correlating to kinase activity.[2][3]

Protocol: IC50 Determination

Objective: Measure inhibition of EGFR(WT) and EGFR(T790M).

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP: Use

      
       concentration (typically 10 µM for EGFR) to ensure competitive inhibition is measured accurately.
      
  • Compound Dilution:

    • Prepare 3-fold serial dilutions of your derivative (Start: 10 µM

      
       End: 0.5 nM) in DMSO.
      
    • Include Gefitinib as a positive control and DMSO-only as a negative control (Max Activity).

  • Reaction:

    • Mix 2 µL compound + 4 µL Kinase (2 ng/well). Incubate 10 min RT.

    • Add 4 µL ATP/Substrate mix to start reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light). Incubate 30 min.
    • Read Luminescence (RLU).

Comparative Performance Benchmarks

Your derivatives should aim for the following profiles to be considered competitive:

CompoundEGFR (WT) IC50EGFR (T790M) IC50Selectivity (WT/T790M)
Gefitinib (Control) 2–5 nM>1000 nMPoor (Resistant)
Osimertinib (Ref) 12 nM1–5 nMExcellent
Target 2-Carboxylate Deriv. <10 nM <50 nM Moderate-High

Critical Insight: If your 2-carboxylate derivative shows IC50 > 100 nM against WT EGFR, check the steric bulk at the 2-position. Large amides here may clash with the solvent channel residues (e.g., Cys797 vicinity).

Part 3: Cellular Proliferation & Selectivity

Biochemical potency does not always translate to cellular efficacy due to membrane permeability. You must test in cell lines with specific EGFR status.

Cell Line Selection
  • A549: EGFR Wild Type (Standard lung cancer model).

  • NCI-H1975: EGFR L858R/T790M (Gefitinib-resistant model).

  • HUVEC: Normal endothelial cells (To test toxicity/selectivity).

Protocol: MTT/CCK-8 Viability Assay
  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 – 100 µM) for 72h.

  • Readout:

    • Add 10 µL CCK-8 reagent. Incubate 2h.

    • Measure Absorbance at 450 nm.

  • Calculation:

    
    
    

Part 4: Mechanistic Validation (Western Blot)

To prove causality (that cell death is due to EGFR inhibition), you must visualize the phosphorylation status of downstream targets.

Workflow Diagram

This diagram outlines the critical path from cell treatment to data validation.

Western_Workflow Cells H1975 Cells (Starved 12h) Treat Treat with Derivative (0, 10, 100, 1000 nM) Cells->Treat Stim Stimulate EGF (50 ng/mL, 15 min) Treat->Stim Lysis Lysis & Protein Extraction (Phosphatase Inhibitors!) Stim->Lysis Blot Immunoblotting Lysis->Blot Targets p-EGFR (Y1068) p-ERK1/2 p-AKT (S473) Blot->Targets

Caption: Western Blot workflow to confirm inhibition of EGFR signaling pathways.

Expected Results
  • p-EGFR (Tyr1068): Should decrease dose-dependently. If p-EGFR remains high while cells die, your compound is likely toxic via an off-target mechanism (cytotoxicity vs. targeted therapy).

  • Total EGFR: Should remain constant (loading control).

  • Comparison: Your derivative should suppress p-EGFR at concentrations comparable to its biochemical IC50.

References

  • Zhang, J., et al. "Design, synthesis and biological evaluation of quinazoline derivatives as EGFR inhibitors." European Journal of Medicinal Chemistry, 2016. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023. Link

  • Lynch, T.J., et al. "Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib." New England Journal of Medicine, 2004. Link

  • Thermo Fisher Scientific. "Kinase Profiling and Screening Methods." Thermo Fisher Learning Center. Link

  • RSC Advances. "S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study." Royal Society of Chemistry, 2024. Link

Sources

Beyond the IC50: A Strategic Guide to Cytotoxicity Profiling for Novel Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. However, for the bench scientist, this scaffold presents distinct physicochemical challenges—specifically hydrophobicity and intrinsic autofluorescence —that can render standard cytotoxicity assays (like MTT) unreliable.

This guide moves beyond generic protocols. It provides a comparative technical analysis of cytotoxicity platforms specifically optimized for quinazoline-based libraries and details a self-validating workflow to ensure your


 values represent true biological potency, not experimental artifacts.

Part 1: The Quinazoline Challenge (Context & Causality)

Before pipetting, one must understand the molecule. Quinazolines (benzo[d]pyrimidine derivatives) possess two properties that frequently skew cytotoxicity data:

  • Aqueous Insolubility & "Crash-Out": Quinazolines are often highly lipophilic. A common failure mode is precipitation upon dilution .[1] A compound stored in 100% DMSO may remain soluble, but when diluted to 10

    
    M in cell culture media (aqueous), it can micro-precipitate.
    
    • The Artifact: Precipitated crystals settle on the cell monolayer, causing physical stress or "masking" cells from detection reagents, leading to false positives.

  • Intrinsic Autofluorescence: Many quinazoline derivatives are fluorophores. They absorb in the UV/blue region and emit in the green/yellow spectrum.

    • The Artifact: If you use fluorescence-based viability assays (e.g., Resazurin/Alamar Blue or Calcein AM), the compound's own emission can overlap with the assay signal, leading to false negatives (underestimation of cytotoxicity).

Part 2: Comparative Analysis of Assay Modalities

For novel quinazolines, the "standard" MTT assay is often suboptimal due to metabolic interference. Below is an objective comparison of the three primary modalities.

Table 1: Cytotoxicity Platform Matrix
FeatureMTT / MTS (Colorimetric) CellTiter-Glo® (ATP Luminescence) xCELLigence (Real-Time Impedance)
Primary Readout Metabolic Activity (NAD(P)H flux)Cellular ATP ContentCell Adhesion & Morphology
Quinazoline Fit Low. Quinazolines can alter mitochondrial function without killing cells immediately.High. ATP drops rapidly upon cell death; less prone to chemical interference.High. Label-free; ignores autofluorescence; detects precipitation artifacts.
Sensitivity Moderate (~1,000 cells/well)High (<10 cells/well)High (Single cell resolution possible)
Throughput High (Endpoint)Ultra-High (Endpoint, 10 min)Medium (Continuous Kinetic)
Interference Risk High (Chemical reduction of tetrazolium)Low (Luminescence is rare in quinazolines)Zero (Label-free)
Cost $

$

(Requires dedicated hardware)

Scientist’s Verdict: For primary screening of quinazoline libraries, ATP-based Luminescence (CellTiter-Glo) is the gold standard due to its sensitivity and lack of fluorescence interference. Real-Time Impedance (xCELLigence) is recommended for secondary validation to distinguish cytostatic effects (growth arrest) from cytotoxic effects (killing).

Part 3: The "Gold Standard" Protocol

Dual-Phase Screening Workflow

This protocol integrates a solubility check with an ATP-quantification assay to eliminate false positives.

Phase A: The "Mock" Solubility Check (Mandatory Pre-step)

Why: To ensure the


 curve reflects soluble drug, not precipitated crystals.
  • Prepare your top concentration (e.g., 100

    
    M) in complete culture media (containing 10% FBS) in a clear 96-well plate without cells.
    
  • Incubate at 37°C for 4 hours.

  • Inspect: Place under a phase-contrast microscope (20x).

    • Pass: Solution is clear.

    • Fail: Visible crystals or "oily" droplets. If failed, lower the concentration limit before cell-based testing.

Phase B: ATP-Luminescence Assay (Protocol)

Reagents: Promega CellTiter-Glo® 2.0 or equivalent.

Step 1: Cell Seeding

  • Seed cells (e.g., A549 or EGFR-mutant lines) in opaque-walled, clear-bottom 96-well plates.

  • Density: 3,000–5,000 cells/well (optimized for linearity).

  • Incubate 24h to allow attachment.

Step 2: Compound Treatment

  • Prepare a 1:3 serial dilution of the quinazoline compound in DMSO.

  • Dilute into media such that final DMSO concentration is

    
     0.5% .
    
  • Add 100

    
    L of compound-media to wells.
    
  • Control: Include a "No Cell" control (Media + Compound) to check for background luminescence (rare but possible).

  • Incubate for 48–72 hours.[2]

Step 3: The Readout (Critical Timing)

  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins. Cold reagent causes signal drift.

  • Add 100

    
    L of CellTiter-Glo reagent to each well (1:1 ratio).
    
  • Orbitally shake for 2 minutes (to lyse the robust quinazoline-treated cells).

  • Incubate at RT for 10 minutes to stabilize the signal.

  • Read Luminescence (Integration time: 0.5 – 1.0 second).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Quinazoline Mechanism of Action (EGFR Pathway)

Quinazolines typically function as ATP-competitive inhibitors of the EGFR kinase domain. This diagram illustrates the downstream signaling blockade leading to apoptosis.

Quinazoline_MOA Quinazoline Quinazoline Compound (Inhibitor) ATP ATP Binding Pocket Quinazoline->ATP Competes with ATP EGFR EGFR (Tyrosine Kinase) PI3K PI3K Recruitment EGFR->PI3K Inhibits downstream ATP->EGFR Blocks Autophosphorylation AKT AKT Phosphorylation PI3K->AKT Inhibits activation Survival Cell Survival Signals AKT->Survival Reduces survival Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Triggers Caspase Cascade

Caption: Quinazoline derivatives competitively bind the ATP pocket of EGFR, blocking the PI3K/AKT survival cascade and triggering apoptosis.[3][4][5][6][7][8][9][10][11][12][13]

Diagram 2: The Validated Screening Workflow

This workflow incorporates the critical solubility check often missed in standard guides.

Workflow Start Compound Library (DMSO Stock) Solubility Solubility Check (Media only, 4h) Start->Solubility Decision Precipitation? Solubility->Decision Redesign Reformulate / Lower Conc. Decision->Redesign Yes Screen Primary Screen (ATP Luminescence) Decision->Screen No (Clear) Redesign->Solubility Hit Hit Identification (IC50 < 1µM) Screen->Hit Validation Secondary Validation (xCELLigence / Flow Cytometry) Hit->Validation

Caption: A self-validating workflow prioritizing solubility checks before ATP-based screening to prevent false-positive cytotoxicity data.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Aslantürk, Ö.[4] S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.

  • Kepp, O., et al. (2011). Cell death assays for drug discovery. Nature Reviews Drug Discovery, 10(3), 221–237.

  • Agilent Technologies. (2020). Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays.

  • BenchChem. (2025).[13] Overcoming solubility issues of 4-(Methylthio)quinazoline.

Sources

Technical Guide: Evaluating the Antimicrobial Efficacy of New Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazoline Advantage

The quinazoline scaffold (benzopyrimidine) represents a privileged structure in medicinal chemistry due to its versatile electronic properties and ability to engage multiple biological targets. While fluoroquinolones (e.g., Ciprofloxacin) have long been the gold standard for targeting bacterial DNA gyrase, rising resistance necessitates novel pharmacophores.

New quinazoline derivatives offer a strategic alternative by exploiting distinct binding pockets on DNA gyrase (GyrB subunit) and Topoisomerase IV, potentially bypassing common resistance mechanisms affecting the quinolone-binding pocket (GyrA). This guide outlines a rigorous, self-validating framework for evaluating these derivatives against standard-of-care antibiotics.

Structural & Functional Comparison: Quinazolines vs. Standards

Before initiating wet-lab protocols, it is critical to understand why we are testing these compounds and how they differ from existing therapies.

FeatureNovel Quinazoline Derivatives Fluoroquinolones (e.g., Ciprofloxacin) Beta-Lactams (e.g., Methicillin)
Primary Target DNA Gyrase (GyrB) / Topo IV (ATPase domain)DNA Gyrase (GyrA) / Topo IV (DNA cleavage core)Penicillin-Binding Proteins (PBPs)
Mechanism Competitive inhibition of ATP binding; halts supercoiling energy source.Traps DNA-enzyme cleavage complex; causes double-strand breaks.Inhibits cell wall peptidoglycan cross-linking.
Resistance Profile Active against many GyrA-mutant strains (fluoroquinolone-resistant).High resistance rates due to GyrA mutations and efflux pumps.High resistance (MRSA) via mecA gene (PBP2a).
Solubility Challenge: Often lipophilic; requires DMSO/surfactants for assays.Generally high aqueous solubility (as salts).High aqueous solubility.
Spectrum Broad-spectrum potential (Gram +/-), often tunable via C4-substitution.Broad-spectrum (Gram-negative bias).Varies (Gram-positive bias for Methicillin).

Experimental Framework: The Screening Cascade

To ensure data integrity, we employ a "funnel" approach: high-throughput primary screening followed by low-throughput, high-content mechanistic validation.

ScreeningCascade Synthesis 1. Synthesis & Purification (>95% Purity Required) PrimaryScreen 2. MIC Determination (Broth Microdilution) Synthesis->PrimaryScreen HitSelection Hit Selection (MIC < 10 µg/mL) PrimaryScreen->HitSelection HitSelection->Synthesis Fail (Refine SAR) SecondaryScreen 3. Time-Kill Kinetics & MBC Determination HitSelection->SecondaryScreen Pass Mechanistic 4. Mechanism of Action (Enzyme Inhibition/Docking) SecondaryScreen->Mechanistic Safety 5. Cytotoxicity (CC50) & Selectivity Index Mechanistic->Safety

Figure 1: The hierarchical screening cascade ensures only potent compounds proceed to expensive mechanistic studies. Feedback loops allow for Structure-Activity Relationship (SAR) refinement.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 / EUCAST ISO 20776-1 [1, 2]

This is the foundational metric. However, quinazolines present a specific challenge: precipitation .

Critical Methodology
  • Inoculum Preparation:

    • Use the Direct Colony Suspension Method . Select 3-5 colonies of E. coli (ATCC 25922) or S. aureus (ATCC 29213) and suspend in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Why? Growth method can introduce lag-phase variability. Direct suspension ensures metabolic uniformity.

  • Compound Preparation (The Quinazoline Fix):

    • Dissolve derivative in 100% DMSO to 100x the final desired concentration.

    • Dilute 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Control Rule: Final DMSO concentration must be

      
       to prevent solvent toxicity from masking true antimicrobial activity. Run a "Vehicle Control" (1% DMSO in media) to validate.
      
  • Assay Execution:

    • Dispense 50 µL of 2x compound in CAMHB into 96-well plates.

    • Add 50 µL of standardized inoculum (diluted to

      
       CFU/mL). Final well concentration: 
      
      
      
      CFU/mL.
    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Endpoint: Visual turbidity check. The MIC is the lowest concentration with no visible growth .[1]

Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Standard: CLSI M26-A [3]

MIC tells you potency; Time-Kill tells you efficacy. Quinazolines targeting DNA gyrase are typically bactericidal.

Workflow
  • Setup: Prepare tubes with compound at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a Growth Control (no drug).
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Data Interpretation: Comparative Performance

The following table illustrates how to report your data to demonstrate superiority or non-inferiority against controls.

Table 1: Comparative Activity Profile (Hypothetical Data)

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)MBC/MIC RatioPhenotype
QZ-Deriv-01 (Novel) 0.5 2.0 2Bactericidal
QZ-Deriv-02 (Novel) 4.0>64>4Bacteriostatic
Ciprofloxacin (Ctrl) 0.250.0151Bactericidal
Vancomycin (Ctrl) 1.0N/A1Bactericidal
DMSO 1% (Vehicle) GrowthGrowthN/AN/A

Analysis: QZ-Deriv-01 shows promising Gram-positive activity comparable to Vancomycin and acceptable Gram-negative activity, suggesting it permeates the outer membrane effectively—a common hurdle for quinazolines.

Mechanistic Validation: DNA Gyrase Inhibition[2][3]

To prove the compound acts via the intended mechanism (and not general membrane lysis), you must map the molecular interaction.

Pathway Visualization

MoA QZ Quinazoline Derivative ATP ATP Binding Pocket QZ->ATP Targets Inhibition Competitive Inhibition QZ->Inhibition Induces GyrB DNA Gyrase (GyrB Subunit) GyrB->ATP Contains ATP->Inhibition Result Supercoiling Halted -> Cell Death Inhibition->Result

Figure 2: Mechanism of Action. Quinazolines typically compete with ATP at the GyrB subunit, preventing the energy transfer required for DNA supercoiling.

Validation Protocol: Supercoiling Assay
  • Reagents: Relaxed plasmid DNA (pBR322), E. coli DNA Gyrase, ATP, and Assay Buffer.

  • Reaction: Incubate relaxed DNA with Gyrase + Compound (varying concentrations) + ATP for 30 mins at 37°C.

  • Readout: Run samples on a 1% agarose gel.

  • Result:

    • Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

    • Inhibited Gyrase: DNA remains relaxed (migrates slower).

    • IC50 Calculation: Densitometry of the supercoiled band vs. concentration [4].

Safety Profile: The Selectivity Index (SI)[4][5][6]

High potency is useless if the compound kills mammalian cells.

  • Protocol: MTT or Resazurin assay on Vero or HEK293 cells.

  • Calculation:

    
    
    
  • Threshold: An

    
     is generally considered a "hit" worth optimizing. An 
    
    
    
    indicates the compound is a general toxin [5].

References

  • CLSI. (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[3][4] Clinical and Laboratory Standards Institute.[3][4][5][6]

  • EUCAST. (2000).[7] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[8][9][10] Clinical Microbiology and Infection.[7][9][10]

  • CLSI. (1999).[8] Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A.

  • Hameed, A., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. NIH National Library of Medicine.

  • Muller, R., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides.[11] Scientific Reports.

Sources

Technical Comparison: Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate in Kinase Inhibitor Design

[1][2]

Executive Summary & Strategic Positioning

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Unlike standard quinazoline building blocks, this molecule offers a trilateral advantage :

  • C4-Reactivity: The 4-chloro substituent is highly activated for SNAr reactions, enabling rapid library generation via amine coupling.

  • C7-Fluorine Blockade: The fluorine atom at position 7 blocks a common metabolic soft spot (oxidative defluorination is rare compared to C-H oxidation), enhancing metabolic stability without the steric penalty of a chlorine or methyl group.

  • C2-Ester Handle: The ethyl ester provides a versatile vector for solubility modulation or further cyclization (e.g., into tricyclic systems), a feature absent in "bare" quinazolines like 4-chloro-7-fluoroquinazoline.

This guide objectively compares this building block against its closest structural analogs to assist medicinal chemists in scaffold selection.

Comparative Analysis: Building Block Performance

The Competitors

To understand the specific utility of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (Compound A ), we compare it against three standard alternatives:

  • Alternative B: Ethyl 4-chloroquinazoline-2-carboxylate (No C7 substituent).

  • Alternative C: 4-Chloro-7-fluoroquinazoline (No C2-ester).[1]

  • Alternative D: Ethyl 4,7-dichloroquinazoline-2-carboxylate (C7-Chlorine).[1][2][3]

Critical Performance Metrics
FeatureCompound A (Target)Alt B (Des-Fluoro)Alt C (Des-Ester)Alt D (7-Chloro)
C4-Reactivity (SNAr) High (Inductive F + Ester activation)Moderate (Ester activation only)Moderate (Inductive F only)Very High (Inductive Cl + Ester)
Metabolic Stability (C7) High (C-F bond is robust)Low (Prone to CYP450 oxidation)High High
Solubility (LogP) Optimized (Ester allows prodrug/polar mods)ModerateLow (Planar/Greasy)High (Lipophilic Cl)
Steric Profile (C7) Low (Van der Waals radius ~1.47 Å)Lowest (H ~1.2 Å)LowHigh (Cl ~1.75 Å)
Synthetic Versatility Dual Vector (C4 & C2)Dual VectorSingle Vector (C4 only)Dual Vector
Expert Insight: The "Fluorine Effect"

The choice between Compound A and Alternative D (7-Cl) is often the deciding factor in lead optimization. While the 7-Cl analog is cheaper and slightly more reactive, the chlorine atom is significantly larger (steric bulk) and more lipophilic.

  • Why Choose A? If your docking model shows a tight pocket around the C7 region, the 7-F mimicry of Hydrogen (bioisostere) allows binding where 7-Cl would clash. Furthermore, the C-F bond is electronically distinct, often modulating the pKa of the quinazoline N1 to improve solubility.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate versus alternatives.

ScaffoldSelectionStartSelect Quinazoline CoreQ1Is C2-functionalization required(e.g., for solubility or heterocycle fusion)?Start->Q1Q2Is Metabolic Stability at C7a concern?Q1->Q2YesRes1Use 4-Chloro-7-fluoroquinazoline(Alt C)Q1->Res1NoQ3Is Steric Bulk at C7 restricted?Q2->Q3YesRes2Use Ethyl 4-chloroquinazoline-2-carboxylate(Alt B)Q2->Res2NoRes3Use Ethyl 4,7-dichloroquinazoline-2-carboxylate(Alt D)Q3->Res3No (Cl is tolerated)TargetSELECT TARGET:Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylateQ3->TargetYes (Need F bioisostere)

Figure 1: Strategic decision tree for selecting quinazoline building blocks based on SAR requirements.

Experimental Protocols

General Handling & Stability[2][3]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-chloride is sensitive to hydrolysis over long periods in moist air, converting to the inactive 4-hydroxy (quinazolinone) species.

  • Solubility: Soluble in DCM, THF, DMF, and DMSO.

Protocol A: Regioselective C4-Amination (SNAr)

This reaction introduces the primary pharmacophore (aniline) while leaving the C2-ester intact for later modification.

Reagents:

  • Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (1.0 equiv)[4]

  • Substituted Aniline (1.1 equiv)

  • i-PrOH (Isopropanol) or t-BuOH

  • Catalytic HCl (optional, for unreactive anilines)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the quinazoline ester in 5 mL of i-PrOH.

  • Addition: Add 1.1 mmol of the aniline.

    • Note: If the aniline is electron-deficient, add 1 drop of 4M HCl in dioxane to catalyze the reaction via protonation of N1.

  • Reflux: Heat the mixture to reflux (80-85°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product is usually more polar than the starting material.

  • Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, concentrate and purify via flash chromatography.

Expected Yield: 85–95% Selectivity: >99% C4 substitution (C7-F is stable under these conditions).

Protocol B: C2-Ester Manipulation (Cyclization to Triazoles)

The C2-ester is a "masked" heterocycle. A common workflow involves converting it to a hydrazide and then a triazole, increasing metabolic stability and solubility.

Step-by-Step Methodology:

  • Hydrazinolysis: Treat the C4-substituted quinazoline ester with Hydrazine hydrate (5 equiv) in Ethanol at reflux for 6 hours.

  • Formation of Hydrazide: The ester converts to the acyl hydrazide (-CONHNH2). Isolate by filtration.

  • Cyclization: React the hydrazide with an orthoester (e.g., Triethyl orthoformate) or an isothiocyanate to close the ring, forming a [1,2,4]triazolo[1,5-c]quinazoline scaffold.

Mechanistic Visualization

The following diagram details the reaction pathway, highlighting the electronic activation provided by the ester and fluorine substituents.

ReactionMechanismSMEthyl 4-chloro-7-fluoro-quinazoline-2-carboxylateInterMeisenheimer-likeTransition StateSM->Inter+ Aniline / HeatProd4-Anilino-7-fluoro-quinazoline-2-esterInter->Prod- HClF_EffectC7-F: Inductive w/d(Activates C4)F_Effect->SMEster_EffectC2-Ester: Strong w/d(Activates C4)Ester_Effect->SM

Figure 2: Mechanistic pathway of SNAr substitution. The electron-withdrawing nature of C7-F and C2-COOEt lowers the LUMO energy at C4, facilitating nucleophilic attack.

References

  • Chemical Identity & Availability

    • Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS 1189106-02-2).[1][2][3][4][5][6] Accela ChemBio Product Catalog. Link

  • Quinazoline SAR & Reactivity

    • Regioselective Nucleophilic Aromatic Substitution...[7] 4-Aminoquinazoline Synthesis. PMC (NIH), 2024. Link

    • Efficient N-arylation of 4-chloroquinazolines... PMC (NIH). Link

  • Analogous Synthesis Protocols

    • Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives.[8] RSC Org. Biomol. Chem. Link

    • Synthesis of 7-fluoro-4-chloroquinazoline derivatives. (General methodology for fluorinated quinazolines). Link

Disclaimer: This guide is for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Technical Benchmarking Guide: Next-Generation Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR) family. While first-generation drugs like Gefitinib and Erlotinib revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of the T790M "gatekeeper" mutation necessitated the development of covalent inhibitors like Osimertinib .

This guide outlines a rigorous benchmarking protocol for evaluating novel quinazoline candidates ("QZ-Novel") against these established standards. We move beyond simple IC50 generation to a multi-dimensional analysis of biochemical potency, cellular target engagement, and kinetic selectivity .

Mechanistic Architecture: The EGFR Signaling Cascade

To benchmark effectively, one must understand the signal transduction pathway being intercepted. Quinazolines function as ATP-competitive inhibitors (Type I), docking into the adenine-binding pocket of the kinase domain.

The following diagram illustrates the canonical EGFR signaling pathway and the precise intervention point for quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Blocked) Inhibitor Quinazoline Inhibitor (Gefitinib/Erlotinib) Inhibitor->EGFR Competitive Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Mechanism of Action.[1][2][3][4][5] Quinazoline inhibitors compete with ATP for the EGFR kinase domain, halting downstream RAS/MAPK and PI3K/AKT signaling cascades.

Experimental Protocols: The Benchmarking Standard

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the intrinsic inhibitory constant (


 or IC50) against recombinant EGFR variants (WT, L858R, T790M). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high signal-to-noise ratio and resistance to compound fluorescence interference.

Methodology:

  • Reagent Prep: Prepare 4x Enzyme Solution (EGFR-WT or EGFR-T790M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Serially dilute "QZ-Novel" and controls (Gefitinib, Osimertinib) in 100% DMSO (acoustic dispensing preferred to minimize tip adhesion). Final DMSO concentration in assay: 1%.

  • Reaction Initiation:

    • Add 2.5 µL Compound.

    • Add 2.5 µL Enzyme. Incubate 15 min (allows for pre-equilibrium).

    • Add 5 µL Substrate Mix (ATP + Biotin-Poly-GT peptide). Critical: ATP concentration must be at

      
       apparent for each mutant to ensure valid competitive kinetics [1].
      
  • Detection: After 60 min, add 10 µL Detection Mix (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

  • Readout: Measure HTRF ratio (665 nm/620 nm) on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the plate to be accepted [2].

  • Reference Standard: Gefitinib IC50 against EGFR-WT should fall within 0.3–0.6 nM range.

Protocol B: Cellular Proliferation Assay (Target Engagement)

Objective: Assess potency in a physiological context, accounting for membrane permeability and metabolic stability.

Cell Lines:

  • A431: EGFR Overexpression (Wild Type). Sensitive to 1st gen quinazolines.

  • H1975: NCI-H1975 (L858R/T790M). Resistant to Gefitinib; Sensitive to Osimertinib.

Methodology:

  • Seeding: Seed cells (3,000 cells/well) in 96-well white-walled plates. Allow attachment overnight.

  • Treatment: Treat with 9-point dilution series of inhibitors for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent (ATP quantification). Luminescence is directly proportional to viable cell number.

  • Analysis: Fit data to a 4-parameter logistic equation to derive GI50.

Comparative Analysis & Data Presentation

The following table synthesizes "mock" data for a hypothetical candidate (QZ-Novel ) compared against industry standards. This format is required for decision-making gates.

Table 1: Benchmarking Potency and Selectivity

MetricAssay ConditionGefitinib (1st Gen)Osimertinib (3rd Gen)QZ-Novel (Candidate)Interpretation
Biochemical IC50 EGFR (WT)0.4 nM12 nM0.8 nM Retains WT potency similar to 1st gen.
Biochemical IC50 EGFR (L858R/T790M)>10,000 nM3 nM5 nM Critical: Overcomes T790M resistance.
Cellular GI50 A431 (WT)25 nM20 nM22 nM Excellent membrane permeability.
Cellular GI50 H1975 (T790M)>5,000 nM15 nM18 nM Confirms cellular activity in resistant lines.
Selectivity Kinome Scan (S(35))0.150.020.05 More selective than Gefitinib; slightly less than Osimertinib.

Data Source Grounding: Gefitinib/Erlotinib values derived from standard literature ranges [3][4].

Advanced Profiling: Beyond IC50

To truly differentiate a new quinazoline, you must evaluate Residence Time (


) .

Surface Plasmon Resonance (SPR) Workflow: Traditional IC50s are equilibrium measurements. However, in vivo efficacy often correlates with how long the drug stays bound to the target (residence time).

  • Immobilize biotinylated EGFR kinase domain on a Streptavidin sensor chip.

  • Inject compound at varying concentrations (Association phase,

    
    ).
    
  • Wash with buffer (Dissociation phase,

    
    ).
    
  • Calculate: Residence Time

    
    .
    

Insight: First-generation quinazolines (Gefitinib) have rapid off-rates. Second/Third-generation inhibitors often exhibit prolonged residence times or covalent bonding (infinite residence time), leading to sustained pathway suppression.

The Benchmarking Workflow

This diagram summarizes the logical flow of the screening cascade, from synthesis to in vivo validation.

Benchmarking_Workflow Start Library Synthesis (Quinazoline Scaffold) Biochem Biochemical Screen (TR-FRET) Gate: IC50 < 10 nM Start->Biochem Cellular Cellular Screen (A431 / H1975) Gate: GI50 < 100 nM Biochem->Cellular Pass Discard Discard / Redesign Biochem->Discard Fail Selectivity Kinome Selectivity (ScanMAX) Gate: S(35) < 0.1 Cellular->Selectivity Pass Cellular->Discard Fail ADME ADME Profiling (Microsomal Stability) Gate: t1/2 > 30 min Selectivity->ADME Pass Selectivity->Discard Fail (Promiscuous) InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Pass ADME->Discard Fail (Unstable)

Figure 2: The Benchmarking Cascade. A "Fail Fast" approach ensures only high-quality candidates reach expensive in vivo stages.

References

  • Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Advancing Translational Sciences.[6] [Link]

  • Zhang, J. H., et al. (1999).[7] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link][1][8]

  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor tyrosine kinase inhibitor, GW572016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics.[2][8][9][10] [Link]

Sources

Safety Operating Guide

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Disposal & Deactivation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is not merely "chemical waste"; it is a high-energy electrophile . Its safety profile is defined by the lability of the chlorine atom at the C4 position.

  • Primary Hazard: The C4-chloro group is a potent leaving group. Upon contact with moisture, it undergoes hydrolysis to release Hydrochloric Acid (HCl) and the corresponding quinazolinone.

  • Operational Risk: Sealing this material in a waste drum while wet or in the presence of nucleophiles can lead to pressurization and rupture due to exothermic gas generation.

  • Toxicology: As a quinazoline derivative, it should be treated as a suspected kinase inhibitor (bioactive) and a potent skin/eye sensitizer.

The Science of Deactivation (The "Why")

To dispose of this chemical safely, you must understand its reactivity. We do not simply "bin" this molecule; we deactivate it.

Mechanism: Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, made more so by the electron-withdrawing fluorine at C7 and the ester at C2. This makes the C4 position highly susceptible to nucleophilic attack.

  • The Danger: Uncontrolled hydrolysis.

    
    
    
  • The Solution: Controlled Quenching. We intentionally trigger this reaction under controlled conditions to convert the reactive chloro-quinazoline into a stable, non-volatile 4-hydroxyquinazoline (quinazolinone) derivative before it enters the waste stream.

Deactivation Workflow Diagram

DisposalWorkflow Start Waste Generation (Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate) CheckState Assess Physical State Start->CheckState Solid Pure Solid / Powder CheckState->Solid Solution Reaction Mixture / Mother Liquor CheckState->Solution Quench Controlled Deactivation (Slow addition to dilute NaOH/MeOH) Solid->Quench Dissolve in solvent first Solution->Quench CheckpH Check pH (Target pH 7-9) Quench->CheckpH Adjust Neutralize Excess Base CheckpH->Adjust If pH > 10 Segregate Segregate Streams CheckpH->Segregate If pH 7-9 Adjust->Segregate BinLiquid Liquid Waste: Halogenated Organic Segregate->BinLiquid Filtrate/Solvent BinSolid Precipitated Solids: hazardous Waste (Solid) Segregate->BinSolid Filtered Precipitate

Figure 1: Decision tree for the safe deactivation and disposal of reactive 4-chloroquinazoline intermediates.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Do not throw pure solid into a general solid waste bin. Atmospheric moisture will slowly hydrolyze it, releasing HCl gas inside the drum.

  • Dissolution: Dissolve the solid waste in a minimal amount of acetone or ethyl acetate.

  • Quenching (Deactivation):

    • Prepare a 10% Sodium Bicarbonate (

      
      )  or dilute Sodium Hydroxide (
      
      
      
      ) solution.
    • Slowly add the organic solution to the aqueous base while stirring.

    • Observation: You may see precipitation of the 4-hydroxy derivative. This is the stable, deactivated product.

  • Verification: Check pH. Ensure it is neutral or slightly basic (pH 7-9).

  • Disposal: Pour the resulting slurry into the Halogenated Liquid Waste container.

Scenario B: Reaction Mixtures (Mother Liquors)

Commonly contains unreacted starting material, DCM/THF, and byproducts.

  • Identification: Label the flask clearly as "Corrosive/Reactive Organic Waste."

  • Neutralization:

    • If the mixture is acidic (from HCl generation during reaction), quench with saturated sodium bicarbonate solution until gas evolution ceases.

  • Segregation:

    • Organic Phase: Separate and place in Halogenated Solvent Waste .

    • Aqueous Phase: If extraction was performed, the aqueous layer (containing salts) can usually go to Aqueous Waste (check local regulations regarding fluorinated byproducts).

Scenario C: Contaminated Glassware/Sharps

Syringes and spatulas are "time bombs" if left unwashed.

  • Rinse Immediately: Do not leave glassware in the sink. Rinse immediately with acetone, then water.

  • Collect Rinsate: The first rinse (acetone) must be collected as Halogenated Waste , not poured down the drain.

  • Sharps: Wipe needles/spatulas with a methanol-soaked Kimwipe before placing in the Sharps container to prevent acid generation in the bin.

Waste Stream Compatibility Table

Use this table to determine where to place the final waste product.

Waste ParameterClassificationDisposal Container LabelRCRA Code (Likely)
Unquenched Solid Reactive / ToxicDO NOT BIN (Quench first)D003 (Reactive)
Quenched Slurry Halogenated OrganicHalogenated Solvent Waste F002 / D002
Aqueous Phase Basic/SalineAqueous Waste (Basic) D002 (Corrosive)
Contaminated Silica Solid HazardousSolid Hazardous Waste N/A

Regulatory & Compliance (RCRA)

In the United States, this material falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines due to its halogen content and reactivity.

  • Characteristic Waste: If unquenched, it meets the definition of Reactivity (D003) due to potential for toxic gas generation (HCl) and Corrosivity (D002) upon hydrolysis [1].

  • Halogenated Solvents: Once dissolved in solvents like Dichloromethane (DCM), the waste stream is classified under F-listed wastes (F002) for spent halogenated solvents [2].

  • Labeling: All containers must be labeled "Hazardous Waste" with the specific constituents listed: "Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate, Dichloromethane, Hydrochloric Acid."

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.D, Disposal of Halogenated Organic Compounds. [Link]

  • PubChem. 4-Chloroquinazoline Compound Summary. National Library of Medicine. (General reactivity profile for 4-chloroquinazoline class). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.